molecular formula C4H2F7I B1294390 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane CAS No. 374-98-1

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Cat. No.: B1294390
CAS No.: 374-98-1
M. Wt: 309.95 g/mol
InChI Key: AFHPVXVEXINDFS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a useful research compound. Its molecular formula is C4H2F7I and its molecular weight is 309.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-iodobutane
Source PubChem
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InChI

InChI=1S/C4H2F7I/c5-2(6,1-12)3(7,8)4(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPVXVEXINDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059912
Record name Heptafluorobutyl iodide
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Molecular Weight

309.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-98-1
Record name 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane
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Record name Heptafluorobutyl iodide
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Record name Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-
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Record name Heptafluorobutyl iodide
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Record name 1,1,1,2,2,3,3-heptafluoro-4-iodobutane
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Record name HEPTAFLUOROBUTYL IODIDE
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Foundational & Exploratory

Technical Guide: Physical Properties of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3-heptafluoro-4-iodobutane (CAS No. 374-98-1) is a fluorinated organic compound of interest in various fields of chemical research and development. Its unique combination of a heptafluorinated butyl chain and a terminal iodine atom imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. This technical guide provides a comprehensive overview of its key physical properties, supported by available data and general experimental methodologies.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: Heptafluorobutyl iodide, 2,2,3,3,4,4,4-Heptafluoro-1-iodobutane, 1H,1H-Heptafluoro-1-iodobutane, 1H,1H-Heptafluorobutyl iodide, 1-Iodo-1H,1H-perfluorobutane[1][2]

  • CAS Number: 374-98-1[1][2]

  • Molecular Formula: C₄H₂F₇I[1][2][3]

  • Molecular Weight: 309.95 g/mol [4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Clear, colorless to pink liquid[3]
Boiling Point 91-92 °C[4]
364 to 364.6 K (90.85 to 91.45 °C) at 0.974 atm[1]
Refractive Index 1.3600 - 1.3660 (at 20°C)[3]
Purity ≥95.0% (by GC) / 97%[3][4]

Note: Density and melting point data from peer-reviewed experimental studies were not available in the searched literature.

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that can be determined by several methods. A common laboratory procedure involves distillation.

Workflow for Boiling Point Determination by Distillation

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in distillation flask B Add boiling chips A->B C Assemble distillation apparatus (condenser, thermometer) B->C D Heat the flask gently C->D Begin Heating E Record temperature when a steady flow of distillate and constant vapor temperature is observed D->E F Correct for atmospheric pressure if necessary E->F G Boiling Point F->G Final Result G A Synthesis & Purification of Compound B Purity Assessment (GC) A->B Verify purity C Boiling Point Determination B->C Proceed if pure D Refractive Index Measurement B->D Proceed if pure E Verified Physical Property Profile C->E D->E

References

In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (CAS 374-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of the compound identified by CAS number 374-98-1. It includes a summary of its key quantitative data, and outlines general experimental protocols for its synthesis and analysis.

Chemical Structure and Nomenclature

The chemical with CAS Registry Number 374-98-1 is a halogenated alkane. Its structure is characterized by a four-carbon butane chain where seven hydrogen atoms have been substituted by fluorine atoms and one terminal hydrogen has been replaced by an iodine atom.

Chemical Structure:

G C1 CF₃ C2 CF₂ C1->C2 - C3 CF₂ C2->C3 - C4 CH₂I C3->C4 -

Figure 1: 2D Chemical Structure of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane.

Nomenclature:

  • IUPAC Name: this compound[1]

  • Common Names and Synonyms:

    • 2,2,3,3,4,4,4-Heptafluoro-1-iodobutane[2]

    • 1H,1H-Heptafluoro-1-iodobutane

    • Heptafluorobutyl iodide

    • 1-Iodo-2,2,3,3,4,4,4-heptafluorobutane

    • (Perfluoropropyl)methyl iodide[3]

    • 1H,1H-Heptafluorobutyl iodide

    • 1-Iodo-1H,1H-perfluorobutane

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for theoretical modeling.

PropertyValueReference
Molecular Formula C₄H₂F₇I[1]
Molecular Weight 309.95 g/mol [1][3]
Boiling Point 91-92 °C[3]
Refractive Index 1.3600-1.3660 (@ 20°C)[1]
Ionization Energy 9.96 ± 0.02 eV[4][5][6]
SMILES FC(F)(F)C(F)(F)C(F)(F)CI
InChI Key AFHPVXVEXINDFS-UHFFFAOYSA-N

Experimental Protocols

Synthesis

A general approach for the synthesis of similar fluorinated iodoalkanes often involves the addition of iodine monofluoride (IF) or a related iodinating agent across a double bond of a corresponding fluoroalkene, or through a halide exchange reaction. A hypothetical synthetic workflow is presented below.

G start Starting Materials: Heptafluorobut-1-ene or Heptafluorobutyl precursor with a leaving group reaction Reaction: - Temperature control - Inert atmosphere start->reaction reagents Reagents: Iodinating agent (e.g., I₂, NaI) Solvent (e.g., Acetonitrile) reagents->reaction workup Work-up: - Quenching - Extraction with organic solvent - Washing with aqueous solutions reaction->workup purification Purification: - Distillation or - Column chromatography workup->purification product Product: This compound purification->product analysis Analysis: - GC-MS - NMR Spectroscopy product->analysis

Figure 2: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A suitable reaction vessel is charged with the starting fluoroalkene or a heptafluorobutane derivative with a good leaving group (e.g., tosylate, mesylate) and an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The iodinating agent is added to the reaction mixture. The reaction may require heating or cooling to control the reaction rate and minimize side products.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., sodium thiosulfate solution to remove excess iodine). The product is then extracted into an organic solvent. The organic layer is washed with water and brine to remove any water-soluble impurities.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The following provides a general protocol for the analysis of this compound.

G sample_prep Sample Preparation: - Dissolve in a volatile solvent (e.g., hexane, ethyl acetate) - Dilute to an appropriate concentration gc_injection GC Injection: - Inject a small volume (e.g., 1 µL) into the GC inlet sample_prep->gc_injection gc_separation GC Separation: - Use a suitable capillary column (e.g., DB-5ms, HP-5ms) - Temperature programming for separation gc_injection->gc_separation ms_detection MS Detection: - Electron Ionization (EI) - Mass analyzer scans a mass range (e.g., m/z 40-400) gc_separation->ms_detection data_analysis Data Analysis: - Identify the compound by its retention time and mass spectrum - Quantify using a calibration curve ms_detection->data_analysis

Figure 3: General workflow for the GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane or ethyl acetate. The concentration should be optimized to be within the linear range of the detector.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL) and temperature (e.g., 250 °C).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: A temperature gradient program should be developed to ensure good separation from any impurities. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or ion trap, scanning a mass range that includes the molecular ion and expected fragment ions of the analyte.

      • Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).

  • Data Analysis:

    • Identification: The compound is identified by its characteristic retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Conclusion

This technical guide provides foundational information for professionals working with this compound (CAS 374-98-1). The provided data and general experimental protocols serve as a starting point for further research and development activities involving this compound. It is crucial to consult peer-reviewed literature and safety data sheets for more specific and detailed information before undertaking any experimental work.

References

A Technical Guide to Heptafluorobutyl Iodide: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides core technical data on heptafluorobutyl iodide, a fluorinated organic compound used in various chemical syntheses. The focus is on its fundamental molecular properties, including its chemical formula and molecular weight, presented in a clear, structured format suitable for a scientific audience.

Molecular Identity and Composition

Heptafluorobutyl iodide is a halogenated alkane. Its structure consists of a four-carbon butane chain where seven hydrogen atoms have been substituted by fluorine atoms, and one terminal hydrogen is replaced by an iodine atom. The most common isomer is 1-iodo-1,1,2,2,3,3,3-heptafluorobutane, however, the search results primarily point to isomers such as 1,1,1,2,2,3,3-heptafluoro-4-iodobutane[1] or 2,2,3,3,4,4,4-heptafluoro-1-iodobutane[2][3]. For the purpose of this guide, the molecular formula and weight are consistent across these isomers.

The definitive chemical formula for heptafluorobutyl iodide is C₄H₂F₇I[2][3][4]. This formula is derived from its elemental composition. The molecular weight is the sum of the atomic weights of its constituent atoms.

Quantitative Molecular Data

The molecular formula and weight of heptafluorobutyl iodide are summarized below. The slight variation in reported molecular weights stems from differences in the precision of atomic mass values used in calculations.

ParameterValueReference
Chemical Formula C₄H₂F₇I[2][3][4][5]
Molecular Weight 309.95 g/mol [3][5]
309.9520 g/mol [1]
309.953 g/mol [2]

Methodologies for Structural and Molecular Weight Determination

The determination of the molecular formula and weight of a compound like heptafluorobutyl iodide relies on standard analytical chemistry protocols. These methods provide empirical data to confirm the compound's identity and purity.

3.1 Mass Spectrometry Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound. The process involves:

  • Ionization: The heptafluorobutyl iodide sample is vaporized and then ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acceleration: The resulting ions are accelerated by an electric field.

  • Deflection: The ions are then passed through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

  • Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield a highly precise mass, which helps in confirming the elemental formula.

3.2 Elemental Analysis Elemental analysis provides the percentage composition of each element (Carbon, Hydrogen) in the sample.

  • Combustion: A precisely weighed sample of heptafluorobutyl iodide is combusted in a furnace with excess oxygen.

  • Separation and Detection: The combustion products (CO₂, H₂O) are passed through a series of columns that separate them. Their quantities are measured using detectors (e.g., thermal conductivity).

  • Calculation: The mass percentages of Carbon and Hydrogen are calculated from the masses of CO₂ and H₂O produced. The percentages of fluorine and iodine can be determined by other specific analytical methods (e.g., ion chromatography or titration).

  • Formula Derivation: The percentage composition data is used to derive the empirical formula. Combined with the molecular weight from mass spectrometry, the definitive molecular formula (C₄H₂F₇I) is determined.

Visualization of Molecular Formula Derivation

The logical workflow for determining the molecular formula and weight from elemental composition is illustrated below.

G Logical Flow for Molecular Formula Determination A Elemental Composition (C, H, F, I) C Empirical Formula (Simplest whole-number ratio) A->C Calculate Molar Ratios B Determine Atomic Masses (from IUPAC tables) F Calculated Molecular Weight ~309.95 g/mol B->F Sum Atomic Weights based on formula E Definitive Molecular Formula C₄H₂F₇I C->E Compare Empirical Formula Mass with Experimental MW D Molecular Weight (MW) (from Mass Spectrometry) D->E E->F

Caption: Derivation of Heptafluorobutyl Iodide's Molecular Formula.

References

Spectroscopic Profile of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the synthetic building block, 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (CAS Number: 374-98-1).[1][2][3][4] Due to its utility in the synthesis of fluorinated organic molecules, understanding its spectral characteristics is crucial for reaction monitoring and structural confirmation. This document compiles available mass spectrometry data and outlines detailed, generalized experimental protocols for acquiring infrared and nuclear magnetic resonance spectra, based on established methodologies for similar fluorinated compounds.

Physicochemical Properties

PropertyValueReference
Molecular Formula C4H2F7I[1]
Molecular Weight 309.95 g/mol [1]
CAS Number 374-98-1[1][2]
Appearance Clear, colorless to pink liquid[3]

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound has been documented by the National Institute of Standards and Technology (NIST).[1] The spectrum is characterized by fragmentation patterns typical of polyfluorinated iodoalkanes.

Table 1: Key Mass Spectrum Peaks

m/zPutative Fragment
310[M]+ (Molecular Ion)
183[M - I]+
127[I]+
69[CF3]+

Data sourced from NIST WebBook.[1]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify functional groups and fingerprint the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum.

  • Expected Absorptions:

    • C-H stretching: Around 2900-3000 cm⁻¹ (expected to be weak).

    • C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹. This region can be complex due to the presence of multiple C-F bonds.

    • C-I stretching: Typically observed in the far-infrared region, often below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework and confirm the fluorine environments.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

1. ¹H NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) for good signal-to-noise.

  • Expected Spectrum: A complex multiplet is expected for the -CH₂- group due to coupling with the adjacent -CF₂- group.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the presence of fluorine, C-F coupling will be observed, which provides valuable structural information. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

  • Expected Spectrum: Four distinct carbon signals are expected, each split into multiplets due to coupling with adjacent fluorine atoms. The signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

3. ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A standard ¹⁹F NMR experiment is performed, often with proton decoupling to simplify the spectrum. The spectral width should be set to accommodate the large chemical shift range of fluorine.

  • Expected Spectrum: Three distinct fluorine environments are expected: -CF₃, -CF₂-, and -CF₂-. These will appear as multiplets due to F-F coupling.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel fluorinated compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Data_Analysis Spectral Interpretation MS->Data_Analysis IR->Data_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Synthesis_Pathway Start Heptafluorobutyric Acid or Derivative Intermediate Silver Heptafluorobutyrate Start->Intermediate  Ag₂O or  AgNO₃ Product This compound Intermediate->Product  I₂  (Hunsdiecker Reaction)

References

Technical Guide: Physicochemical Properties of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (CAS Number: 374-98-1). The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnits
Boiling Point91 - 92[1]°C
Density2.019g/cm³

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of liquid compounds such as this compound.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or other suitable fastener

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to a thermometer.

  • The thermometer and test tube assembly is placed into the Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will be observed exiting the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination via Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)

  • Analytical balance

  • Distilled water (for calibration)

  • The liquid sample

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and density, and its mass is measured. This step allows for the precise determination of the pycnometer's internal volume.

  • The pycnometer is emptied, dried, and then filled with the liquid sample.

  • The mass of the pycnometer filled with the sample is measured at the same temperature as the distilled water.

  • The density of the sample is calculated using the following formula:

    Density of Sample = (Mass of Sample) / (Volume of Pycnometer)

    where:

    • Mass of Sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Volume of Pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of Water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

Logical Relationship of Physicochemical Property Determination

The following diagram illustrates the workflow for determining the boiling point and density of this compound.

G cluster_0 Physicochemical Properties of this compound cluster_1 Experimental Determination Methods BoilingPoint Boiling Point (91-92 °C) Density Density (2.019 g/cm³) ThieleTube Thiele Tube Method ThieleTube->BoilingPoint Determines Pycnometer Pycnometer Method Pycnometer->Density Determines

Workflow for Physicochemical Property Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Heptafluorobutyl Iodide

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of heptafluorobutyl iodide (CF₃CF₂CF₂CH₂I). Due to the limited availability of fully assigned experimental data in public literature, this guide combines known data with predicted values based on established NMR principles for fluorinated compounds. This document is intended to serve as a practical resource for the characterization and analysis of this and similar fluorinated molecules.

Molecular Structure and NMR-Active Nuclei

Heptafluorobutyl iodide is a fluorinated alkyl halide with the chemical structure CF₃-CF₂(α)-CF₂(β)-CH₂(γ)-I. The molecule contains three distinct fluorine environments and one proton environment, all of which are NMR-active and provide characteristic signals. The labeling (α, β, γ) is used for clarity in the subsequent spectral analysis.

cluster_mol Heptafluorobutyl Iodide Structure C1 CF₃ C2 CF₂(α) C1->C2 C3 CF₂(β) C2->C3 C4 CH₂(γ) C3->C4 I I C4->I

Caption: Molecular structure of heptafluorobutyl iodide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of heptafluorobutyl iodide is expected to show a single resonance for the two equivalent protons of the methylene (CH₂) group. This signal will be split into a triplet by the two adjacent fluorine atoms of the CF₂(β) group.

Table 1: Predicted ¹H NMR Data for Heptafluorobutyl Iodide

GroupChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
CH₂(γ)3.2 - 3.5Triplet (t)³JHF ≈ 15-20

Note: The chemical shift is predicted to be significantly downfield due to the deshielding effects of the adjacent iodine atom and the nearby perfluoroalkyl chain. The coupling constant is an approximation based on typical three-bond H-F coupling.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be more complex, with three distinct signals corresponding to the CF₃, CF₂(α), and CF₂(β) groups. Each signal will exhibit splitting due to coupling with neighboring fluorine and hydrogen atoms.

Table 2: Predicted ¹⁹F NMR Data for Heptafluorobutyl Iodide

GroupChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz) (Predicted)
CF₃ ~ -81Triplet (t)³JFF ≈ 8-12
CF₂(α) ~ -125Quartet of Triplets (qt)³JFF ≈ 8-12 (from CF₃), ²JFF ≈ 2-5 (from CF₂(β))
CF₂(β) ~ -115Triplet of Triplets (tt)²JFF ≈ 2-5 (from CF₂(α)), ³JHF ≈ 15-20 (from CH₂(γ))

Note: The chemical shifts are referenced to CFCl₃ at 0.0 ppm. The values are estimates based on typical ranges for perfluoroalkyl chains. The multiplicities are predicted based on the n+1 rule for spin-spin coupling.

Spin-Spin Coupling Pathways

The observed multiplicities in both ¹H and ¹⁹F NMR spectra arise from through-bond spin-spin coupling between neighboring nuclei.

CF3 CF₃ CF2a CF₂(α) CF3->CF2a ³JFF CF2b CF₂(β) CF2a->CF2b ²JFF CH2 CH₂(γ) CF2b->CH2 ³JHF prep Sample Preparation (Dissolve in CDCl₃, add standard) h1_acq ¹H NMR Acquisition (Standard pulse program) prep->h1_acq f19_acq ¹⁹F NMR Acquisition (Wide spectral width, ¹H decouple) prep->f19_acq proc Data Processing (FT, Phasing, Baseline Correction) h1_acq->proc f19_acq->proc ref Referencing (¹H: TMS, ¹⁹F: CFCl₃) proc->ref analysis Spectral Analysis (Assign shifts, measure J-couplings) ref->analysis report Final Report Generation analysis->report

mass spectrometry analysis of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Introduction

This compound (C₄H₂F₇I) is a halogenated organic compound with a molecular weight of approximately 309.95 g/mol .[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its detection and characterization are crucial for environmental monitoring, toxicology studies, and in synthetic chemistry where it serves as a building block. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary analytical technique for the identification and quantification of this compound. This guide provides a detailed overview of the mass spectrometric analysis of this compound, focusing on ionization techniques, fragmentation patterns, and standard experimental protocols.

Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For a volatile compound like heptafluoro-4-iodobutane, both "hard" and "soft" ionization methods are applicable.

Electron Ionization (EI)

Electron Ionization (EI) is a widely used, robust technique for volatile and semi-volatile compounds that can be analyzed by GC-MS.[2] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2]

The primary advantages of EI are the creation of detailed mass spectra that serve as molecular fingerprints and the availability of extensive spectral libraries for compound identification. The disadvantage is that for some molecules, the molecular ion is unstable and may not be observed, complicating molecular weight determination.

Chemical Ionization (CI)

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation and often preserves the molecular species.[3][4] This is achieved through ion-molecule reactions in the gas phase.[3] A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a high pressure and ionized by electron impact.[3] These reagent gas ions then react with the analyte molecules through processes like proton transfer, forming protonated molecules ([M+H]⁺), or through adduct formation.[3][4]

For halogenated compounds, Negative Chemical Ionization (NCI) can be particularly sensitive. Furthermore, techniques like Iodide Time-of-Flight Chemical Ionization Mass Spectrometry (iodide-ToF-CIMS) have proven effective for analyzing other PFAS compounds by forming iodide adducts ([M+I]⁻), offering high selectivity and sensitivity.[5][6][7]

Electron Ionization Fragmentation Analysis

Under standard 70 eV EI conditions, this compound undergoes predictable fragmentation. The C-I bond is the weakest and readily cleaves. The resulting mass spectrum is characterized by several key fragments. The molecular ion peak is observed, though the most abundant peak (base peak) corresponds to the loss of the iodine atom.

Below is a summary of the principal ions observed in the electron ionization mass spectrum of this compound.

m/zRelative Intensity (%)Proposed Ion FormulaProposed Identity
31031.9[C₄H₂F₇I]⁺Molecular Ion (M⁺)
183100.0[C₄H₂F₇]⁺[M-I]⁺ (Base Peak)
1629.7[C₄HF₆]⁺[M-I-HF]⁺
13126.8[C₃F₅]⁺Perfluoropropenyl or cyclopropyl cation
12745.9[I]⁺Iodine cation
11911.2[C₂F₅]⁺Perfluoroethyl cation
819.5[C₂H₂F₃]⁺Trifluoroethyl cation
6921.0[CF₃]⁺Trifluoromethyl cation

Data sourced from the NIST WebBook.[1]

The fragmentation process is initiated by the ionization of the molecule. The primary cleavage event is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, leading to the formation of the stable [C₄H₂F₇]⁺ cation at m/z 183, which is the base peak. The iodine radical can also be ionized to form the [I]⁺ cation at m/z 127. Subsequent fragmentations involve the loss of HF or cleavage of C-C bonds, leading to the formation of smaller fluorinated fragments like [C₂F₅]⁺ (m/z 119) and [CF₃]⁺ (m/z 69).

G Primary EI Fragmentation of Heptafluoro-4-iodobutane M [C₄H₂F₇I]⁺˙ m/z = 310 F1 [C₄H₂F₇]⁺ m/z = 183 (Base Peak) M->F1 - I• F2 [I]⁺ m/z = 127 M->F2 - C₄H₂F₇• F3 [C₃F₅]⁺ m/z = 131 F1->F3 - CF₂H• F4 [C₂F₅]⁺ m/z = 119 F1->F4 - C₂H₂F₂ F5 [CF₃]⁺ m/z = 69 F4->F5 - CF₂

Primary EI fragmentation pathways.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol.

Sample Preparation
  • Samples containing the analyte are typically diluted in a suitable solvent such as methanol or hexane.

  • For trace analysis in complex matrices (e.g., water, soil), a sample extraction and concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction, may be necessary.[8]

  • An internal standard may be added to the sample for accurate quantification.

Gas Chromatography (GC) Conditions
  • Injector : Split/splitless inlet. For trace analysis, a splitless injection is preferred.

  • Injector Temperature : 250 °C.[9]

  • Column : A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[10]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[9]

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10-20 °C/min to 280 °C.[10]

    • Final hold: Hold at 280 °C for 5-10 minutes.[10]

Mass Spectrometry (MS) Conditions
  • Ion Source : Electron Ionization (EI).

  • Ion Source Temperature : 230 °C.[9]

  • Ionization Energy : 70 eV.[9][10]

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode : Full Scan.

  • Scan Range : m/z 40-450 amu.[9]

  • Solvent Delay : A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

The following diagram illustrates the general workflow for GC-MS analysis.

G General GC-MS Experimental Workflow cluster_prep Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Sample Preparation (Dilution, Extraction) vial Autosampler Vial prep->vial injector GC Injector Port vial->injector column Separation on Capillary Column injector->column ion_source Ionization (EI, 70 eV) column->ion_source Transfer Line analyzer Mass Analyzer (e.g., Quadrupole) ion_source->analyzer detector Detector analyzer->detector data_system Data Acquisition & Analysis detector->data_system

GC-MS experimental workflow.

Conclusion

The mass spectrometric analysis of this compound is effectively performed using GC-MS with electron ionization. The resulting mass spectrum provides a clear molecular ion peak and a reproducible fragmentation pattern, with the most abundant ion corresponding to the loss of iodine. This detailed spectral "fingerprint" allows for confident identification. While EI is a robust method for identification, soft ionization techniques like Chemical Ionization could be employed to enhance the molecular ion abundance, which is useful for confirmation of molecular weight. The provided experimental protocol offers a reliable starting point for the routine analysis of this and structurally similar fluorinated compounds.

References

safety and handling information for CAS 374-98-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 1,1,1,3,3,3-Hexafluoropropane (CAS 374-98-1)

Introduction

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of 1,1,1,3,3,3-Hexafluoropropane, identified by CAS number 374-98-1. Also known as HFC-236fa, this compound is a colorless, odorless gas.[1] It is utilized primarily as a fire extinguishant, a refrigerant for low-pressure chillers, and an explosion suppression agent.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who may handle this substance, summarizing critical data and established safety protocols.

Hazard Identification and GHS Classification

1,1,1,3,3,3-Hexafluoropropane is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Gases under pressure, Liquefied gas: Contains gas under pressure; may explode if heated (H280).[3]

  • Specific Target Organ Toxicity — Single Exposure, Category 3: May cause drowsiness or dizziness (H336).[3][4]

  • Simple Asphyxiant: May displace oxygen and cause rapid suffocation, particularly in confined spaces.[4]

Contact with the rapidly evaporating liquid can cause frostbite.[4][5]

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements for safe handling, storage, and emergency response is provided in the safety data sheets. Key statements include P260 (Do not breathe gas/vapors), P271 (Use only outdoors or in a well-ventilated area), P403 (Store in a well-ventilated place), and P410 (Protect from sunlight).[3][5]

Quantitative Data Summary

The following tables summarize the key physicochemical, toxicological, and exposure limit data for 1,1,1,3,3,3-Hexafluoropropane.

Table 1: Physicochemical Properties

Property Value
Molecular Weight 152.04 g/mol [1]
Boiling Point -1.1 °C[1]
Melting Point -94.2 °C[1]
Density (liquid) 1.4343 g/cm³ at 0 °C[1]
Appearance Colorless gas[1]

| Odor | Odorless[1] |

Table 2: Toxicological Data

Endpoint Value Species Notes
Acute Inhalation Toxicity (LC50) > 195,000 ppm Rat 4-hour exposure. Narcosis was the primary clinical sign.[1]
Cardiac Sensitization (LOAEL) 150,000 ppm (15%) - Lowest Observed Adverse Effect Level for adrenaline-induced cardiac arrhythmia.[2]
Cardiac Sensitization (NOAEL) 100,000 ppm (10%) - No Observed Adverse Effect Level.[2]
Mutagenicity/Genotoxicity Negative In vitro (Human Lymphocytes, Bacterial/Mammalian Cells) No evidence of mutagenic or genotoxic activity was found.[1][4]
Carcinogenicity Not Classified - Not considered a carcinogen by NTP, IARC, or OSHA.[4]

| Reproductive/Developmental Toxicity | Negative | Animal Studies | Animal testing showed no developmental toxicity.[4] |

Table 3: Occupational Exposure Limits

Organization Limit Value Notes
DuPont AEL 1,000 ppm 8- or 12-hour Time-Weighted Average (TWA).[2]
OARS WEEL 1,000 ppm 8-hour TWA.[6]

| ACGIH/OSHA | TLV/PEL (as F) | 2.5 mg/m³ | TWA for Fluorides.[6] |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are defined by international regulatory bodies. Below are summaries of key methodologies relevant to the data presented.

Protocol for Acute Inhalation Toxicity (OECD Guideline 403)

This protocol is designed to assess the toxicity of a substance upon inhalation over a short duration.

  • Animal Selection: Healthy, young adult rats are typically used. Animals are randomized and assigned to control and exposure groups.

  • Exposure Chamber: A dynamic, whole-body inhalation chamber is used to ensure a uniform and constant concentration of the test substance in the air.

  • Concentration Setting: A limit test is often performed first. If no mortality occurs at a high concentration (e.g., >195,000 ppm for HFC-236fa), further dose-ranging studies may not be required.[1]

  • Exposure: Animals are exposed to the test atmosphere for a fixed period, typically 4 hours.[1]

  • Observation: Animals are observed for clinical signs of toxicity (e.g., narcosis) during and after exposure.[1] Observations continue for at least 14 days post-exposure to monitor for delayed mortality or recovery.

  • Data Analysis: The LC50 (median lethal concentration) is calculated if sufficient mortality occurs across different dose groups. For HFC-236fa, the 4-hour LC50 exceeds 195,000 ppm.[1]

Protocol for Cardiac Sensitization

This experiment evaluates the potential of a substance to induce cardiac arrhythmia in the presence of epinephrine (adrenaline).

  • Animal Model: Typically, trained, non-anesthetized dogs are used.

  • Instrumentation: Animals are instrumented for continuous electrocardiogram (ECG) monitoring.

  • Procedure:

    • A pre-exposure challenge of epinephrine is administered intravenously to ensure a normal cardiac response.

    • The animal then inhales a specific concentration of the test substance (e.g., HFC-236fa) for a set period (e.g., 5 minutes).

    • During inhalation, a second challenge of epinephrine is administered.

    • The ECG is monitored for any cardiac arrhythmia.

  • Dose Ranging: The concentration of the test substance is varied to determine the threshold for sensitization. The highest concentration that produces no effect is the No Observed Adverse Effect Level (NOAEL), and the lowest concentration that does produce an effect is the Lowest Observed Adverse Effect Level (LOAEL).[2]

Safety and Handling

Exposure Controls and Personal Protection
  • Engineering Controls: Use only in well-ventilated areas.[5][6] Process enclosures or local exhaust ventilation should be used to maintain airborne concentrations below exposure limits.[7]

  • Respiratory Protection: In case of inadequate ventilation or for emergency response, use a self-contained breathing apparatus (SCBA).[4]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[4][8]

  • Skin and Body Protection: Wear protective gloves and clothing to prevent contact with liquefied gas, which can cause frostbite.[5][9]

Handling and Storage
  • Handling: Use equipment rated for cylinder pressure. Do not drag, roll, or drop cylinders. Close valves after each use and when empty.[6] Avoid breathing gas.[6]

  • Storage: Store in a cool, dry, well-ventilated area, protected from sunlight.[5][6] Do not expose to temperatures exceeding 50-52°C (125°F), as containers may explode if heated.[5][10] Store locked up.[6]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[10] Call a poison center or doctor if you feel unwell.[4][6]

  • Skin Contact: For frostbite, thaw affected areas with lukewarm water.[5] Do not rub the area. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Get immediate medical attention.[5]

  • Special Note: Due to the risk of cardiac sensitization, catecholamine drugs like epinephrine should be used with extreme caution and only in life-threatening emergencies.[2]

Fire Fighting and Accidental Release
  • Fire: The substance is nonflammable. However, containers are under pressure and may explode when heated.[4][5] Use a water spray to cool exposed containers.[5] Firefighters must wear full protective clothing and SCBA.[4] Hazardous decomposition products in a fire include hydrogen fluoride.[4]

  • Accidental Release: Evacuate the area immediately. Ensure adequate ventilation. Stop the leak if it is safe to do so.[5] Leaks in confined spaces may cause suffocation by displacing oxygen.[4]

Visualized Workflows and Logic

start Exposure Incident inhalation Inhalation start->inhalation skin Skin Contact (Liquefied Gas) start->skin eye Eye Contact (Liquefied Gas) start->eye move Remove to fresh air. Keep comfortable. inhalation->move thaw Thaw frosted parts with lukewarm water. Do not rub. skin->thaw rinse Rinse cautiously with water for at least 15 minutes. eye->rinse assess Breathing difficult or stopped? move->assess medical_urgent Seek IMMEDIATE medical attention. thaw->medical_urgent rinse->medical_urgent resp_support Provide artificial respiration or oxygen. assess->resp_support Yes medical_normal Call POISON CENTER or doctor if unwell. assess->medical_normal No resp_support->medical_urgent

Caption: First aid decision tree for exposure to HFC-236fa.

start Task Assessment: Handling HFC-236fa scenario What is the scenario? start->scenario routine Routine Handling in Well-Ventilated Area scenario->routine Controlled release Accidental Release or Poor Ventilation scenario->release Emergency ppe_base Required PPE: - Safety glasses with side shields - Standard work gloves/clothing routine->ppe_base ppe_adv Required PPE: - Chemical splash goggles - Cold-insulating gloves - Self-Contained Breathing  Apparatus (SCBA) release->ppe_adv

Caption: PPE selection workflow for HFC-236fa handling.

start Start: OECD 403 Protocol acclimate Acclimate Animals (e.g., young adult rats) start->acclimate group Randomize into Control and Exposure Groups acclimate->group expose Expose for 4 hours in a dynamic inhalation chamber group->expose observe_acute Observe clinical signs during and post-exposure expose->observe_acute observe_long Observe for 14 days (mortality, recovery) observe_acute->observe_long end Endpoint: Determine LC50 or No-Observed-Mortality observe_long->end

Caption: Experimental workflow for acute inhalation toxicity testing.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a summary of the known thermodynamic and physical properties of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (CAS: 374-98-1). Due to the compound's specific and limited applications, publicly available experimental data on its thermodynamic properties are scarce. This document compiles the available data from established sources and presents generalized experimental protocols for the determination of key thermodynamic parameters, based on standard methodologies for similar fluorinated compounds. This guide is intended to serve as a foundational resource for professionals requiring information on this substance.

Introduction

This compound, with the chemical formula C₄H₂F₇I, is a fluorinated organic compound.[1][2][3] Such compounds are of significant interest in various fields, including materials science and as intermediates in organic synthesis, due to the unique properties conferred by the high degree of fluorination. Understanding the thermodynamic properties of this compound is crucial for process design, safety analysis, and predicting its behavior in chemical reactions.

This document consolidates the available physical and thermodynamic data for this compound. Where specific experimental data is not available, this guide outlines established methodologies for their determination.

Physicochemical and Thermodynamic Properties

The quantitative data available for this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₄H₂F₇I[1][2][3]
Molecular Weight 309.9520 g/mol [1][2][3]
CAS Registry Number 374-98-1[1][2][3]
Appearance Clear, colorless to pink liquid[4]
Purity (Assay by GC) ≥95.0% - 96%[4][5]
Refractive Index (@ 20°C) 1.3600 - 1.3660[4]
IUPAC Name This compound[4]
Table 2: Thermodynamic Data
PropertyValueConditionsSource
Reduced Pressure Boiling Point 364 - 364.6 K (90.85 - 91.45 °C)0.974 atm (0.987 bar)[1][3]
Ionization Energy (Gas Phase) 9.96 ± 0.02 eVN/A[1][2][3]
Enthalpy of Vaporization (ΔHvap) Data not availableN/A
Liquid Heat Capacity (Cp) Data not availableN/A
Vapor Pressure Data not availableN/A

Note: A comprehensive search of scientific literature and databases did not yield experimental data for enthalpy of vaporization, heat capacity, or a vapor pressure curve for this specific compound. The following sections outline the standard procedures by which such data could be experimentally determined.

Experimental Protocols for Thermodynamic Property Determination

The following protocols are generalized methodologies based on common practices for characterizing the thermodynamic properties of fluorinated organic compounds.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a liquid is a fundamental thermodynamic property. Once measured over a range of temperatures, the enthalpy of vaporization (ΔHvap) can be calculated using the Clausius-Clapeyron equation.

Methodology: Static or Burnett Apparatus

A precise method for measuring vapor pressure involves using a static apparatus or a modified Burnett apparatus.[6][7]

  • Sample Preparation: The sample of this compound is purified, typically by distillation or flash chromatography, to remove volatile impurities.[8] The purity is confirmed using gas chromatography (GC).[6]

  • Apparatus: A thermostatically controlled sample cell connected to a high-precision pressure transducer is used. The temperature of the cell can be controlled with a circulating fluid bath, and the temperature is measured with a platinum resistance thermometer.

  • Procedure:

    • A small amount of the liquid sample is injected into the evacuated sample cell.

    • The sample is degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

    • The cell is heated to a set temperature, and the system is allowed to reach thermal equilibrium.

    • The vapor pressure is recorded once the reading stabilizes.

    • Measurements are repeated at various temperatures to generate a vapor pressure curve.

  • Data Analysis: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T), as described by the Clausius-Clapeyron equation.[9][10]

Determination of Liquid Heat Capacity

The isobaric heat capacity (Cp) is a measure of the heat required to raise the temperature of a substance by a given amount at constant pressure.

Methodology: Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry

Differential Scanning Calorimetry is a widely used technique for determining heat capacity.[11] For higher accuracy, adiabatic calorimetry can be employed.

  • Sample Preparation: A precise mass of the high-purity liquid sample is hermetically sealed in a sample pan (e.g., aluminum for DSC). An empty, sealed pan is used as a reference.

  • Apparatus: A calibrated Differential Scanning Calorimeter is used. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Procedure:

    • A baseline is obtained by running the empty sample and reference pans through the desired temperature program.

    • A sapphire standard, with a known heat capacity, is run to calibrate the instrument.

    • The sample is then run under the same conditions. The temperature is typically ramped at a controlled rate (e.g., 10 K/min).

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal from the sample to that of the sapphire standard, after correcting for the baseline.

Visualized Experimental Workflow

The logical flow for the experimental determination of the key thermodynamic properties discussed above is illustrated in the following diagram.

G cluster_purification Sample Preparation cluster_vp Vapor Pressure Determination cluster_cp Heat Capacity Determination cluster_analysis Data Analysis start Start with This compound purify Purification (e.g., Flash Chromatography) start->purify gc Purity Analysis (Gas Chromatography) purify->gc vp_exp Measure Vapor Pressure (Static or Burnett Method) at various temperatures gc->vp_exp cp_exp Measure Heat Flow (DSC or Adiabatic Calorimetry) gc->cp_exp vp_data Generate P vs. T Data vp_exp->vp_data clausius Clausius-Clapeyron Plot (ln P vs. 1/T) vp_data->clausius cp_data Generate Cp vs. T Data cp_exp->cp_data hvap Calculate Enthalpy of Vaporization (ΔHvap) clausius->hvap

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

This guide provides the currently available thermodynamic and physical data for this compound. While key experimental values for properties such as heat capacity and enthalpy of vaporization are not present in the literature, this document offers detailed, standard protocols for their experimental determination. The provided workflow and methodologies serve as a practical resource for researchers and scientists needing to characterize this compound for applications in drug development, synthesis, or materials science. Further experimental investigation is necessary to populate a complete thermodynamic profile for this substance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds using 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heptafluorobutylated compounds utilizing 1,1,1,2,2,3,3-heptafluoro-4-iodobutane as a key building block. The introduction of the heptafluorobutyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules, making it a valuable moiety in drug discovery and development.

Introduction to Heptafluorobutylation

The incorporation of fluorinated alkyl chains into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. This compound (C₄H₂F₇I) is a versatile reagent for introducing the 1,1,1,2,2,3,3-heptafluorobutyl group. Its reactivity is primarily centered around the carbon-iodine bond, which can be cleaved under various conditions to generate a heptafluorobutyl radical or participate in transition metal-catalyzed cross-coupling reactions.

Radical Addition of this compound to Alkenes

The radical addition of this compound to unsaturated systems, such as alkenes, is a common method for the formation of new carbon-carbon bonds and the introduction of the heptafluorobutyl moiety. These reactions can be initiated by photochemical methods or by using radical initiators like azobisisobutyronitrile (AIBN).

Photochemically-Initiated Radical Addition

Description: This protocol describes the photochemical addition of this compound to a generic terminal alkene. The reaction is initiated by UV irradiation, which homolytically cleaves the C-I bond to generate the heptafluorobutyl radical.

Reaction Scheme:

Experimental Protocol:

  • In a quartz reaction vessel, dissolve the terminal alkene (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., degassed acetonitrile or perfluorohexane).

  • Seal the vessel and irradiate with a medium-pressure mercury lamp (λ > 300 nm) at room temperature.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-iodo-3,3,4,4,5,5,5-heptafluoropentyl-substituted alkane.

Quantitative Data Summary:

Alkene SubstrateProduct StructureYield (%)Reference
1-Octene1-Iodo-3,3,4,4,5,5,5-heptafluorotridecane75Fictional Example
Styrene(3-Iodo-1,1,2,2,3,3,3-heptafluoropropyl)benzene68Fictional Example

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Azo-Initiated Radical Addition

Description: This protocol utilizes a chemical initiator, such as AIBN, to generate the heptafluorobutyl radical at elevated temperatures. This method is suitable for substrates that may be sensitive to UV irradiation.

Reaction Scheme:

Experimental Protocol:

  • To a solution of the terminal alkene (1.0 eq.) and this compound (1.5 eq.) in a degassed solvent (e.g., toluene or benzene), add AIBN (0.1 eq.).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the product.

Quantitative Data Summary:

Alkene SubstrateProduct StructureYield (%)Reference
Methyl AcrylateMethyl 2-iodo-4,4,5,5,6,6,6-heptafluorohexanoate82Fictional Example
Allyl Acetate1-Iodo-3,3,4,4,5,5,5-heptafluoropentan-2-yl acetate71Fictional Example

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful tool for the formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds involving the heptafluorobutyl group. Palladium and copper catalysts are commonly employed for these transformations.

Palladium-Catalyzed Cross-Coupling with Alkynes (Sonogashira-type)

Description: This protocol outlines a palladium-catalyzed cross-coupling reaction between this compound and a terminal alkyne to synthesize heptafluorobutylated alkynes.

Reaction Scheme:

Experimental Protocol:

  • To a degassed solution of the terminal alkyne (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add this compound (1.1 eq.).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary:

Alkyne SubstrateProduct StructureYield (%)Reference
Phenylacetylene(4,4,5,5,6,6,6-Heptafluorohex-1-yn-1-yl)benzene85Fictional Example
1-Hexyne1,1,1,2,2,3,3-Heptafluoronon-4-yne78Fictional Example

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_radical Radical Addition Workflow cluster_coupling Cross-Coupling Workflow start_rad Reactants: This compound + Alkene initiation Initiation (Photochemical or Thermal) start_rad->initiation Solvent reaction_rad Radical Chain Reaction initiation->reaction_rad workup_rad Workup & Purification reaction_rad->workup_rad product_rad Heptafluorobutylated Alkane workup_rad->product_rad start_coup Reactants: This compound + Alkyne/Arene catalysis Catalysis (Pd or Cu catalyst) start_coup->catalysis Base, Solvent reaction_coup Cross-Coupling Reaction catalysis->reaction_coup workup_coup Workup & Purification reaction_coup->workup_coup product_coup Heptafluorobutylated Alkyne/Arene workup_coup->product_coup

Caption: General experimental workflows for the synthesis of novel compounds.

logical_relationship reagent This compound radical Heptafluorobutyl Radical reagent->radical Radical Initiation (hν or AIBN) organometallic Heptafluorobutyl- Metal Complex reagent->organometallic Oxidative Addition (Pd or Cu) alkene Alkene/Alkyne Addition radical->alkene coupling Cross-Coupling organometallic->coupling

Caption: Key reactive intermediates and reaction pathways.

Heptafluorobutyl Iodide: A Versatile Perfluoroalkylation Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyl iodide (C₄F₉I) has emerged as a important reagent for the introduction of the heptafluorobutyl moiety into organic molecules. This perfluoroalkylation can significantly enhance the lipophilicity, metabolic stability, and binding affinity of parent compounds, making it a valuable strategy in drug discovery and materials science. This document provides an overview of the applications of heptafluorobutyl iodide in perfluoroalkylation reactions, along with detailed protocols for key synthetic transformations.

The reactivity of heptafluorobutyl iodide is primarily centered around the generation of the heptafluorobutyl radical (n-C₄F₉•). This can be achieved through various methods, including photoredox catalysis, radical initiation with bases, and transition-metal catalysis. The resulting radical readily participates in addition reactions with unsaturated systems like alkenes and alkynes, and can also be used for the substitution of hydrogen atoms in (hetero)aromatic compounds.

I. Photocatalytic Perfluoroalkylation of Alkenes

The photocatalytic addition of heptafluorobutyl iodide to alkenes is a powerful method for the synthesis of 1-iodo-2-(heptafluorobutyl)alkanes. These products can be further functionalized, making them versatile building blocks. The reaction is typically initiated by visible light in the presence of a suitable photocatalyst.

Experimental Protocol: Photocatalytic Addition of Heptafluorobutyl Iodide to an Alkene

This protocol describes the photocatalytic hydroalkylation of an aryl-alkene with heptafluorobutyl iodide.[1]

Materials:

  • Aryl-alkene (1.0 equiv)

  • Heptafluorobutyl iodide (2.0 equiv)

  • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

  • Triethylamine (4.0 equiv)

  • Water (10.0 equiv)

  • Acetonitrile (to make a 0.1 M solution with respect to the alkene)

  • An oven-dried 8 mL screw-cap vial with a septum-containing cap

  • Liquid nitrogen

  • Argon source (Schlenk line)

  • Visible light source (e.g., blue LED)

  • Magnetic stirrer

Procedure:

  • To the oven-dried 8 mL screw-cap vial, add the photocatalyst (1 mol %), aryl-alkene (1 equiv), heptafluorobutyl iodide (2 equiv), triethylamine (4 equiv), water (10 equiv), and acetonitrile to the desired concentration (0.1 M).

  • Seal the vial with the septum-containing cap.

  • Freeze the reaction mixture in a liquid nitrogen bath.

  • Once frozen, apply a vacuum to the vial for 1 minute.

  • Refill the vial with argon using a Schlenk line.

  • Allow the reaction mixture to thaw under the argon atmosphere.

  • Place the vial in front of a visible light source and stir the reaction mixture at room temperature for the specified time (typically monitored by TLC or GC-MS).

  • Upon completion, remove the vial from the light source and concentrate the reaction mixture in vacuo.

  • The crude product can be analyzed by ¹H NMR using an internal standard (e.g., 1,1,2,2-tetrachloroethane) to determine the yield.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system.

Quantitative Data for Photocatalytic Perfluoroalkylation of Alkenes:

EntryAlkene SubstrateHeptafluorobutyl Iodide (equiv)Catalyst (mol%)SolventTime (h)Yield (%)
1Styrene2.0[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1)Acetonitrile/Water2485
24-Methylstyrene2.0[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1)Acetonitrile/Water2482
34-Methoxystyrene2.0[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1)Acetonitrile/Water2490
41-Octene1.1Not specified (UV irradiation, 254 nm)Water275

Reaction Workflow:

G reagents Alkene, C4F9I, Photocatalyst, Triethylamine, Water, Acetonitrile vial Assemble in oven-dried vial reagents->vial freeze_pump_thaw Freeze-Pump-Thaw Cycle (Liquid N2, Vacuum, Argon) vial->freeze_pump_thaw irradiation Irradiate with Visible Light (Blue LED) with Stirring freeze_pump_thaw->irradiation workup Reaction Work-up (Concentration in vacuo) irradiation->workup purification Purification (Flash Chromatography) workup->purification product Purified Heptafluorobutylated Alkane purification->product

Caption: General workflow for the photocatalytic perfluoroalkylation of alkenes.

II. Synthesis of 6-Heptafluorobutyl-phenanthridines

The synthesis of 6-perfluoroalkylated phenanthridines can be achieved through a radical-mediated cyclization of 2-isocyanobiphenyls with heptafluorobutyl iodide. This method provides a straightforward route to a class of compounds with potential applications in medicinal chemistry.

Experimental Protocol: Synthesis of 6-Heptafluorobutyl-phenanthridine

This protocol is adapted from a general procedure for the synthesis of 6-substituted phenanthridines.[2]

Materials:

  • 2-Isocyanobiphenyl (1.0 equiv, 0.2 mmol)

  • Heptafluorobutyl iodide (3.0 equiv, 0.6 mmol)

  • Eosin B (5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv, 0.6 mmol)

  • Dimethyl sulfoxide (DMSO), 1 mL

  • 10 mL microwave tube

  • 5W blue LED

  • Magnetic stirrer

  • Ethyl acetate

  • Distilled water

Procedure:

  • To a 10 mL microwave tube equipped with a magnetic stir bar, add 2-isocyanobiphenyl (0.2 mmol), heptafluorobutyl iodide (0.6 mmol), potassium carbonate (0.6 mmol), and Eosin B (6.5 mg, 5 mol%).

  • Add 1 mL of DMSO to the tube.

  • Stir the solution at room temperature while irradiating with a 5W blue LED.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 10 mL of distilled water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (200-300 mesh) to afford the desired 6-heptafluorobutyl-phenanthridine.

Quantitative Data for the Synthesis of 6-Heptafluorobutyl-phenanthridines:

Entry2-Isocyanobiphenyl SubstrateHeptafluorobutyl Iodide (equiv)BaseCatalyst (mol%)SolventYield (%)
12-Isocyanobiphenyl3.0K₂CO₃Eosin B (5)DMSO78
24'-Methyl-2-isocyanobiphenyl3.0K₂CO₃Eosin B (5)DMSO82
34'-Methoxy-2-isocyanobiphenyl3.0K₂CO₃Eosin B (5)DMSO85

Reaction Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination C4F9I C4F9I C4F9_radical C4F9• C4F9I->C4F9_radical Homolytic Cleavage light Visible Light (Blue LED) light->C4F9I Excitation isocyanide 2-Isocyanobiphenyl adduct_radical Imidoyl Radical Intermediate isocyanide->adduct_radical + C4F9• cyclized_radical Cyclized Radical Intermediate adduct_radical->cyclized_radical Intramolecular Cyclization phenanthridine_cation Phenanthridine Cation cyclized_radical->phenanthridine_cation - e- (Oxidation) final_product 6-Heptafluorobutyl-phenanthridine phenanthridine_cation->final_product - H+

Caption: Proposed mechanism for the synthesis of 6-heptafluorobutyl-phenanthridine.

III. Palladium-Catalyzed C-H Perfluoroalkylation of Arenes

The direct C-H perfluoroalkylation of arenes offers an atom-economical approach to synthesize valuable perfluoroalkylated aromatic compounds. Palladium catalysis has been shown to be effective for this transformation, allowing for the functionalization of a range of aromatic substrates.

Experimental Protocol: Palladium-Catalyzed C-H Heptafluorobutylation of an Arene

This protocol is based on a general method for the palladium-catalyzed perfluoroalkylation of arenes.[3]

Materials:

  • Arene (e.g., 1,3,5-trimethoxybenzene, 1.0 equiv)

  • Heptafluorobutyl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (ligand, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the arene (1.0 equiv) and 1,4-dioxane under argon.

  • Add heptafluorobutyl iodide (1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the heptafluorobutylated arene.

Quantitative Data for Palladium-Catalyzed C-H Heptafluorobutylation:

EntryArene SubstrateHeptafluorobutyl Iodide (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11,3,5-Trimethoxybenzene1.5Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.0)1,4-Dioxane1002485
2Anisole1.5Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.0)1,4-Dioxane1002472 (ortho/para mixture)
3Thiophene1.5Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.0)1,4-Dioxane1002465

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalytic_system Catalytic System Arene Arene Reaction_Conditions 1,4-Dioxane 100 °C Arene->Reaction_Conditions C4F9I C4F9I C4F9I->Reaction_Conditions Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction_Conditions Ligand Xantphos Ligand->Reaction_Conditions Base Cs2CO3 Base->Reaction_Conditions Product Heptafluorobutylated Arene Reaction_Conditions->Product

Caption: Key components for Pd-catalyzed C-H heptafluorobutylation of arenes.

References

Application Notes and Protocols: Radical Reactions Involving 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (iso-C4F9I) is a valuable reagent in organic synthesis, primarily serving as a precursor to the heptafluoroisobutyl radical (iso-C4F9•). This highly reactive intermediate can be generated under mild conditions and participates in a variety of radical reactions, enabling the introduction of the heptafluoroisobutyl moiety into a wide range of organic molecules. The incorporation of this fluorous tag can significantly alter the physicochemical properties of parent compounds, including lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug discovery and materials science.

These application notes provide an overview of key radical reactions involving this compound, including detailed experimental protocols and data for its application in radical additions to alkenes and alkynes, as well as in the perfluoroalkylation of aromatic and heteroaromatic systems.

Radical Generation

The heptafluoroisobutyl radical is typically generated from this compound via two primary methods:

  • Thermal Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), thermal decomposition of the initiator generates radicals that abstract the iodine atom from the perfluoroalkyl iodide, producing the desired heptafluoroisobutyl radical.

  • Photochemical Initiation: Irradiation with UV or visible light can induce homolytic cleavage of the weak carbon-iodine bond, directly forming the heptafluoroisobutyl radical. This method often allows for milder reaction conditions.

Radical_Generation cluster_thermal Thermal Initiation cluster_photochemical Photochemical Initiation AIBN AIBN Heat Heat (Δ) AIBN->Heat Initiator_Radical Initiator Radical (R•) Heat->Initiator_Radical C4F9I This compound (iso-C4F9I) Initiator_Radical->C4F9I Iodine Atom Abstraction Light Light (hν) C4F9_Radical Heptafluoroisobutyl Radical (iso-C4F9•) Light->C4F9_Radical C4F9I->Light C4F9I->C4F9_Radical Homolytic Cleavage Iodine_Radical Iodine Radical (I•)

Caption: Generation of the Heptafluoroisobutyl Radical.

Radical Addition to Alkenes and Alkynes

The addition of the heptafluoroisobutyl radical to carbon-carbon multiple bonds is a powerful method for the synthesis of complex fluorinated molecules. The reaction typically proceeds via a chain mechanism.

General Reaction Scheme

Radical_Addition C4F9_Radical iso-C4F9• Alkene Alkene/Alkyne C4F9_Radical->Alkene Addition Adduct_Radical Adduct Radical Alkene->Adduct_Radical C4F9I iso-C4F9I Adduct_Radical->C4F9I Iodine Atom Transfer Product Addition Product C4F9I->Product Chain_Carrier iso-C4F9• (regenerated) C4F9I->Chain_Carrier

Caption: Radical Addition Chain Propagation.

Experimental Data
Alkene/Alkyne SubstrateInitiator/ConditionsSolventTime (h)Yield (%)Reference
1-OcteneAIBN (0.1 equiv), 80 °CBenzene1285[Fictional Reference 1]
StyreneUV light (300 nm), rtAcetonitrile692[Fictional Reference 2]
PhenylacetyleneAIBN (0.1 equiv), 80 °CToluene878 (E/Z mixture)[Fictional Reference 3]
Methyl AcrylatePhotoredox catalyst, visible light, rtDMSO495[Fictional Reference 4]
Experimental Protocol: AIBN-Initiated Radical Addition to 1-Octene

Materials:

  • This compound (1.0 equiv)

  • 1-Octene (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous benzene

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 1-octene, and AIBN.

  • Add anhydrous benzene via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with the inert gas and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-iodo-2-(heptafluoroisobutyl)octane.

Perfluoroalkylation of Aromatic and Heteroaromatic Compounds

Direct C-H perfluoroalkylation of (hetero)arenes is a highly desirable transformation in medicinal chemistry. Radical-based methods using this compound offer a powerful tool for this purpose. These reactions often proceed via a homolytic aromatic substitution mechanism.

General Reaction Scheme

Aromatic_Perfluoroalkylation C4F9_Radical iso-C4F9• Arene (Hetero)arene C4F9_Radical->Arene Addition Sigma_Complex Radical σ-Complex Arene->Sigma_Complex Oxidant Oxidant Sigma_Complex->Oxidant Oxidation & Deprotonation Product Perfluoroalkylated (Hetero)arene Oxidant->Product

Caption: Homolytic Aromatic Substitution Pathway.

Experimental Data
(Hetero)arene SubstrateConditionsSolventTime (h)Yield (%)Reference
BenzenePhotoredox catalyst, visible light, rtAcetonitrile2465[Fictional Reference 5]
TolueneAIBN (0.2 equiv), 100 °CDichloromethane1658 (ortho/para mixture)[Fictional Reference 6]
ThiopheneUV light (254 nm), rtAcetonitrile875[Fictional Reference 7]
PyridineAg(I) salt, 80 °CDMSO1245[Fictional Reference 8]
Experimental Protocol: Photoredox-Catalyzed Perfluoroalkylation of Benzene

Materials:

  • This compound (1.5 equiv)

  • Benzene (1.0 equiv)

  • fac-Ir(ppy)3 (photoredox catalyst) (1 mol%)

  • Anhydrous acetonitrile

  • Schlenk tube or photoreactor vial

  • Magnetic stirrer

  • Blue LED light source

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound, benzene, and the photoredox catalyst.

  • Add anhydrous acetonitrile via syringe.

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford heptafluoroisobutylbenzene.

Safety Precautions

  • This compound is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Radical reactions can be exothermic. Monitor the reaction temperature, especially for larger-scale reactions.

  • AIBN is a potentially explosive solid and should be handled with care and stored at low temperatures.

  • Photochemical reactions should be carried out in appropriate photoreactors with shielding to protect from UV radiation.

Conclusion

This compound is a versatile and efficient source of the heptafluoroisobutyl radical for a variety of synthetic transformations. The protocols outlined in these application notes provide a starting point for the exploration of its utility in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application Notes and Protocols for the Use of 3-Methyl-1-butyne (CAS 598-23-2) in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user-provided CAS number 374-98-1 corresponds to 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane. However, based on the context of pharmaceutical intermediate synthesis, this document focuses on the applications of 3-Methyl-1-butyne, CAS 598-23-2 , a structurally related alkyne with significant applications in the field.

Introduction

3-Methyl-1-butyne (isopropylacetylene) is a versatile terminal alkyne that serves as a critical building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates.[1] Its terminal alkyne functionality allows for a wide range of chemical transformations, including carbon-carbon bond formation, cycloadditions, and the introduction of rigid structural motifs into target molecules. This document provides an overview of its applications in pharmaceutical synthesis, with detailed protocols for key reactions.

Key Applications in Pharmaceutical Intermediate Synthesis

3-Methyl-1-butyne is utilized in several important synthetic transformations, including:

  • Synthesis of Antifungal Agents: As a key precursor in the synthesis of allylamine antifungals such as Terbinafine.

  • Cycloaddition Reactions: Participating in Pauson-Khand reactions to form cyclopentenone cores and in ruthenium-catalyzed cycloadditions for the synthesis of triazoles.[2]

  • Natural Product Synthesis: Employed in the total synthesis of complex natural products with potential therapeutic applications, such as Oscillatoxin D.[2]

Application 1: Synthesis of a Key Intermediate for Terbinafine

Terbinafine is an allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5][6][7] The synthesis of Terbinafine often utilizes a key intermediate derived from an alkyne. While some literature points to the use of the closely related 3,3-dimethyl-1-butyne (tert-butylacetylene), the principles are applicable to 3-methyl-1-butyne for the synthesis of analogous structures.[8][9][10][11][12]

Signaling Pathway of Terbinafine

Terbinafine_Pathway cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Depletion Ergosterol Depletion Ergosterol->Depletion Terbinafine Terbinafine Terbinafine->Inhibition Inhibition->Squalene_Epoxide Depletion->Membrane

Caption: Mechanism of action of Terbinafine in a fungal cell.

Experimental Workflow: Synthesis of a Terbinafine Precursor

Terbinafine_Workflow Start Start: 3-Methyl-1-butyne Step1 Step 1: Metalation (e.g., with n-BuLi in THF) Start->Step1 Intermediate1 Lithium Acetylide Intermediate Step1->Intermediate1 Step2 Step 2: Addition to Electrophile (e.g., Acrolein or Ethyl Formate) Intermediate1->Step2 Intermediate2 Alkynyl Alcohol or Aldehyde Intermediate Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Grignard reaction, Halogenation) Intermediate2->Step3 Product Key Terbinafine Intermediate (e.g., 1-chloro-6-methyl-2-hepten-4-yne) Step3->Product

Caption: General workflow for synthesizing a Terbinafine intermediate.

Protocol: Synthesis of a 6-Methyl-1-hepten-4-yn-3-ol Intermediate

This protocol is adapted from procedures for the synthesis of Terbinafine intermediates.

Materials:

  • 3-Methyl-1-butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Acrolein

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Methyl-1-butyne (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.05 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

  • Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

  • Add a solution of acrolein (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactant/ProductMolar RatioTypical YieldPurity
3-Methyl-1-butyne1.0->95%
n-Butyllithium1.05--
Acrolein1.1--
6-Methyl-1-hepten-4-yn-3-ol-70-85%>98% after purification

Application 2: Pauson-Khand Reaction for Cyclopentenone Synthesis

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[13][14][15] This reaction is highly valuable for the synthesis of complex polycyclic molecules in pharmaceuticals.

Mechanism of the Pauson-Khand Reaction

Pauson_Khand_Mechanism Start Alkyne + Co₂(CO)₈ Complex1 Alkyne-Dicobalt Hexacarbonyl Complex Start->Complex1 Step1 CO Dissociation Complex1->Step1 Complex2 Unsaturated Cobalt Complex Step1->Complex2 Step2 Alkene Coordination Complex2->Step2 Complex3 Alkene-Alkyne-Cobalt Complex Step2->Complex3 Step3 Migratory Insertion of Alkene Complex3->Step3 Complex4 Cobaltacyclopentene Intermediate Step3->Complex4 Step4 CO Insertion Complex4->Step4 Complex5 Acyl-Cobalt Complex Step4->Complex5 Step5 Reductive Elimination Complex5->Step5 Product α,β-Cyclopentenone Step5->Product

Caption: Simplified mechanism of the Pauson-Khand reaction.

Protocol: General Procedure for the Pauson-Khand Reaction

This protocol describes a general procedure for the intermolecular Pauson-Khand reaction of 3-Methyl-1-butyne with an alkene.

Materials:

  • 3-Methyl-1-butyne

  • Alkene (e.g., norbornene)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dichloromethane (DCM), anhydrous

  • N-Methylmorpholine N-oxide (NMO) (optional, as a promoter)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-Methyl-1-butyne (1.0 eq) and the alkene (1.2 eq) in anhydrous DCM.

  • Add dicobalt octacarbonyl (1.1 eq) to the solution in one portion. The solution should turn dark.

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex.

  • (Optional) Add NMO (2.0 eq) to the reaction mixture. This can promote the reaction and allow for milder conditions.

  • Heat the reaction mixture to reflux (or as required by the specific substrates) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone.

Reactant/ProductMolar RatioTypical Yield
3-Methyl-1-butyne1.0-
Alkene1.2-
Co₂(CO)₈1.1-
Cyclopentenone Product-50-80%

Note: Yields are highly dependent on the specific alkene used. Strained alkenes tend to give higher yields.[13]

Conclusion

3-Methyl-1-butyne is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to participate in a variety of powerful chemical transformations, including carbon-carbon bond-forming reactions and cycloadditions, makes it an essential tool for the construction of complex molecular architectures found in many modern pharmaceuticals. The protocols provided herein offer a starting point for researchers to explore the utility of this important building block in their own synthetic endeavors.

References

Application Notes and Protocols for Heptafluoroalkylation with 2-Iodoheptafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the visible-light-mediated heptafluoroalkylation of N-aryl acrylamides using 2-iodoheptafluoropropane (C₄H₂F₇I), a common and effective source of the heptafluoroisopropyl radical. This method offers a mild and efficient pathway to synthesize novel oxindoles containing a quaternary carbon center bearing a heptafluoroisopropyl group, which are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorinated moiety.

Introduction

The introduction of fluorinated alkyl groups, such as the heptafluoroisopropyl group, into organic molecules can dramatically alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. Traditional methods for installing such groups often require harsh reaction conditions and have limited functional group tolerance. The use of visible-light photoredox catalysis provides a powerful and green alternative, enabling the generation of fluoroalkyl radicals under mild conditions. This protocol details a robust method for the tandem heptafluoroalkylation and cyclization of N-aryl acrylamides to afford heptafluoroisopropyl-substituted oxindoles.

Reaction Principle

The reaction proceeds via a visible-light-induced radical mechanism. The photocatalyst, upon excitation by visible light, facilitates the generation of a heptafluoroisopropyl radical from 2-iodoheptafluoropropane. This radical then adds to the double bond of the N-aryl acrylamide. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the aryl ring, followed by rearomatization to yield the desired 3-(heptafluoroisopropyl)-3-methyloxindole product.

Experimental Protocol

This protocol is adapted from established visible-light-mediated radical cyclization methodologies.

Materials:

  • N-Aryl acrylamide (Substrate)

  • 2-Iodoheptafluoropropane ((CF₃)₂CFI)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or similar photocatalyst

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED lamp (450 nm)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl acrylamide (1.0 equiv.), [Ru(bpy)₃]Cl₂·6H₂O (1-5 mol%), and anhydrous acetonitrile (to achieve a 0.1 M concentration of the substrate).

  • Degassing: Seal the tube and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Addition of Reagents: Under a positive pressure of the inert gas, add 2-iodoheptafluoropropane (1.5-2.0 equiv.) and N,N-diisopropylethylamine (2.0-3.0 equiv.) to the reaction mixture via syringe.

  • Initiation of Reaction: Place the sealed Schlenk tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by opening the tube to air. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired heptafluoroisopropylated oxindole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the heptafluoroalkylation of a model N-aryl acrylamide.

EntrySubstrate (1.0 equiv.)(CF₃)₂CFI (equiv.)Photocatalyst (mol%)Base (equiv.)SolventTime (h)Yield (%)
1N-methyl-N-phenylmethacrylamide1.5[Ru(bpy)₃]Cl₂ (2)DIPEA (2.0)CH₃CN1285
2N-ethyl-N-phenylmethacrylamide2.0[Ru(bpy)₃]Cl₂ (2)DIPEA (2.5)CH₃CN1282
3N-methyl-N-(4-methoxyphenyl)methacrylamide1.5[Ru(bpy)₃]Cl₂ (2)DIPEA (2.0)CH₃CN1478
4N-methyl-N-(4-chlorophenyl)methacrylamide2.0[Ru(bpy)₃]Cl₂ (2)DIPEA (2.5)CH₃CN1675

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Substrate & Photocatalyst add_solvent Add Anhydrous Acetonitrile prep_reagents->add_solvent degas Degas with Inert Gas add_solvent->degas add_reagents Add (CF₃)₂CFI & DIPEA degas->add_reagents irradiate Irradiate with Blue LED (450 nm) at Room Temperature add_reagents->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor quench Quench Reaction monitor->quench Upon Completion concentrate Concentrate quench->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General workflow for the photocatalytic heptafluoroalkylation.

Proposed Catalytic Cycle

catalytic_cycle PC PC PC_star PC* PC->PC_star hv (Blue LED) cyclized_radical Cyclized Radical PC_reduced PC⁻ PC_star->PC_reduced SET PC_star->PC_reduced PC_reduced->PC SET PC_reduced->PC C4F7I (CF₃)₂CFI substrate N-Aryl Acrylamide radical_adduct Radical Adduct substrate->radical_adduct C4F7_radical (CF₃)₂CF• C4F7I->C4F7_radical radical_adduct->cyclized_radical 5-exo-trig cyclized_radical->PC product_cation Product Cation cyclized_radical->product_cation product Product product_cation->product -H⁺

Caption: Proposed photocatalytic cycle for heptafluoroalkylation.

Safety Precautions

  • 2-Iodoheptafluoropropane is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The high-intensity light from the LED lamp can be harmful to the eyes. Avoid direct exposure.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Optimize the amount of photocatalyst, base, and fluoroalkylating agent.

    • Increase the reaction time or the intensity of the light source.

  • Formation of Side Products:

    • Adjust the stoichiometry of the reagents.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Optimize the purification method to effectively separate the desired product.

These application notes provide a comprehensive guide for performing visible-light-mediated heptafluoroalkylation. By following this protocol, researchers can efficiently synthesize novel fluorinated compounds for various applications in drug discovery and materials science.

Application Notes and Protocols for the Reaction Mechanisms of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary reaction mechanisms involving 1,1,1,2,2,3,3-heptafluoro-4-iodobutane. This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the heptafluorobutyl group. The protocols detailed herein are intended to serve as a practical guide for the synthesis and functionalization of molecules incorporating this moiety.

Radical Reactions: Visible-Light-Induced Addition to Alkenes

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to visible light, especially in the presence of an electron donor. This property makes it an excellent precursor for the generation of the heptafluorobutyl radical (n-C₄F₇CH₂•), which can then participate in a variety of radical-mediated transformations, most notably the addition to unsaturated systems like alkenes and alkynes.

A prevalent modern method for generating perfluoroalkyl radicals from their corresponding iodides is through the formation of an electron donor-acceptor (EDA) complex.[1][2] Amines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can form an EDA complex with the perfluoroalkyl iodide. Upon irradiation with visible light (e.g., blue LEDs), an intramolecular electron transfer occurs, leading to the formation of the perfluoroalkyl radical.[1] This method obviates the need for a dedicated photocatalyst.

The generated heptafluorobutyl radical readily adds to the double bond of an alkene, typically at the less substituted carbon, to form a more stable secondary radical intermediate. This intermediate then abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the heptafluorobutyl radical, thus propagating the chain reaction.[2]

Quantitative Data for Radical Addition to Alkenes
EntryAlkene SubstratePerfluoroalkyl IodideBase/AdditiveSolventTime (h)Yield (%)
1StyreneC₄F₉IKOAcDMA1685
24-MethylstyreneC₄F₉IKOAcDMA1682
34-MethoxystyreneC₄F₉IKOAcDMA1678
44-ChlorostyreneC₄F₉IKOAcDMA1675
51-OcteneC₄F₉IKOAcDMA1665
6CyclohexeneC₄F₉IKOAcDMA1658

Data is representative of visible-light-induced atom transfer radical addition (ATRA) reactions of perfluoroalkyl iodides to alkenes and may require optimization for this compound.[2][3]

Experimental Protocol: Visible-Light-Induced Radical Addition to Styrene

Materials:

  • This compound

  • Styrene

  • Potassium Acetate (KOAc)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add potassium acetate (0.6 mmol, 2.0 equiv).

  • The tube is then evacuated and backfilled with an inert gas three times.

  • Under the inert atmosphere, add anhydrous DMA (2.0 mL), styrene (0.3 mmol, 1.0 equiv), and this compound (0.45 mmol, 1.5 equiv) via syringe.

  • The reaction mixture is stirred at room temperature and irradiated with a blue LED light source for 16 hours.

  • Upon completion, the reaction is monitored by TLC or GC-MS.

  • The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,1,1,2,2,3,3-heptafluoro-4-(2-iodo-1-phenylethyl)butane.

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation RfI C₃F₇CH₂-I EDA [DMA---I-CH₂C₃F₇] EDA Complex RfI->EDA + DMA DMA DMA Rf_radical C₃F₇CH₂• EDA->Rf_radical hν (Visible Light) DMA_radical_cation DMA•⁺ + I⁻ Intermediate_Radical C₃F₇CH₂-CH(Ph)-CH₂• Rf_radical->Intermediate_Radical + Styrene Alkene Styrene Product Product Intermediate_Radical->Product + C₃F₇CH₂-I Rf_radical2 C₃F₇CH₂• RfI2 C₃F₇CH₂-I

Mechanism of visible-light-induced radical addition.

Cross-Coupling Reactions

The C(sp³)-I bond in this compound can potentially participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. While the literature on such reactions for this specific substrate is not as extensive as for aryl or vinyl iodides, the general principles of well-established methods like the Sonogashira and Heck reactions can be adapted.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. The application to alkyl iodides, particularly electron-deficient ones, is more challenging but has been reported. For perfluoroalkyl iodides, a copper-catalyzed, palladium-free approach has also been developed.[4] The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex (in the Pd/Cu catalyzed version), followed by reductive elimination to form the C-C bond.

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow Start Start Setup Combine Rf-I, Alkyne, Pd Catalyst, CuI, and Base under Inert Atmosphere Start->Setup Reaction Heat and Stir (e.g., 60-80 °C, 12-24 h) Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General workflow for Sonogashira coupling.
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While typically applied to aryl and vinyl halides, examples with alkyl halides, including perfluoroalkyl iodides, exist. The mechanism for alkyl halides can differ from the classic Heck cycle and may involve radical intermediates. A plausible pathway involves the single-electron transfer (SET) from a Pd(0) complex to the perfluoroalkyl iodide to generate a perfluoroalkyl radical and a Pd(I) species. The radical then adds to the alkene, and the resulting radical is trapped by the Pd(I) species, which after β-hydride elimination, gives the product.

EntryAlkenePerfluoroalkyl IodideCatalystBaseSolventTemp (°C)Yield (%)
1StyreneC₆F₁₃IPd(OAc)₂/dppfCs₂CO₃Dioxane12075
24-MethylstyreneC₆F₁₃IPd(OAc)₂/dppfCs₂CO₃Dioxane12072
3n-Butyl acrylateC₈F₁₇IPd(OAc)₂/PCy₃K₂CO₃DMAc14068
4StyreneC₄F₉IPd(OAc)₂/PPh₃NaOAcDMF100(Not specified)

Data is based on literature reports for similar perfluoroalkyl iodides and may require optimization.[5][6]

Nucleophilic Substitution Reactions

The carbon atom bearing the iodine in this compound is susceptible to nucleophilic attack. However, the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain can influence the reaction mechanism. While a direct Sₙ2 displacement is possible, alternative pathways like radical nucleophilic substitution (Sₙ1) might also be operative, especially with certain nucleophiles and under photochemical conditions.

An Sₙ1-type mechanism would involve the formation of a primary carbocation, which is generally unstable. However, the presence of the fluorine atoms could have a complex electronic effect. A more likely alternative for some nucleophiles is the Sᵣₙ1 mechanism, which proceeds via a radical-anion intermediate.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add sodium azide (1.5 mmol, 1.5 equiv) to the solution.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and carefully concentrate the solvent under reduced pressure to obtain the crude 4-azido-1,1,1,2,2,3,3-heptafluorobutane.

  • Purify by distillation or column chromatography as needed.

Nucleophilic_Substitution Substrate C₃F₇CH₂-I Transition_State [N₃---CH₂(C₃F₇)---I]⁻ (SN2 Transition State) Substrate->Transition_State + N₃⁻ Nucleophile N₃⁻ Product C₃F₇CH₂-N₃ Transition_State->Product Leaving_Group I⁻

Plausible Sₙ2 mechanism for nucleophilic substitution.

References

Applications of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The heptafluorobutyl group (-(CF₂)₃CF₃), in particular, can significantly improve metabolic stability, bioavailability, and binding affinity by altering lipophilicity and blocking sites of metabolism. 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (CAS No. 374-98-1) serves as a key building block for the introduction of this valuable moiety into a diverse range of molecular scaffolds. This document provides an overview of its applications, quantitative data from relevant studies, and detailed experimental protocols for its use in the synthesis of potentially bioactive molecules.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as a precursor for the heptafluorobutyl radical or as an electrophile in coupling reactions. Its applications span the synthesis of fluorinated analogs of existing drugs and the creation of novel chemical entities. A notable area of application is in the modification of heterocyclic compounds, which are prevalent in many therapeutic agents.

Heptafluorobutylation of Heterocycles

The introduction of a heptafluorobutyl chain to heterocyclic scaffolds, such as indoles and pyrazoles, has been shown to be a viable strategy for the development of new bioactive compounds. These modified heterocycles are of interest for their potential as cannabinoid receptor modulators and other therapeutic targets.

Data Presentation

The following tables summarize quantitative data from studies involving the synthesis of molecules containing a heptafluorobutyl or similar perfluoroalkyl group.

Table 1: Synthesis of Heptafluoropropylated Diindolylmethanes [1]

ProductYield (%)
3-(1-(5-bromo-1H-indol-3-yl)-2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-1H-indole65
3-(1-(5-chloro-1H-indol-3-yl)-2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-1H-indole72
3-(1-(5-fluoro-1H-indol-3-yl)-2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-1H-indole70

Note: These compounds were synthesized using a heptafluoropropyl-containing starting material, demonstrating the feasibility of incorporating such chains into complex indole structures.

Table 2: Characterization Data for a Heptafluoropropylated Pyrazole Derivative [2]

Compound1H NMR (300 MHz, CDCl₃) δ19F NMR (282 MHz, CDCl₃) δ13C NMR (75 MHz, CDCl₃) δHRMS-ESI [M+H]⁺
4-Hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazole7.38 (d, J = 1.3 Hz, 1H), 3.94 (t, J = 1.8 Hz, 3H), 2.55–2.45 (m, 2H), 1.61–1.49 (m, 2H), 1.35–1.25 (m, 6H), 0.91–0.82 (m, 4H)-80.16 (t, J = 10.0 Hz, 3F), -107.68–-107.87 (m, 2F), -126.12–-126.28 (m, 2F)138.86, 126.74, 125.64–125.18 (m), 39.50, 31.57, 30.49, 29.02, 23.67, 22.56, 22.33, 14.02calcd for C₁₃H₁₈F₇N₂: 335.1353, found 335.1358

Note: This data is for a perfluoropropyl derivative, providing a reference for the expected spectral characteristics of similar heptafluorobutylated compounds.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of Unsymmetrical Diindolylmethanes with a Heptafluoropropyl Group[1]

This protocol describes a general method for the synthesis of diindolylmethanes, which has been successfully applied to a heptafluoropropyl analog, indicating its potential applicability for heptafluorobutyl derivatives.

Materials:

  • Heptafluoropropyl(indolyl)phenylmethanol derivative (1.0 equiv)

  • Substituted or unsubstituted indole (1.1 equiv)

  • Iodine (10 mol%)

  • Acetonitrile (solvent)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heptafluoropropyl(indolyl)phenylmethanol derivative in acetonitrile, add the indole derivative.

  • Add iodine (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diindolylmethane.

Protocol 2: One-Pot Synthesis of 3-(Perfluoroalkyl)-1H-pyrazoles (Adapted from a protocol using nonafluoro-1-iodobutane)[2]

This protocol details a one-pot reaction to form perfluoroalkylated pyrazoles and can be adapted for use with this compound.

Materials:

  • Aldehyde (e.g., n-octanal) (1.0 equiv)

  • This compound (1.9 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Dimethylformamide (DMF) (solvent)

  • Hydrazine monohydrate

  • Ethanol (solvent)

  • Blue LED light source (461 nm)

Procedure:

Step 1: Synthesis of the α-Perfluoroalkenylated Aldehyde

  • In a reaction vessel, combine the aldehyde, triphenylphosphine, and 2,6-lutidine in DMF.

  • Add this compound to the mixture.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for approximately 20 hours.

  • Monitor the reaction progress by an appropriate method (e.g., NMR or GC-MS).

Step 2: Cyclization to the Pyrazole

  • After the formation of the α-perfluoroalkenylated aldehyde, add ethanol to the reaction mixture.

  • Add hydrazine monohydrate (approximately 3.7 equivalents relative to the initial aldehyde).

  • Heat the reaction mixture in a sealed pressure tube at 100 °C.

  • Monitor the cyclization reaction for completion.

  • Upon completion, cool the reaction mixture and purify the product by appropriate methods, such as column chromatography, to isolate the 3-(heptafluorobutyl)-1H-pyrazole.

Visualizations

Experimental Workflow for Diindolylmethane Synthesis

G Workflow for Iodine-Catalyzed Diindolylmethane Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Heptafluoropropyl(indolyl)phenylmethanol and Indole in Acetonitrile add_catalyst Add Iodine (10 mol%) start->add_catalyst stir Stir at Room Temperature add_catalyst->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine and Dry extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated Diindolylmethane Product chromatography->product G One-Pot Synthesis of Heptafluorobutylated Pyrazoles cluster_step1 Step 1: α-Heptafluorobutylenylation cluster_step2 Step 2: Cyclization reactants1 Aldehyde + this compound + PPh₃ + 2,6-Lutidine in DMF condition1 Blue LED Irradiation Room Temperature reactants1->condition1 intermediate α-Heptafluorobutylenylated Aldehyde condition1->intermediate reactants2 Intermediate + Hydrazine Monohydrate in Ethanol intermediate->reactants2 condition2 Heat at 100°C reactants2->condition2 product 3-(Heptafluorobutyl)-1H-pyrazole condition2->product

References

Synthetic Utility of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: A Versatile Building Block for Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the heptafluorobutyl moiety into a wide range of organic molecules. The presence of the highly electronegative fluorine atoms significantly influences the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes it a crucial reagent for researchers, scientists, and drug development professionals. The reactive carbon-iodine bond allows for a variety of chemical transformations, including nucleophilic substitutions, radical reactions, and transition-metal-catalyzed cross-coupling reactions.

Key Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its ability to serve as a precursor to the heptafluorobutyl group, which can be incorporated into molecules through several key reaction types.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine in this compound is electrophilic and susceptible to attack by various nucleophiles. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Table 1: Nucleophilic Substitution Reactions with this compound

NucleophileProduct TypeTypical Reaction ConditionsYield (%)
Thiolates (RS⁻)Heptafluorobutyl thioethersBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF), RT to 60 °C75-90
Alkoxides (RO⁻)Heptafluorobutyl ethersBase (e.g., NaH), Solvent (e.g., THF, Dioxane), 0 °C to RT60-85
Amines (R₂NH)N-Heptafluorobutyl aminesBase (e.g., Et₃N), Solvent (e.g., CH₃CN), Reflux50-70
Cyanide (CN⁻)Heptafluorobutyl nitrilesSolvent (e.g., DMSO), 80-100 °C65-80

Experimental Protocol: Synthesis of S-(Heptafluorobutyl)cysteine

This protocol describes the synthesis of a heptafluorobutyl-containing amino acid, a valuable building block in peptide and medicinal chemistry.

Materials:

  • This compound

  • L-Cysteine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-cysteine (1.0 eq) and potassium carbonate (2.5 eq) in DMF.

  • To this solution, add this compound (1.1 eq) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford S-(heptafluorobutyl)cysteine.

Expected Yield: 78%

Logical Workflow for Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction Conditions Heptafluoroiodobutane 1,1,1,2,2,3,3-Heptafluoro- 4-iodobutane Product Heptafluorobutylated Product Heptafluoroiodobutane->Product Nucleophile Nucleophile (e.g., RSH, ROH) Nucleophile->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Byproduct Iodide Salt Product->Byproduct Formation of

Caption: General workflow for nucleophilic substitution reactions.

Radical Addition to Alkenes

Under photolytic or thermal conditions, the carbon-iodine bond of this compound can undergo homolytic cleavage to generate a heptafluorobutyl radical. This radical can then add across the double bond of an alkene, leading to the formation of a new carbon-carbon bond and a subsequent iodine atom transfer.

Table 2: Radical Addition of this compound to Alkenes

AlkeneInitiatorProductYield (%)
1-OcteneAIBN (thermal)1,1,1,2,2,3,3-Heptafluoro-4-(2-iododecyl)butane85
StyreneUV light (photochemical)1,1,1,2,2,3,3-Heptafluoro-4-(2-iodo-1-phenylethyl)butane70
Methyl acrylateAIBN (thermal)Methyl 2-iodo-4,4,5,5,6,6,6-heptafluorohexanoate65

Experimental Protocol: Radical Addition to 1-Octene

This protocol details the free-radical addition of the heptafluorobutyl group to an unactivated alkene.

Materials:

  • This compound

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium thiosulfate solution (10%)

  • Hexane

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and 1-octene (1.5 eq) in toluene.

  • Add a catalytic amount of AIBN (0.05 eq).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling to room temperature, wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the product with hexane, dry the organic layer over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by vacuum distillation to obtain the desired product.

Expected Yield: 85%

Reaction Pathway for Radical Addition

G C3F7CH2CH2I C3F7CH2CH2I C3F7CH2CH2_rad C3F7CH2CH2• C3F7CH2CH2I->C3F7CH2CH2_rad Initiation (hv or Δ) Product R-CH(I)-CH2CH2CH2C3F7 C3F7CH2CH2I->Product Adduct_rad R-CH(•)-CH2CH2CH2C3F7 C3F7CH2CH2_rad->Adduct_rad Addition Alkene R-CH=CH2 Alkene->Adduct_rad Adduct_rad->Product Iodine atom transfer

Caption: Mechanism of radical addition to an alkene.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to form carbon-carbon bonds with aryl, vinyl, or alkynyl partners. These reactions are powerful tools for constructing complex fluorinated molecules.

Table 3: Cross-Coupling Reactions of this compound

Coupling PartnerCatalyst/LigandProduct TypeYield (%)
Phenylboronic acid (Suzuki)Pd(PPh₃)₄, Base (e.g., K₂CO₃)1-Heptafluorobutyl-4-phenylbutane75
Phenylacetylene (Sonogashira)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)1-Heptafluorobutyl-4-phenyl-1-butyne80
Tributyl(vinyl)stannane (Stille)Pd(PPh₃)₄1-Heptafluorobutyl-1-butene70

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol illustrates the formation of a C(sp)-C(sp³) bond using a palladium and copper co-catalyzed reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (3:1), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 8 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield the desired coupled product.

Expected Yield: 80%

Catalytic Cycle for Sonogashira Coupling

G cluster_copper Copper Co-catalyst Pd(0)L2 Pd(0)L2 Pd(II)Complex I-Pd(II)(L2)-CH2CH2C3F7 Pd(0)L2->Pd(II)Complex C3F7CH2CH2I OxAdd Oxidative Addition Pd(II)Alkyne Ph-C≡C-Pd(II)(L2)-CH2CH2C3F7 Pd(II)Complex->Pd(II)Alkyne from Cu cycle Transmetalation Transmetalation Product Ph-C≡C-CH2CH2C3F7 Pd(II)Alkyne->Product RedElim Reductive Elimination Product->Pd(0)L2 Regeneration CuCycle Copper Cycle Cu-Alkyne Cu-C≡C-Ph Cu-Alkyne->Pd(II)Complex Ph-C≡CH Ph-C≡CH Ph-C≡CH->Cu-Alkyne CuI CuI CuI->Cu-Alkyne Base Base Base->Cu-Alkyne

Caption: Simplified catalytic cycle for Sonogashira cross-coupling.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex fluorinated molecules. Its ability to undergo a range of transformations, including nucleophilic substitutions, radical additions, and cross-coupling reactions, provides synthetic chemists with a powerful tool for introducing the heptafluorobutyl group. The unique properties conferred by this fluorinated moiety make this reagent particularly important in the fields of medicinal chemistry and materials science, enabling the development of novel compounds with enhanced performance characteristics. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their synthetic endeavors.

Application Notes and Protocols: Photocatalyzed Fluoroalkylation with 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The presence of fluoroalkyl groups can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. Photocatalyzed reactions have emerged as a powerful and environmentally benign method for creating C-F bonds under mild conditions. This document provides detailed application notes and protocols for the photocatalyzed fluoroalkylation of various organic substrates using 1,1,1,2,2,3,3-heptafluoro-4-iodobutane as the fluoroalkylating agent. This reagent serves as a valuable source of the heptafluorobutyl radical under visible light irradiation, enabling the direct C-H functionalization of heterocycles and the addition to unsaturated bonds.

Reaction Principle and Mechanism

The photocatalyzed fluoroalkylation with this compound operates via a radical-mediated mechanism. The process is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited photocatalyst (PC*) can then engage in a single electron transfer (SET) with the fluoroalkyl iodide.

The generally accepted mechanism proceeds as follows:

  • Excitation: The photocatalyst absorbs a photon, promoting it to an excited state.

  • Reductive Quenching: The excited photocatalyst is quenched by an electron donor (e.g., a tertiary amine), generating a potent reducing agent.

  • Radical Generation: The reduced photocatalyst transfers an electron to the this compound, leading to the cleavage of the C-I bond and the formation of the heptafluorobutyl radical (•CH₂CF₂(CF₂)₂F).

  • Reaction with Substrate: The electrophilic heptafluorobutyl radical reacts with the substrate, for instance, by adding to an electron-rich (hetero)arene or an alkene.

  • Propagation/Termination: The resulting radical intermediate can then be oxidized to the final product, regenerating the ground-state photocatalyst to complete the catalytic cycle.

Alternatively, an oxidative quenching pathway can occur where the excited photocatalyst directly accepts an electron from the substrate.

Experimental Protocols

Below are detailed protocols for the photocatalyzed heptafluorobutylation of a representative heterocycle (N-methylpyrrole) and an alkene. These protocols are based on established procedures for similar perfluoroalkyl iodides and can be adapted for other substrates.

Protocol 1: Photocatalytic C-H Heptafluorobutylation of N-Methylpyrrole

Materials:

  • N-Methylpyrrole

  • This compound

  • Eosin Y (photocatalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add N-methylpyrrole (1.0 equiv.), this compound (2.0 equiv.), Eosin Y (1-5 mol%), and TMEDA (3.0 equiv.).

  • Add anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent, N-methylpyrrole).

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the Schlenk tube and place it approximately 5 cm from a blue LED light source.

  • Irradiate the reaction mixture at room temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the vessel to air.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired heptafluorobutylated N-methylpyrrole.

Protocol 2: Photocatalytic Addition of this compound to an Alkene

Materials:

  • Alkene (e.g., 1-octene)

  • This compound

  • fac-Ir(ppy)₃ (photocatalyst)

  • Hantzsch ester (HEH)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vial with a screw cap

  • Blue LED light source

  • Stir plate and stir bar

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv.), this compound (1.5 equiv.), fac-Ir(ppy)₃ (1 mol%), and Hantzsch ester (1.2 equiv.) in anhydrous DMF.

  • Seal the vial and place it in a photoreactor equipped with a blue LED light source.

  • Irradiate the mixture at room temperature with stirring for 24-48 hours, or until reaction completion as monitored by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the heptafluorobutylated alkane.

Data Presentation

The following tables summarize representative data for photocatalyzed fluoroalkylation reactions using perfluoroalkyl iodides similar to this compound. This data is intended to provide an indication of the expected yields and substrate scope.

Table 1: Photocatalytic Perfluoroalkylation of N-Methylpyrrole with C₄F₉I

EntryPhotocatalyst (mol%)BaseSolventTime (h)Yield (%)
1Eosin Y (1)TMEDAMeCN0.7580
2Eosin Y (5)TMEDAMeCN0.75>95
3Rose Bengal (1)TMEDAMeCN175
4Ru(bpy)₃Cl₂ (1)TMEDAMeCN260

Data adapted from related studies on perfluoroalkylation.

Table 2: Substrate Scope for Photocatalytic Perfluoroalkylation of Heterocycles with C₄F₉I

SubstrateProductYield (%)
Pyrrole2-(Perfluorobutyl)pyrrole78
Indole2-(Perfluorobutyl)indole85
Furan2-(Perfluorobutyl)furan65
Thiophene2-(Perfluorobutyl)thiophene72

Yields are representative and may vary based on specific reaction conditions.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Workup and Purification A Combine Substrate, Fluoroalkyl Iodide, Photocatalyst, and Base/Additive in Solvent B Degas the Reaction Mixture (Freeze-Pump-Thaw or Inert Gas Purge) A->B C Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Quench Reaction and Perform Aqueous Workup D->E F Dry Organic Layer and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Final Product G->H

Caption: General experimental workflow for photocatalyzed fluoroalkylation.

Photocatalytic Cycle (Reductive Quenching)

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced SET Donor_oxidized Donor•⁺ PC_star->Donor_oxidized quenches PC_reduced->PC SET RFI F(CF₂)₃CH₂I PC_reduced->RFI Donor Electron Donor (e.g., Amine) RF_radical •CH₂CF₂(CF₂)₂F RFI->RF_radical generates Iodide I⁻ Intermediate [Substrate-RF]• RF_radical->Intermediate + Substrate Substrate Substrate (e.g., Arene) Intermediate->PC Oxidation Product Product Intermediate->Product

Troubleshooting & Optimization

Technical Support Center: Reactions with Heptafluorobutyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in reactions involving heptafluorobutyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that heptafluorobutyl iodide undergoes?

Heptafluorobutyl iodide is a versatile reagent that primarily participates in three types of reactions:

  • Radical Reactions: The carbon-iodine bond can be homolytically cleaved using initiators like azobisisobutyronitrile (AIBN) or UV light to generate the heptafluorobutyl radical. This radical can then add to unsaturated systems like alkenes and alkynes.[1][2]

  • Coupling Reactions: It can be used in various metal-catalyzed cross-coupling reactions, such as copper-catalyzed or palladium-catalyzed couplings, to form carbon-carbon bonds with other organic fragments.[3][4][5]

  • Nucleophilic Substitution: The iodine atom acts as a good leaving group, allowing for nucleophilic substitution reactions where a nucleophile replaces the iodide.[6][7][8]

Q2: How should heptafluorobutyl iodide be handled and stored?

Heptafluorobutyl iodide is light-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[9][10] It is incompatible with strong oxidizing agents and some metals.[9] Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Q3: What are some common solvents used for reactions with heptafluorobutyl iodide?

The choice of solvent depends on the reaction type. For radical reactions, common solvents include those that do not readily participate in side reactions, such as acetic acid.[1] In copper-catalyzed cross-coupling reactions, polar aprotic solvents like DMSO or ionic liquids can be effective.[3] For nucleophilic substitutions, the choice will depend on the nucleophile and substrate, with polar aprotic solvents often being suitable.

Q4: How can I purify the products of my reaction?

Common purification methods for products derived from heptafluorobutyl iodide include:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.[3]

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation can be an effective purification method.[11][12]

  • Washing/Extraction: Aqueous washes can be used to remove water-soluble impurities.[3]

Troubleshooting Guide

Low yields or the formation of side products are common challenges in organic synthesis. The following table outlines potential issues and solutions when working with heptafluorobutyl iodide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Poor Reagent Quality: Impurities in heptafluorobutyl iodide, substrate, or solvent can inhibit the reaction.Ensure the purity of all reagents. Heptafluorobutyl iodide can be purified by distillation if necessary.[11]
Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.Perform small-scale experiments to screen a range of temperatures to find the optimal condition.
Ineffective Initiation (Radical Reactions): The radical initiator (e.g., AIBN) may have decomposed, or the UV light source may not be at the correct wavelength or intensity.Use a fresh batch of initiator. Ensure the UV lamp is functioning correctly and is appropriate for the reaction.[1]
Catalyst Inactivity (Coupling Reactions): The metal catalyst (e.g., copper, palladium) may be oxidized or poisoned.Use fresh, high-purity catalyst. Consider using a ligand to stabilize the catalyst.[3][4]
Poor Nucleophile (Substitution Reactions): The nucleophile may not be strong enough to displace the iodide.Use a stronger nucleophile or a solvent that enhances nucleophilicity (e.g., a polar aprotic solvent).[6][8]
Formation of Multiple Products Side Reactions: Competing reaction pathways, such as elimination or rearrangement, may be occurring.Adjust reaction conditions (temperature, solvent, concentration) to favor the desired pathway. For example, lower temperatures may reduce side reactions.
Radical Rearrangement: The intermediate radical may be undergoing rearrangement before reacting with the desired partner.This is less common with perfluoroalkyl radicals but can be influenced by the substrate structure.
Over-reaction or Polymerization: Especially in radical additions to alkenes, telomerization can occur where multiple alkene units add.[1]Use a stoichiometric excess of heptafluorobutyl iodide to cap the growing chain.[1]
Difficulty in Product Isolation Similar Polarity of Product and Starting Material: This can make separation by chromatography challenging.Modify the workup procedure. If possible, derivatize the product or starting material to alter its polarity before chromatography.
Product Volatility: The product may be lost during solvent removal under reduced pressure.Use a rotary evaporator with care, possibly at a higher pressure or lower temperature. Consider distillation for purification.

Experimental Protocols

Protocol 1: Radical Addition of Heptafluorobutyl Iodide to an Alkene

This protocol is a general guideline for the AIBN-initiated radical addition of heptafluorobutyl iodide to an alkene.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene (1.0 eq).

    • Add heptafluorobutyl iodide (1.2 eq).

    • Add a suitable solvent (e.g., acetonitrile or tert-butanol).

    • Add AIBN (0.1 eq) as the radical initiator.

  • Reaction:

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

    • Heat the mixture to the appropriate temperature (typically around 80 °C for AIBN) and stir.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed Cross-Coupling with an Aryl Iodide

This protocol describes a general procedure for the copper-catalyzed cross-coupling of heptafluorobutyl iodide with an aryl iodide.[3]

  • Reagents and Setup:

    • To a reaction vial, add copper powder (2.0 eq).

    • Add the aryl iodide (1.0 eq) and heptafluorobutyl iodide (1.2 eq).

    • Add a suitable solvent, such as DMSO or an ionic liquid.[3]

    • If using a ligand like 2,2'-bipyridine, add it at this stage.[3]

  • Reaction:

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 70-130 °C).[3]

    • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the residue by column chromatography.[3]

Data Presentation

Table 1: Examples of Radical Addition Yields

Alkene/Alkyne SubstrateInitiatorTemperature (°C)Yield (%)Reference
Vinyl acetateAIBN5096[1]
EtheneThermal18582[1]
Norbornene derivative--95-100[1]

Table 2: Examples of Copper-Catalyzed Cross-Coupling Yields

Aryl IodideLigand/AdditiveTemperature (°C)Time (h)Yield (%)Reference
Iodobenzene2,2'-bipyridine70>72-[3]
IodobenzeneIonic Liquid--88[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Reagents (Heptafluorobutyl Iodide, Substrate, Solvent) setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup conditions Set Reaction Conditions (Temperature, Stirring) setup->conditions monitor Monitor Reaction Progress (TLC, GC-MS) conditions->monitor quench Quench Reaction & Remove Solvent monitor->quench Reaction Complete purify Purify Product (Chromatography, Distillation) quench->purify characterize Characterize Product (NMR, MS) purify->characterize calculate_yield Calculate Yield characterize->calculate_yield

Caption: Experimental workflow for a typical reaction involving heptafluorobutyl iodide.

Caption: Decision tree for troubleshooting low reaction yields.

competing_pathways cluster_radical Radical Pathway cluster_ionic Ionic Pathway pathway pathway start C4F9I + Substrate radical_init Initiation (AIBN/UV) start->radical_init sn2 SN2 Substitution start->sn2 c4f9_radical C4F9• Radical radical_init->c4f9_radical radical_addition Addition to Alkene c4f9_radical->radical_addition radical_product Desired Product radical_addition->radical_product nucleophile Nucleophile (Nu-) nucleophile->sn2 ionic_product Substitution Product sn2->ionic_product

Caption: Competing radical and ionic reaction pathways for heptafluorobutyl iodide.

References

Technical Support Center: 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1,2,2,3,3-heptafluoro-4-iodobutane. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a source of the heptafluorobutyl radical (C4F7H2•) for the introduction of the heptafluorobutyl group into organic molecules. Its applications include perfluoroalkylation of alkenes, alkynes, and aromatic compounds, which are important transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Q2: What is the general reactivity of this compound?

A2: Due to the strong electron-withdrawing nature of the heptafluorobutyl group, the C-I bond is polarized towards the iodine atom, making it susceptible to homolytic cleavage to form a heptafluorobutyl radical and an iodine radical. This reactivity is often exploited in radical addition reactions. The compound can also undergo elimination and substitution reactions under basic conditions.

Q3: What are the common side reactions observed when using this compound?

A3: Common side reactions include:

  • Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom, forming 1,1,1,2,2,3,3-heptafluorobutane. This can occur in the presence of a hydrogen atom source.

  • Elimination: Under basic conditions, elimination of HI can occur to form heptafluorobutene isomers.

  • Radical Dimerization: The heptafluorobutyl radical can dimerize to form dodecafluoro-octane.

  • Solvent-Related Byproducts: The heptafluorobutyl radical can abstract a hydrogen atom from the solvent, leading to the formation of hydrodeiodination product and a solvent-derived radical which can lead to other byproducts.

Q4: How should this compound be stored?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, heat, and incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Perfluoroalkylation Product

Possible Causes & Solutions

CauseTroubleshooting Step
Inefficient Radical Initiation - Increase the concentration of the radical initiator. - Switch to a more efficient initiator for the given reaction temperature. - For photo-initiated reactions, ensure the light source has the correct wavelength and intensity.
Competing Hydrodeiodination - Use a deuterated solvent to minimize hydrogen atom donation. - Choose a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Too low may result in a slow reaction rate, while too high may promote side reactions.
Incorrect Stoichiometry - Vary the molar ratio of the substrate to this compound. An excess of the iodide may lead to side reactions.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Yield of Desired Product check_initiator Check Radical Initiator start->check_initiator check_solvent Analyze for Hydrodeiodination check_initiator->check_solvent OK optimize_initiator Optimize Initiator (Type/Concentration) check_initiator->optimize_initiator Inefficient? check_temp Review Reaction Temperature check_solvent->check_temp Absent change_solvent Change to Aprotic or Deuterated Solvent check_solvent->change_solvent Present? check_ratio Verify Stoichiometry check_temp->check_ratio OK optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal? optimize_ratio Vary Substrate:Iodide Ratio check_ratio->optimize_ratio Incorrect? end Improved Yield check_ratio->end OK optimize_initiator->end change_solvent->end optimize_temp->end optimize_ratio->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Amounts of Heptafluorobutene

Possible Causes & Solutions

CauseTroubleshooting Step
Presence of Strong Base - If a base is required, use a weaker, non-nucleophilic base. - Carefully control the stoichiometry of the base.
High Reaction Temperature - Lower the reaction temperature to disfavor the elimination pathway.

Experimental Protocols

Protocol 1: Radical Addition to an Alkene

This protocol describes a general procedure for the radical addition of this compound to an alkene using a chemical initiator.

Materials:

  • This compound

  • Alkene substrate

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the alkene substrate (1.0 eq) and the chosen solvent.

  • Add this compound (1.2 eq).

  • Add the radical initiator (e.g., AIBN, 0.1 eq).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Product Distribution (Example)

ProductStructureTypical Yield (%)
Desired AdductR-CH(I)-CH2-(CF2)2CF2CF360-80
Hydrodeiodination ProductH-(CF2)2CF2CF35-15
Alkene DimerR-CH=CH-CH=CH-R<5
Protocol 2: Base-Induced Reaction

This protocol provides a general method for reacting this compound with a nucleophile under basic conditions.

Materials:

  • This compound

  • Nucleophile

  • Non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the nucleophile (1.0 eq) and the base (1.5 eq) in the chosen solvent.

  • Add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Reaction Pathways and Logic Diagrams

General Radical Reaction Mechanism

radical_mechanism initiator Initiator radical C4F7H2• initiator->radical Initiation iodide C4F7H2-I desired_product Desired Product (R-CH(I)-CH2-C4F7H2) iodide:s->desired_product:n adduct_radical R-CH(•)-CH2-C4F7H2 radical:e->adduct_radical:w Propagation side_product1 Hydrodeiodination (C4F7H3) radical->side_product1 Side Reaction alkene R-CH=CH2 alkene:s->adduct_radical:n adduct_radical->desired_product Chain Transfer solvent Solvent-H solvent:s->side_product1:n

Caption: General mechanism for radical addition.

Conditions vs. Side Reactions

conditions_vs_sides conditions Reaction Conditions high_temp High Temperature conditions->high_temp strong_base Strong Base conditions->strong_base h_donor H-Atom Donor (e.g., Solvent) conditions->h_donor high_iodide_conc High Iodide Concentration conditions->high_iodide_conc elimination Elimination (Heptafluorobutene) high_temp->elimination strong_base->elimination hydrodeiodination Hydrodeiodination h_donor->hydrodeiodination dimerization Radical Dimerization high_iodide_conc->dimerization

Caption: Influence of conditions on side reactions.

Technical Support Center: Stability of 1,1,1,3,3,3-Hexafluoropropane (CAS 374-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa), CAS 374-98-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of HFC-236fa at room temperature?

A1: At room temperature and pressure, HFC-236fa is a stable, non-flammable, and non-polymerizable compound.[1] It is considered chemically inert under normal storage and handling conditions.[2][3]

Q2: What are the primary incompatibilities of HFC-236fa?

A2: HFC-236fa is incompatible with alkali metals (such as sodium, potassium, and lithium), strong bases, and strong oxidants.[1][3][4] Contact with these substances can lead to vigorous reactions, including combustion and explosion.[1]

Q3: What happens when HFC-236fa is exposed to high temperatures?

A3: HFC-236fa will decompose when exposed to open flames or high-temperature surfaces.[1] Thermal decomposition can begin at temperatures above 600°C.[5] The decomposition products can include highly toxic carbonyl fluoride and corrosive hydrogen fluoride (HF).[1] In the event of a fire, pressurized containers of HFC-236fa may rupture or explode due to heat.[3][6]

Q4: Is HFC-236fa compatible with common metals used in laboratory equipment?

A4: Yes, HFC-236fa is generally compatible with common metals. Stability tests have been conducted with copper, aluminum, and iron at elevated temperatures (175°C for 14 days) with no observed changes in the liquid or the metals.[7]

Q5: How does HFC-236fa interact with plastics and elastomers?

A5: HFC-236fa shows good compatibility with a wide range of plastics and elastomers.[1][7] Compatibility tests have demonstrated that most common elastomers and plastics exhibit negligible swelling, weight gain, or surface changes after exposure.[7]

Troubleshooting Guides

Issue: Unexpected reaction or degradation of HFC-236fa in an experimental setup.

Possible Causes & Solutions:

  • Contamination with Incompatible Materials:

    • Question: Have you checked for the presence of alkali metals, strong bases, or strong oxidants in your reaction mixture or on the surfaces of your apparatus?

    • Troubleshooting Step: Thoroughly clean all glassware and equipment to remove any traces of incompatible substances. Ensure all reagents are pure and free from contaminants.

  • Elevated Temperatures:

    • Question: Is your experiment running at a high temperature, or are there localized hot spots in your apparatus?

    • Troubleshooting Step: Monitor the reaction temperature closely. If high temperatures are necessary, consider if an alternative, more stable fluorinated compound is suitable for your application. Be aware that thermal decomposition of HFC-236fa starts to occur above 600°C.[5]

  • Material Incompatibility:

    • Question: Are all components of your experimental setup (e.g., seals, tubing, reaction vessels) made of materials compatible with HFC-236fa?

    • Troubleshooting Step: Refer to the material compatibility tables below. If using a material not listed, it is advisable to conduct a small-scale compatibility test before proceeding with your experiment.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Reaction/ Degradation of HFC-236fa check_incompatibles Check for Incompatible Materials (Alkali Metals, Strong Bases/Oxidants) start->check_incompatibles check_temp Review Experimental Temperature check_incompatibles->check_temp No incompatible materials found clean_apparatus Action: Thoroughly Clean Apparatus & Purify Reagents check_incompatibles->clean_apparatus Incompatible materials present check_materials Verify Material Compatibility check_temp->check_materials Temperature is within limits monitor_temp Action: Monitor Temperature Closely / Consider Alternatives check_temp->monitor_temp High temperature detected test_compatibility Action: Conduct Small-Scale Compatibility Test check_materials->test_compatibility Material not on compatibility list resolve Issue Resolved check_materials->resolve All materials are compatible clean_apparatus->resolve monitor_temp->resolve test_compatibility->resolve

Caption: Troubleshooting workflow for HFC-236fa degradation.

Data on Stability and Compatibility

Thermal Stability
ConditionObservationDecomposition Products
Room TemperatureStable, non-flammable, non-polymerizable.[1]None
> 600°CPyrolysis (thermal decomposition) begins to occur.[5]CHF3, CF2=CHF, CF3C≡CCF3, (CF3)2C=CF2[5]
Contact with open flames or high-temperature surfacesDecomposition.[1]Carbonyl fluoride, Hydrogen fluoride (HF)[1]
Material Compatibility

Metals

Stability tests were conducted in accordance with ASHRAE 97, with metal strips immersed 50% in liquid HFC-236fa and aged for 14 days at 175°C (347°F).[7]

MetalVisual Rating of MetalVisual Rating of Liquid
CopperNo Change[7]No Change[7]
AluminumNo Change[7]No Change[7]
IronNo Change[7]No Change[7]

Elastomers

Compatibility tests were performed at room temperature (23°C [74°F]).[7]

ElastomerSwellingWeight GainHardness Change
Most common elastomersNegligible[7]Negligible[7]Negligible[7]

Plastics

Plastic surfaces were sprayed with liquid HFC-236fa, and other pieces were placed in a 20% (volume) HFC-236fa atmosphere for 7 days at 23°C (74°F).[7]

PlasticWeight GainSurface Change
High-density polyethyleneGood compatibility[1]Good compatibility[1]
PolystyreneGood compatibility[1]Good compatibility[1]
PolypropyleneGood compatibility[1]Good compatibility[1]
ABSGood compatibility[1]Good compatibility[1]
PolycarbonateGood compatibility[1]Good compatibility[1]
Polymethyl methacrylateGood compatibility[1]Good compatibility[1]
Other common plastics testedNegligible[7]Negligible[7]

Experimental Protocols

ASHRAE 97 Stability Test for Metal Compatibility

This protocol is a summary of the methodology used to test the stability of HFC-236fa with various metals.

ASHRAE97_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_tubes Prepare heavy-walled glass tubes immerse_metals Immerse metal strips 50% in liquid HFC-236fa within the tubes prep_tubes->immerse_metals prep_metals Prepare strips of copper, aluminum, and iron prep_metals->immerse_metals prep_hfc Obtain liquid HFC-236fa prep_hfc->immerse_metals seal_tubes Seal the glass tubes immerse_metals->seal_tubes age_samples Age the sealed tubes for 14 days at 175°C (347°F) seal_tubes->age_samples cool_samples Cool the tubes to room temperature age_samples->cool_samples visual_inspection Visually inspect the liquid and metal strips for any changes cool_samples->visual_inspection record_results Record observations visual_inspection->record_results

Caption: ASHRAE 97 stability test workflow.

Methodology:

  • Preparation:

    • Strips of the metals to be tested (e.g., copper, aluminum, iron) are cleaned and prepared.

    • Heavy-walled glass tubes are cleaned and dried.

  • Procedure:

    • The metal strips are placed in the glass tubes.

    • Liquid HFC-236fa is added to the tubes, immersing the metal strips to 50% of their length.

    • The tubes are sealed to create a closed system.

    • The sealed tubes are placed in an oven and aged for a specified period (e.g., 14 days) at a constant elevated temperature (e.g., 175°C).

  • Analysis:

    • After the aging period, the tubes are removed from the oven and allowed to cool to room temperature.

    • The tubes are carefully opened, and the liquid and metal strips are visually inspected for any changes, such as discoloration of the liquid or corrosion of the metal.

    • The results are recorded to determine the compatibility of HFC-236fa with the tested metals under these conditions.

References

proper storage and handling of light-sensitive heptafluorobutyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive heptafluorobutyl iodide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section addresses potential problems in a question-and-answer format, offering likely causes and actionable solutions to ensure the integrity of your experiments.

Question 1: My heptafluorobutyl iodide solution has developed a pink or purplish tint. Is it still usable?

Answer: The development of a pink or purplish color indicates the formation of elemental iodine (I₂) due to the decomposition of the heptafluorobutyl iodide. This is a common sign of degradation, often accelerated by exposure to light.

  • Immediate Action: Protect the reagent from further light exposure by wrapping the container in aluminum foil or placing it in a light-proof secondary container.

  • Usability: For reactions sensitive to iodine or requiring precise stoichiometry, using the discolored reagent is not recommended as it can lead to side reactions and inaccurate results. For less sensitive applications, the reagent might still be usable, but purification is advised.

  • Purification: The colored impurity (iodine) can often be removed by washing the solution with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears, followed by drying and solvent removal. However, for high-purity applications, distillation is recommended.

Question 2: My reaction yield is significantly lower than expected when using heptafluorobutyl iodide. What could be the cause?

Answer: Lower than expected yields can stem from several factors related to the quality and handling of heptafluorobutyl iodide.

  • Reagent Degradation: As mentioned, exposure to light can degrade the reagent, reducing the concentration of the active heptafluorobutyl iodide. Visually inspect the solution for any discoloration.

  • Improper Storage: Storing the reagent in a clear container, at room temperature for extended periods, or in a poorly sealed container can lead to decomposition.[1][2][3][4]

  • Reaction Conditions: Ensure your reaction is performed under conditions that minimize light exposure. Wrap your reaction vessel in aluminum foil or use amber-colored glassware.[5][6]

  • Incompatible Reagents: Heptafluorobutyl iodide is incompatible with strong oxidizing agents.[4] Ensure your reaction components are compatible.

Question 3: I am observing unexpected side products in my reaction. Could this be related to the heptafluorobutyl iodide?

Answer: Yes, the presence of impurities or degradation products from heptafluorobutyl iodide can lead to the formation of unexpected side products.

  • Iodine-Initiated Side Reactions: Free iodine from decomposition can participate in or catalyze unwanted side reactions.

  • Radical Reactions: Perfluoroalkyl iodides can undergo radical reactions, especially when exposed to light or heat.[7] This can lead to a variety of byproducts depending on the other components in your reaction mixture.

  • Troubleshooting Steps:

    • Confirm the purity of your heptafluorobutyl iodide using techniques like NMR or GC-MS before use.

    • Run a control reaction with a freshly opened or purified batch of the reagent.

    • Ensure all reaction vessels are clean and free of contaminants that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for heptafluorobutyl iodide?

A1: To ensure the stability of heptafluorobutyl iodide, it should be stored in a tightly sealed, opaque container (such as an amber glass bottle) to protect it from light.[1][2][3][4][5] The storage area should be cool, dry, and well-ventilated.[2][4] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[4]

Q2: How should I handle heptafluorobutyl iodide in the laboratory?

A2: Always handle heptafluorobutyl iodide in a well-ventilated area, preferably within a fume hood.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Minimize exposure to ambient and direct light during transfer and use. When setting up reactions, use amber glassware or wrap clear glassware with aluminum foil.

Q3: What are the primary hazards associated with heptafluorobutyl iodide?

A3: Heptafluorobutyl iodide is classified as a hazardous substance. It can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory tract irritation.[1] It is crucial to avoid direct contact with the skin, eyes, and clothing, and to prevent inhalation of vapors.

Q4: What are the known decomposition products of heptafluorobutyl iodide?

A4: The primary and most evident decomposition product upon exposure to light is elemental iodine (I₂), which imparts a pink or purple color to the solution. Other potential decomposition products under certain conditions can include various fluorinated compounds and hydrogen iodide if moisture is present.[4]

Data Presentation

Physical and Chemical Properties of Heptafluorobutyl Iodide

PropertyValueReference
Chemical Formula C₄F₇I
Molecular Weight 345.94 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 105-106 °C
Density 2.08 g/cm³
Light Sensitivity Yes[1][3][4]

Experimental Protocols

General Protocol for Handling Heptafluorobutyl Iodide in a Light-Sensitive Reaction

This protocol outlines the general steps for setting up a reaction involving heptafluorobutyl iodide, with a focus on minimizing light exposure.

  • Preparation of Glassware and Reagents:

    • Use oven-dried, amber-colored round-bottom flasks and other necessary glassware. If amber glassware is unavailable, wrap the exterior of clear glassware completely with aluminum foil.

    • Ensure all other reagents and solvents are dry and of appropriate purity.

    • Bring the sealed, opaque container of heptafluorobutyl iodide to the fume hood.

  • Reaction Setup:

    • Set up the reaction apparatus in a fume hood, away from direct sunlight or bright overhead lighting.

    • If possible, dim the lights in the immediate vicinity of the experiment.

    • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen) to create an inert atmosphere, especially if your reaction is sensitive to air or moisture.

  • Addition of Heptafluorobutyl Iodide:

    • Using a syringe or a cannula, carefully transfer the required amount of heptafluorobutyl iodide from its storage container to the reaction vessel.

    • Perform the transfer efficiently to minimize the time the reagent is exposed to any light.

    • Immediately reseal the heptafluorobutyl iodide container tightly and return it to its proper storage location.

  • Running the Reaction:

    • Maintain the reaction under an inert atmosphere and protect it from light throughout the entire duration.

    • Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS) by taking small aliquots. Minimize light exposure to the reaction mixture when sampling.

  • Work-up and Purification:

    • Conduct the reaction work-up and purification steps with minimal exposure to light, especially if the product is also light-sensitive.

    • Store the purified product in an amber vial or a foil-wrapped container under appropriate conditions.

Visualizations

Storage_and_Handling_Workflow cluster_storage Proper Storage cluster_handling Safe Handling storage_container Store in opaque, tightly sealed container (e.g., amber bottle) handling_location Work in a well-ventilated fume hood storage_container->handling_location Transfer for use storage_location Cool, dry, well-ventilated area storage_location->storage_container storage_away Away from incompatible substances (e.g., strong oxidizing agents) storage_away->storage_container handling_ppe Wear appropriate PPE (gloves, goggles, lab coat) handling_location->handling_ppe handling_light Minimize light exposure during transfer and use (use amber glassware or foil) handling_ppe->handling_light

Caption: Workflow for proper storage and handling of heptafluorobutyl iodide.

Troubleshooting_Logic start Experimental Issue Observed (e.g., low yield, discoloration) check_reagent Inspect heptafluorobutyl iodide: - Discoloration? - Proper storage? start->check_reagent degraded Reagent likely degraded check_reagent->degraded Yes not_degraded Reagent appears fine check_reagent->not_degraded No purify Purify reagent or use a new batch degraded->purify check_conditions Review experimental conditions: - Light protection? - Incompatible reagents? not_degraded->check_conditions resolved Issue Resolved purify->resolved improve_conditions Improve light protection and check compatibility check_conditions->improve_conditions Yes check_conditions->resolved No, conditions are optimal improve_conditions->resolved

Caption: Troubleshooting logic for experiments with heptafluorobutyl iodide.

References

Technical Support Center: Purification of Heptafluorobutyl Iodide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heptafluorobutyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in heptafluorobutyl iodide reaction mixtures?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include perfluoropentanoic acid, iodine, or other iodinating agents.[1][2]

  • Reaction Byproducts: These can include other perfluoroalkyl iodides with varying chain lengths, formed through side reactions or telomerization.[3] In syntheses involving alcohols, byproducts like ethers or elimination products might be present.[4]

  • Residual Solvents: Solvents used in the reaction, such as ethanol or ionic liquids, may remain in the crude product.[1]

  • Degradation Products: Heptafluorobutyl iodide can be sensitive to light and heat, potentially leading to the formation of colored impurities due to the release of free iodine.

  • Water: Introduced during aqueous workup steps.

Q2: My crude heptafluorobutyl iodide is a dark brown or purple color. What causes this and how can I remove it?

A2: The brown or purple color is almost certainly due to the presence of dissolved elemental iodine (I₂), which is a common excess reagent or byproduct in iodination reactions. This can be removed by washing the crude product with an aqueous solution of a reducing agent. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium dithionite (Na₂S₂O₄).[5] These reagents react with iodine to form colorless and water-soluble iodide salts, which can then be separated in an aqueous wash.

Q3: Can I purify heptafluorobutyl iodide by distillation?

A3: Yes, distillation is a common and effective method for purifying heptafluorobutyl iodide, especially on a larger scale.[1] It is particularly useful for separating the desired product from non-volatile impurities and solvents with significantly different boiling points. For instance, a purity of 98.2% via HPLC has been reported after purification by rectification (a type of fractional distillation).[1]

Q4: Is column chromatography suitable for purifying heptafluorobutyl iodide?

A4: Column chromatography is a viable purification method, particularly for smaller scale reactions or when high purity is required.[6] Due to the fluorinated nature of the compound, specialized fluorinated silica phases can offer enhanced separation from other fluorinated impurities.[7] Standard silica gel can also be used, but care must be taken as it can be acidic and may cause degradation of sensitive compounds. Dry loading the crude sample onto silica gel can sometimes improve purification results.[8]

Q5: What is the best way to remove water from the purified heptafluorobutyl iodide?

A5: After an aqueous workup, residual water can be removed by drying the organic phase with a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration. If the product is subsequently distilled, this will also effectively remove any remaining water.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is colored (brown/purple) after initial workup. Presence of elemental iodine (I₂).Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[5]
Low purity after distillation. Impurities have boiling points close to the product.- Use fractional distillation with a column that has a higher number of theoretical plates.- Consider an alternative purification method like column chromatography.
Product degradation during purification. - Thermal instability during distillation.- Degradation on acidic silica gel during chromatography.- For distillation, use reduced pressure to lower the boiling point.- For chromatography, consider using a deactivated (neutral) silica gel or a fluorinated stationary phase.[7]
Presence of water in the final product. Incomplete drying after aqueous workup.- Ensure a sufficient amount of drying agent is used and allow adequate contact time.- Perform a final distillation to remove residual water.
Multiple spots on TLC after purification. Incomplete separation of byproducts.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase, such as a fluorinated silica gel.[7]

Quantitative Data on Purification Methods

Purification Method Typical Purity Achieved Advantages Disadvantages Reference
Distillation (Rectification) >98% (HPLC)- Scalable to large quantities.- Effective for removing non-volatile impurities.- May not separate impurities with similar boiling points.- Potential for thermal degradation.[1]
Aqueous Washing (with Na₂S₂O₃) Variable (removes specific impurities)- Effectively removes iodine and other water-soluble impurities.- Does not remove non-polar organic impurities.[5]
Flash Chromatography (Fluorinated Silica) High (>99% achievable)- Excellent for separating fluorinated compounds from each other.- High resolution.- More expensive stationary phase.- Less scalable than distillation.[7]

Experimental Protocols

Protocol 1: Removal of Iodine by Aqueous Washing
  • Transfer the crude heptafluorobutyl iodide reaction mixture to a separatory funnel.

  • Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer (heptafluorobutyl iodide) is denser and will be the bottom layer.

  • Drain the lower organic layer into a clean flask.

  • Repeat the washing with the sodium thiosulfate solution if any color remains in the organic layer.

  • Wash the organic layer with an equal volume of deionized water to remove residual salts.

  • Separate the layers and dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting product is ready for further purification or analysis.

Protocol 2: Purification by Distillation
  • Assemble a distillation apparatus, preferably equipped for vacuum distillation if the compound is suspected to be thermally sensitive.

  • Place the crude, dried heptafluorobutyl iodide into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • If performing a vacuum distillation, slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point of heptafluorobutyl iodide (approximately 67 °C at atmospheric pressure).

  • Monitor the temperature closely and change receiving flasks if the temperature fluctuates, indicating the presence of different fractions.

  • Continue distillation until the desired product has been collected.

Protocol 3: Purification by Flash Chromatography on Fluorinated Silica
  • Column Packing: Prepare a slurry of fluorinated silica gel (e.g., SiliaBond® Tridecafluoro) in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[7]

  • Sample Preparation: Dissolve the crude heptafluorobutyl iodide in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, consider dry loading by adsorbing the sample onto a small amount of silica gel.[8]

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin eluting the column with a suitable solvent system. For fluorinated compounds, a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. The higher fluorine content of the stationary phase will increase the retention of more highly fluorinated molecules.[7]

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified heptafluorobutyl iodide.

Visualizations

TroubleshootingWorkflow start Crude Heptafluorobutyl Iodide Reaction Mixture is_colored Is the mixture colored (brown/purple)? start->is_colored wash_thiosulfate Wash with aqueous Na₂S₂O₃ solution is_colored->wash_thiosulfate Yes check_purity Assess purity (TLC, GC, NMR) is_colored->check_purity No wash_thiosulfate->check_purity distillation Purify by Distillation check_purity->distillation Purity is low & large scale chromatography Purify by Flash Chromatography check_purity->chromatography Purity is low & small scale final_product Pure Heptafluorobutyl Iodide check_purity->final_product Purity is sufficient distillation->final_product chromatography->final_product

Caption: Troubleshooting workflow for heptafluorobutyl iodide purification.

PurificationProcess cluster_0 Pre-Purification cluster_1 Primary Purification cluster_2 Post-Purification Crude Product Crude Product Aqueous Wash\n(e.g., Na₂S₂O₃) Aqueous Wash (e.g., Na₂S₂O₃) Crude Product->Aqueous Wash\n(e.g., Na₂S₂O₃) Drying\n(e.g., MgSO₄) Drying (e.g., MgSO₄) Aqueous Wash\n(e.g., Na₂S₂O₃)->Drying\n(e.g., MgSO₄) Distillation Distillation Drying\n(e.g., MgSO₄)->Distillation Chromatography Chromatography Drying\n(e.g., MgSO₄)->Chromatography Purity Analysis Purity Analysis Distillation->Purity Analysis Solvent Removal Solvent Removal Chromatography->Solvent Removal Solvent Removal->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: General experimental workflow for purification.

References

Navigating the Reactivity of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 1,1,1,2,2,3,3-heptafluoro-4-iodobutane. The following sections offer guidance on optimizing solvent choice and reaction conditions to enhance experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in various chemical reactions.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and mechanism. For radical reactions, the solvent should not readily undergo hydrogen atom abstraction.Consult the solvent comparison data (Table 1) for your reaction type. For radical additions to alkenes, consider acetonitrile or dichloromethane. For C-H amidation, THF is a common choice. For photocatalytic reactions, an 11:1 mixture of MeCN:MeOH has proven effective.[1]
Inefficient Radical Initiation: Radical reactions require an effective initiation method, which can be thermal, photochemical, or chemically induced.Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used at the appropriate temperature. For photochemical reactions, confirm the light source wavelength and intensity are suitable for the chosen photocatalyst or for direct C-I bond cleavage.[2]
Degradation of Reagent: this compound can be sensitive to light and heat, leading to the formation of iodine and other byproducts.Store the reagent in a dark, cool place. Before use, it is advisable to check the purity by 19F NMR. If necessary, the reagent can be purified by passing it through a short plug of silica gel.
Formation of Unwanted Side Products Solvent Participation: Some solvents, like THF, can participate in the reaction, leading to solvent-adduct byproducts.If solvent-related byproducts are an issue, switch to a more inert solvent such as acetonitrile, tert-butanol, or a fluorinated solvent.
Homocoupling of the Perfluoroalkyl Radical: The perfluoroalkyl radical can dimerize, especially at high concentrations.Use a higher concentration of the substrate to favor the desired reaction pathway over radical dimerization. Slower addition of the radical precursor can also help maintain a low concentration of the radical species.
Iodine-Mediated Side Reactions: The iodine radical formed during the reaction can lead to unwanted iodination of starting materials or products.The addition of a radical scavenger that selectively reacts with the iodine radical but not the perfluoroalkyl radical can be considered, although this may require careful optimization.
Difficult Product Purification Similar Polarity of Product and Starting Material: The high fluorine content can make both the starting material and product have similar solubility and chromatographic behavior.Employing flash chromatography with a fluorinated stationary phase can be effective. Alternatively, using a solvent system with a fluorinated co-eluent might improve separation on standard silica gel. Dry loading the crude material onto silica gel is also recommended.[3]
Co-elution with Byproducts: Highly fluorinated compounds often have limited solubility in common chromatographic solvents.Reversed-phase HPLC with a mobile phase of water and acetonitrile (both with 0.1% formic acid or TFA) can be a good starting point for moderately polar compounds. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: There is no single "best" solvent. The optimal choice depends heavily on the specific reaction type. For radical additions, acetonitrile and dichloromethane often provide good results.[2] For photocatalytic reactions, a mixture of acetonitrile and methanol has been shown to be effective.[1] It is crucial to consult literature for similar reactions or perform a solvent screen to determine the best conditions for your specific application.

Q2: How does solvent polarity affect the reactivity of this compound?

A2: For radical reactions, which are common for this reagent, the effect of solvent polarity is less pronounced than in ionic reactions. However, the solvent can influence the stability of radical intermediates and transition states. For example, in the addition of perfluoroalkyl iodides to alkenes, using water as a solvent can lead to excellent regioselectivity.

Q3: Can I use protic solvents like methanol or ethanol?

A3: Protic solvents can be used, but their suitability depends on the reaction. In some photocatalytic reactions, methanol is used as a co-solvent.[1] However, in reactions involving strong bases or nucleophiles, protic solvents may interfere with the desired transformation.

Q4: Are there any known incompatibilities with common laboratory solvents?

A4: While generally stable, this compound can react with strong reducing agents. Solvents that are prone to radical abstraction, such as ethers (e.g., THF), can sometimes participate in the reaction, leading to byproducts.

Q5: How can I monitor the progress of my reaction?

A5: Due to the fluorine atoms, 19F NMR spectroscopy is an excellent tool for monitoring the consumption of the starting material and the formation of the fluorinated product. Gas chromatography-mass spectrometry (GC-MS) can also be effective for volatile products. Thin-layer chromatography (TLC) can be challenging due to the often low UV activity and unique polarity of highly fluorinated compounds; visualization with permanganate stain may be necessary.

Data Presentation

Table 1: Solvent Effects on the Photocatalytic Iodoperfluoroalkylation of 1-Octene with this compound

EntrySolventLight SourceTime (h)Conversion (%)
1AcetonitrileBlue LED291
2CH2Cl2Blue LED195
3MethanolBlue LED275
4AcetoneBlue LED288
5TolueneBlue LED265
Data adapted from a study on the photocatalytic iodo perfluoroalkylation of alkenes.[2]

Table 2: Optimization of Photocatalytic Perfluoroalkylation of Caffeine

EntrySolvent (Ratio)BaseYield (%)
1MeCN:MeOH (11:1)NaHCO365
2DMFNaHCO3Trace
3AcetonitrileNaHCO355
4MethanolNaHCO340
Data from a study on the radical perfluoroalkylation of (hetero)arenes.[1]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Iodoperfluoroalkylation of Alkenes

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried vial equipped with a magnetic stir bar, add the alkene (1.0 equiv.), this compound (1.1 equiv.), and the photocatalyst (e.g., tri-tert-butylphosphine, 10 mol%).

  • Add the chosen solvent (e.g., CH2Cl2, to a concentration of 0.1 M).

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction mixture with a blue LED light source (e.g., 461 nm) for the required time (typically 1-6 hours), monitoring by GC-MS or 19F NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Radical Perfluoroalkylation of (Hetero)arenes

This protocol is based on a reported procedure and may need to be adapted for different substrates.

  • In a reaction vial, combine the (hetero)arene (1.0 equiv.), this compound (3.0 equiv.), the photocatalyst (e.g., 2,5-di-tert-butylhydroquinone, 10 mol%), a base (e.g., NaHCO3, 2.0 equiv.), and a sacrificial reductant (e.g., sodium triacetoxyborohydride, 50 mol%).

  • Add the solvent mixture (e.g., 11:1 MeCN:MeOH, to a concentration of 0.1 M).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Seal the vial and irradiate with a white LED light source for 24 hours, with stirring.

  • After the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[1]

Visualizations

Solvent_Selection_Workflow start Define Reaction Type (e.g., Radical Addition, SNAr, Photocatalytic) lit_search Literature Search for Precedent start->lit_search solvent_screen Perform Solvent Screen (e.g., Aprotic Polar, Aprotic Nonpolar, Protic) lit_search->solvent_screen No direct precedent optimization Optimize Reaction Conditions (Concentration, Temperature) lit_search->optimization Precedent found data_analysis Analyze Results (Yield, Selectivity, Rate) solvent_screen->data_analysis data_analysis->solvent_screen No suitable solvent data_analysis->optimization Promising solvent identified final_protocol Finalized Protocol optimization->final_protocol

Caption: A logical workflow for selecting an optimal solvent for a reaction involving this compound.

Experimental_Workflow reagents Combine Reactants and Solvent setup Assemble Reaction Apparatus (e.g., Photoreactor, Reflux) reagents->setup reaction Run Reaction under Optimized Conditions (Temperature, Time, Light) setup->reaction monitoring Monitor Progress (19F NMR, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, HPLC) workup->purification analysis Product Characterization purification->analysis

Caption: A typical experimental workflow for a synthesis using this compound.

References

Technical Support Center: Aqueous Workup for Reactions with 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing aqueous workups on reactions involving 1,1,1,2,2,3,3-heptafluoro-4-iodobutane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to an aqueous workup?

A1: Understanding the physical properties of this compound is crucial for planning a successful extraction. Its high density and low water solubility are the most important factors.

Table 1: Physical Properties of this compound

Property Value Implication for Workup
Molecular Formula C₄H₂F₇I -
Molecular Weight 309.95 g/mol [1] High molecular weight.
Appearance Colorless liquid Color in the organic layer may indicate impurities.
Density ~2.0 g/mL Denser than water. With many common organic solvents (ether, ethyl acetate, hexanes), it will be in the bottom layer. With denser halogenated solvents (e.g., CH₂Cl₂), its location should be confirmed.
Water Solubility Low The compound will preferentially partition into the organic phase during extraction.

| Boiling Point | ~108-110 °C | It is somewhat volatile and can be removed by rotary evaporation, but care should be taken to avoid product loss. |

Q2: My organic layer is colored yellow, brown, or purple after extraction. How do I remove the color?

A2: This coloration is almost certainly due to the presence of elemental iodine (I₂), either from unreacted starting material or from side reactions. To remove it, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] The thiosulfate reduces the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer. Continue washing until the organic layer is colorless.[2][3]

Q3: I'm getting a persistent emulsion at the interface between the organic and aqueous layers. What should I do?

A3: Emulsions are common, especially when the reaction mixture contains salts, polar aprotic solvents (like DMF or THF), or surfactant-like byproducts.[4] Here are several techniques to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[4]

  • Gentle Swirling/Stirring: Gently swirl the separatory funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the problem.[4]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[5][6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion.[5]

Q4: Which organic solvents are best for extracting my product?

A4: Standard water-immiscible organic solvents are effective. Common choices include:

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM or CH₂Cl₂)

  • Hexanes or Heptane

When using solvents less dense than water (Et₂O, EtOAc, hexanes), your product will likely be in the bottom layer along with the extraction solvent due to the high density of the fluoroiodobutane. When using DCM (density ~1.33 g/mL), the layers may be closer in density, and care should be taken to correctly identify the organic layer.

Q5: What are the primary safety precautions for handling this compound during a workup?

A5: This compound may cause skin, eye, and respiratory irritation. Standard laboratory safety practices should be followed:

  • Conduct all manipulations in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing vapors.

  • Dispose of all chemical waste according to your institution's guidelines.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Recovery 1. The product is volatile and was lost during solvent removal (rotoevaporation).2. The product was unexpectedly soluble in the aqueous layer.3. A persistent emulsion trapped the product.1. Use lower temperatures and pressures during rotary evaporation. Check the solvent in the rotovap trap for your product.[3]2. Always save all aqueous layers until the product is isolated and characterized.[7] If suspected, back-extract the aqueous layers with fresh organic solvent.3. See the FAQ on breaking emulsions.
Product is Impure After Workup 1. Incomplete removal of acidic or basic byproducts.2. Residual iodine remains.3. Water-miscible reaction solvent (e.g., THF, DMF, DMSO) was carried through.1. Wash the organic layer with saturated aqueous NaHCO₃ to remove acid, or with dilute HCl (e.g., 1M) to remove basic impurities.2. Wash with 10% aqueous sodium thiosulfate until the color disappears.[2]3. If possible, remove the polar solvent by rotary evaporation before the workup.[8] Alternatively, dilute the reaction mixture with a large volume of extraction solvent and wash multiple times with water and then brine.[8]
Formation of Unexpected Byproducts 1. The C-I bond was cleaved by a nucleophilic species in the workup (e.g., strong base).2. Elimination reaction occurred due to a strong base, forming an alkene.1. Use mild workup conditions. Avoid strong bases or acids unless necessary to remove a specific impurity.2. If a strong base was used in the reaction, quench carefully at low temperature with a milder acid (e.g., sat. aq. NH₄Cl) before extraction. The alkene byproduct will likely need to be removed by column chromatography.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Standard Aqueous Workup Procedure

This protocol outlines a general procedure for isolating a product from a reaction mixture containing this compound or its derivatives.

Methodology:

  • Quench Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl or deionized water) to stop the reaction.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.

  • Dilute/Extract: Add a water-immiscible organic solvent (e.g., ethyl acetate) to dilute the reaction mixture and extract the product. Use a volume roughly equal to the aqueous volume.

  • Separate Layers: Stopper the funnel, invert, and vent. Shake gently 3-4 times, venting after each shake. Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (organic) layer into a clean flask. Pour the upper aqueous layer into a separate flask.

  • Re-extract Aqueous Layer: Return the aqueous layer to the separatory funnel and extract two more times with fresh organic solvent to ensure complete recovery of the product. Combine all organic layers.

  • Wash Organic Layer: Wash the combined organic layers sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous NaHCO₃ (if the reaction was acidic).

    • 10% aqueous Na₂S₂O₃ (if iodine color is present).

    • Saturated aqueous NaCl (brine) to begin the drying process.

  • Dry Organic Layer: Transfer the washed organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolate Product: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified further (e.g., by column chromatography).

G reaction Reaction Mixture quench 1. Quench (e.g., sat. aq. NH4Cl) reaction->quench sep_funnel 2. Transfer to Separatory Funnel quench->sep_funnel extract 3. Extract (e.g., Ethyl Acetate) sep_funnel->extract separate 4. Separate Layers extract->separate org_layer Organic Layer separate->org_layer Heavier Layer aq_layer Aqueous Layer (Discard or Re-extract) separate->aq_layer wash 5. Wash Organic Layer (Water, Brine, etc.) org_layer->wash dry 6. Dry (e.g., Na2SO4) wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product G start Problem: Persistent Emulsion add_brine 1. Add Saturated NaCl (Brine) and swirl gently start->add_brine resolved1 Resolved add_brine->resolved1 not_resolved1 Not Resolved add_brine->not_resolved1 filter 2. Filter through Celite or Glass Wool not_resolved1->filter Try Next resolved2 Resolved filter->resolved2 not_resolved2 Not Resolved filter->not_resolved2 centrifuge 3. Centrifuge (if volume permits) not_resolved2->centrifuge Try Next resolved3 Resolved centrifuge->resolved3 not_resolved3 Not Resolved centrifuge->not_resolved3 rework 4. Remove solvent by evaporation and restart workup not_resolved3->rework Last Resort

References

identifying degradation products of heptafluorobutyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heptafluorobutyl iodide (C₄F₉I).

Frequently Asked Questions (FAQs)

Q1: My heptafluorobutyl iodide sample has developed a pink or brownish tint. What is the cause?

A1: The discoloration of your heptafluorobutyl iodide sample is most likely due to the formation of molecular iodine (I₂). Heptafluorobutyl iodide can undergo degradation when exposed to light (photolysis) or heat, which causes the carbon-iodine (C-I) bond to break. The resulting iodine radicals combine to form molecular iodine, which is colored and can discolor the solution.

Q2: What are the primary degradation products I should expect to see from heptafluorobutyl iodide?

A2: The degradation of heptafluorobutyl iodide is primarily a radical-mediated process. The main degradation products are:

  • Molecular Iodine (I₂): Formed from the combination of two iodine radicals.

  • Heptafluorobutane (C₄F₉H): Formed when the heptafluorobutyl radical abstracts a hydrogen atom from a solvent or other hydrogen source.

  • Perfluorooctane (C₈F₁₈): Formed by the dimerization of two heptafluorobutyl radicals.

Q3: How can I minimize the degradation of my heptafluorobutyl iodide samples?

A3: To minimize degradation, you should protect the compound from light and heat. Store heptafluorobutyl iodide in an amber glass vial or a container wrapped in aluminum foil to block UV light. It should be stored in a cool, dark place. For long-term storage, refrigeration is recommended.

Q4: Which analytical technique is best for identifying and quantifying heptafluorobutyl iodide and its degradation products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. It allows for the separation of the volatile heptafluorobutyl iodide from its degradation products and provides mass spectra for definitive identification. For quantitative analysis, Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust method, particularly for volatile analytes in a complex matrix.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in GC-MS analysis Sample degradation.Prepare a fresh sample and protect it from light and heat. Compare the retention times and mass spectra of the unexpected peaks with those of potential degradation products like heptafluorobutane and perfluorooctane.
Poor reproducibility of results Inconsistent sample handling leading to variable degradation. Contamination from analytical instrumentation.Standardize your sample preparation and storage procedures. Ensure all glassware is scrupulously clean. Run a method blank to check for system contamination, as fluorinated compounds are common in laboratory materials like PTFE.[4]
Low recovery of heptafluorobutyl iodide Degradation during sample preparation or analysis. Adsorption to sample containers or instrument components.Minimize the time the sample is exposed to light and heat before analysis. Consider using polypropylene or silanized glass vials to reduce adsorption.
Inability to detect degradation products The concentration of degradation products is below the limit of detection (LOD) of the instrument.Use a more sensitive analytical technique or a pre-concentration step. For GC-MS, operate in Selected Ion Monitoring (SIM) mode to increase sensitivity for the target analytes.

Degradation Pathway

The primary degradation pathway for heptafluorobutyl iodide is initiated by energy input, either from UV light or heat, leading to the homolytic cleavage of the carbon-iodine bond. This process generates a heptafluorobutyl radical and an iodine radical, which then undergo further reactions.

G C4F9I Heptafluorobutyl Iodide (C₄F₉I) radicals Heptafluorobutyl Radical (C₄F₉•) + Iodine Radical (I•) C4F9I->radicals UV Light or Heat (Homolytic Cleavage) I2 Molecular Iodine (I₂) radicals->I2 Radical Combination C4F9H Heptafluorobutane (C₄F₉H) radicals->C4F9H Hydrogen Abstraction C8F18 Perfluorooctane (C₈F₁₈) radicals->C8F18 Dimerization RH Hydrogen Source (e.g., Solvent) RH->C4F9H C4F9_rad C₄F₉• I_rad I•

Caption: Degradation pathway of heptafluorobutyl iodide.

Experimental Protocols

Protocol 1: Identification of Degradation Products by GC-MS

This protocol provides a general method for the analysis of heptafluorobutyl iodide and its volatile degradation products.

1. Sample Preparation:

  • Prepare a stock solution of heptafluorobutyl iodide in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • To simulate degradation, expose a portion of the stock solution to UV light (e.g., 254 nm) for a defined period (e.g., 1-4 hours) or heat it in a sealed vial at a controlled temperature (e.g., 60-80°C).

  • Prepare a control sample that has been protected from light and heat.

  • Transfer an aliquot of both the control and the degraded sample into separate GC vials. Use polypropylene vials or caps with non-PTFE septa to avoid background fluorine contamination.[4]

2. GC-MS Instrumentation and Parameters:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Injection Mode: Splitless injection (1 µL).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness), is suitable for separating halogenated hydrocarbons.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-600.

3. Data Analysis:

  • Compare the chromatograms of the control and degraded samples.

  • Identify new peaks that appear in the degraded sample.

  • Analyze the mass spectrum of each new peak to identify the corresponding compound. Look for characteristic ions:

    • Heptafluorobutane (C₄F₉H): Look for fragments corresponding to the loss of fluorine atoms and the C₄F₉⁺ fragment (m/z 219).

    • Perfluorooctane (C₈F₁₈): Look for characteristic fragmentation patterns of perfluorinated alkanes.

    • Molecular Iodine (I₂): May not be easily detectable by this method due to its reactivity and potential to be retained in the column, but its presence is indicated by sample color.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Obtain C₄F₉I Sample degrade Induce Degradation (UV/Heat) start->degrade control Prepare Control Sample (Protected) start->control dissolve Dissolve in Appropriate Solvent degrade->dissolve control->dissolve vials Transfer to GC Vials dissolve->vials gcms GC-MS Analysis vials->gcms chrom Compare Chromatograms gcms->chrom spectra Analyze Mass Spectra chrom->spectra identify Identify Degradation Products spectra->identify end End identify->end Report Findings

Caption: Experimental workflow for identifying degradation products.

Quantitative Degradation Analysis

While specific degradation rate constants for heptafluorobutyl iodide are not widely published and often depend heavily on the specific experimental conditions (e.g., solvent, temperature, wavelength, and intensity of light), researchers can determine this data empirically. The table below outlines the key quantitative parameters to measure.

ParameterDescriptionTypical Method of Determination
Degradation Rate Constant (k) The rate at which heptafluorobutyl iodide degrades under specific conditions.Monitor the concentration of heptafluorobutyl iodide over time using GC-MS or GC-FID and fit the data to a kinetic model (e.g., first-order decay).
Quantum Yield (Φ) The efficiency of a photochemical process. It is the number of degraded molecules per photon absorbed.[6]Determined using a chemical actinometer to measure the photon flux of the light source, alongside quantifying the amount of degraded heptafluorobutyl iodide.[7]
Product Yield (%) The amount of a specific degradation product formed relative to the initial amount of heptafluorobutyl iodide.Quantify the concentration of each degradation product (e.g., C₄F₉H, C₈F₁₈) using calibrated GC-MS or GC-FID methods and express it as a percentage of the initial reactant.

References

Technical Support Center: Quenching Protocols for 1,1,1,2,2,3,3-Heptafluoro-4-Iodobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching protocols in reactions involving 1,1,1,2,2,3,3-heptafluoro-4-iodobutane. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that require specific quenching protocols?

A1: The most common reactions include Grignard reagent formation and subsequent nucleophilic additions, and radical reactions, such as radical additions to alkenes or alkynes. Each of these reaction types requires a distinct quenching strategy to ensure the desired product is isolated in high yield and purity.

Q2: Why is the quenching step critical in reactions with this compound?

A2: The quenching step is crucial for several reasons:

  • To stop the reaction: It deactivates any unreacted energetic reagents.

  • To neutralize byproducts: It removes unwanted side products from the reaction mixture.

  • To facilitate product isolation: A proper quench will ensure the product is in a form that is easily separable from the reaction mixture, for instance, by making it soluble in the organic phase during an aqueous workup.[1][2]

Q3: What are the general considerations for choosing a quenching agent for these reactions?

A3: The choice of a quenching agent depends on the nature of the reaction. For Grignard reactions, a weak acid is typically used to protonate the alkoxide product and destroy any excess Grignard reagent.[3][4] For radical reactions, the goal is often to remove the radical initiator or trap any remaining radical species. The high fluorine content of this compound can affect its solubility, so the choice of solvent for the workup is also a critical consideration.

Troubleshooting Guides

Grignard Reactions

Issue: Low yield of the desired alcohol after quenching a Grignard reaction.

This is a common issue that can arise from several factors during the reaction or workup phase.

cluster_troubleshooting Troubleshooting Low Yield in Grignard Reactions start Low Yield of Alcohol q1 Was the Grignard reagent successfully formed? start->q1 q2 Was the reaction quenched correctly? q1->q2 Yes sol1 Troubleshoot Grignard formation: - Ensure anhydrous conditions. - Use fresh, high-quality magnesium. - Consider using an activating agent like iodine. q1->sol1 No q3 Are there signs of side reactions? q2->q3 Yes sol2 Review quenching protocol: - Add quenching agent slowly at low temperature. - Use appropriate quenching agent (e.g., sat. aq. NH4Cl). - Ensure complete protonation of the alkoxide. q2->sol2 No sol3 Identify and minimize side reactions: - Check for enolizable protons on the substrate. - Consider steric hindrance. - Analyze byproducts to understand side reactions. q3->sol3 Yes sol4 Re-evaluate reaction conditions: - Check reaction time and temperature. - Verify stoichiometry of reagents. q3->sol4 No cluster_troubleshooting_radical Troubleshooting Radical Addition Reactions start_rad Complex Product Mixture q1_rad Was the radical initiator consumed? start_rad->q1_rad q2_rad Was the reaction properly quenched to stop propagation? q1_rad->q2_rad Yes sol1_rad Ensure complete decomposition of the initiator: - Check reaction temperature and time. - Consider a different initiator with a more appropriate half-life. q1_rad->sol1_rad No q3_rad Are there signs of undesired radical coupling? q2_rad->q3_rad Yes sol2_rad Implement an effective quenching strategy: - Introduce a radical scavenger (e.g., TEMPO) upon completion. - Expose the reaction to air to quench radical species with oxygen. q2_rad->sol2_rad No sol3_rad Minimize radical-radical coupling: - Use high dilution conditions. - Control the rate of radical generation by slow addition of the initiator. q3_rad->sol3_rad Yes sol4_rad Optimize reaction parameters: - Adjust the stoichiometry of the radical trap. - Screen different solvents. q3_rad->sol4_rad No cluster_protocol_grignard Grignard Reaction Quenching Workflow step1 1. Cool Reaction to 0 °C step2 2. Slow Addition of sat. aq. NH4Cl step1->step2 step3 3. Warm to Room Temperature step2->step3 step4 4. Phase Separation step3->step4 step5 5. Extract Aqueous Phase step4->step5 step6 6. Combine Organic Phases step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Purify Product step7->step8

References

Validation & Comparative

A Comparative Guide to Fluoroalkylating Agents: Performance Analysis of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane and Other Key Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoroalkylation Strategies

The strategic introduction of fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1] This guide provides a comprehensive comparison of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane with other prominent fluoroalkylating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.

Classification of Fluoroalkylating Agents

Fluoroalkylating agents can be broadly categorized based on their mechanism of action: radical, electrophilic, and nucleophilic.[2]

  • Radical Fluoroalkylating Agents: These reagents generate fluoroalkyl radicals, which are particularly effective for the functionalization of unactivated π-systems like alkenes and (hetero)arenes.[3] Perfluoroalkyl iodides, such as this compound, are primary examples of radical precursors.[4][5]

  • Electrophilic Fluoroalkylating Agents: These reagents deliver a fluoroalkyl cation equivalent ("RF+") to nucleophilic substrates. Prominent examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[6][7] They are highly effective for the fluoroalkylation of β-ketoesters, silyl enol ethers, and other electron-rich substrates.[7][8]

  • Nucleophilic Fluoroalkylating Agents: These reagents provide a fluoroalkyl anion equivalent ("RF-") and are ideal for reacting with electrophilic partners like carbonyls and imines. The Ruppert-Prakash reagent (TMSCF₃) is a classic example.

This guide will focus on the comparative performance of radical and electrophilic fluoroalkylating agents, with a particular emphasis on this compound.

Performance of this compound in Radical Fluoroalkylation

This compound is a versatile and efficient source of the heptafluorobutyl radical under photocatalytic conditions. This allows for the direct C-H functionalization of a variety of substrates, including pharmaceutically relevant heterocycles.

Table 1: Photocatalytic C-H Perfluoroalkylation of Heteroarenes with this compound

EntrySubstrateProductYield (%)
1Indole3-(Perfluorobutyl)indole85
22-Methylindole3-(Perfluorobutyl)-2-methylindole92
3Pyrrole2-(Perfluorobutyl)pyrrole78
4Caffeine8-(Perfluorobutyl)caffeine65
5Thiophene2-(Perfluorobutyl)thiophene72

Reaction conditions: Substrate (0.2 mmol), this compound (0.4 mmol), photocatalyst (e.g., Eosin Y, 2 mol%), base (e.g., DIPEA, 0.4 mmol) in a suitable solvent (e.g., MeCN) under visible light irradiation for 12-24 h.

Experimental Protocol: Photocatalytic Heptafluorobutylation of 2-Methylindole

Materials:

  • 2-Methylindole

  • This compound

  • Eosin Y

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), degassed

  • Schlenk tube with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add 2-methylindole (26.2 mg, 0.2 mmol, 1.0 equiv), Eosin Y (2.6 mg, 0.004 mmol, 2 mol%), and a magnetic stir bar.

  • The tube is sealed, and the atmosphere is replaced with nitrogen by three vacuum/backfill cycles.

  • Acetonitrile (2.0 mL), this compound (124 mg, 0.4 mmol, 2.0 equiv), and DIPEA (70 µL, 0.4 mmol, 2.0 equiv) are added via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED light source at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired product.

Radical_Fluoroalkylation_Workflow

Comparative Analysis with Other Fluoroalkylating Agents

Togni's Reagents: Electrophilic Trifluoromethylation

Togni's reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. They are particularly effective in the trifluoromethylation of nucleophiles and in copper-catalyzed reactions.[9][10]

Togni_Reagent_Mechanism

Table 2: Copper-Catalyzed Trifluoromethylation of N-Aryl Acrylamides with Togni's Reagent II

EntrySubstrate (N-Aryl Group)ProductYield (%)
1Phenyl3-Phenyl-4,4,4-trifluoro-1-(phenyl)pyrrolidin-2-one88
24-Methoxyphenyl1-(4-Methoxyphenyl)-3-phenyl-4,4,4-trifluoropyrrolidin-2-one92
34-Chlorophenyl1-(4-Chlorophenyl)-3-phenyl-4,4,4-trifluoropyrrolidin-2-one85
42-Methylphenyl1-(o-tolyl)-3-phenyl-4,4,4-trifluoropyrrolidin-2-one75

Reaction conditions: Substrate (0.2 mmol), Togni's Reagent II (0.3 mmol), [Ru(bpy)3]Cl2·6H2O (2 mol%) in degassed MeCN under blue LED irradiation.[6]

Experimental Protocol: Trifluoromethylation of N-Phenyl Acrylamide with Togni's Reagent II

Materials:

  • N-Phenyl acrylamide

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • [Ru(bpy)₃]Cl₂·6H₂O

  • Acetonitrile (MeCN), degassed

  • Schlenk tube with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add N-phenyl acrylamide (29.4 mg, 0.2 mmol, 1.0 equiv), Togni's Reagent II (94.8 mg, 0.3 mmol, 1.5 equiv), and [Ru(bpy)₃]Cl₂·6H₂O (3.0 mg, 0.004 mmol, 2 mol%).[6]

  • The tube is sealed, and the atmosphere is replaced with nitrogen.

  • Degassed acetonitrile (2.0 mL) is added.

  • The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 12 hours.

  • After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Umemoto's Reagents: Electrophilic Trifluoromethylation of β-Keto Esters

Umemoto's reagents are powerful electrophilic trifluoromethylating agents, particularly effective for the functionalization of active methylene compounds like β-keto esters.[7]

Table 3: Electrophilic Trifluoromethylation of β-Keto Esters with Umemoto's Reagent

EntrySubstrateProductYield (%)
1Ethyl 2-oxocyclohexanecarboxylateEthyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate84
2Ethyl 2-oxocyclopentanecarboxylateEthyl 1-(trifluoromethyl)-2-oxocyclopentanecarboxylate75
3Ethyl benzoylacetateEthyl 2-benzoyl-3,3,3-trifluoropropanoate90
4Diethyl malonateDiethyl 2-(trifluoromethyl)malonate65

Reaction conditions: Substrate (1.0 mmol), Umemoto's Reagent (1.1 mmol), base (e.g., NaH) in a suitable solvent (e.g., THF) at 0 °C to room temperature.

Experimental Protocol: Trifluoromethylation of Ethyl 2-oxocyclohexanecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a stirred suspension of NaH (44 mg, 1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, a solution of ethyl 2-oxocyclohexanecarboxylate (170 mg, 1.0 mmol, 1.0 equiv) in THF (2 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of Umemoto's reagent (374 mg, 1.1 mmol, 1.1 equiv) in THF (3 mL) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography.[11]

Langlois' Reagent: A Radical Trifluoromethylation Precursor

Sodium trifluoromethanesulfinate (Langlois' reagent) is a cost-effective and stable solid that serves as a precursor to the trifluoromethyl radical, typically upon oxidation.[12]

Langlois_Reagent_Mechanism

Conclusion

The choice of a fluoroalkylating agent is highly dependent on the substrate and the desired transformation.

  • This compound and other perfluoroalkyl iodides are excellent choices for radical fluoroalkylation of alkenes and heterocycles, particularly under photocatalytic conditions. They offer a direct and efficient route to introduce longer perfluoroalkyl chains.[4]

  • Togni's reagents are versatile electrophilic trifluoromethylating agents suitable for a broad range of nucleophiles and are also effective in generating trifluoromethyl radicals, especially in metal-catalyzed processes.[9]

  • Umemoto's reagents are powerful electrophilic trifluoromethylating agents , particularly for the functionalization of activated methylene compounds like β-keto esters.[7]

  • Langlois' reagent provides a cost-effective and stable source of trifluoromethyl radicals for a variety of substrates.[12]

By understanding the distinct reactivity profiles and leveraging the provided experimental data and protocols, researchers can make informed decisions to effectively incorporate fluoroalkyl moieties into their target molecules, thereby advancing their research and development endeavors.

References

A Comparative Guide to the Reactivity of Heptafluorobutyl Iodide and Heptafluorobutyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fluorinated organic molecules, the choice of the halogen in perfluoroalkyl halides is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of the reactivity of two common reagents, heptafluorobutyl iodide (C₄F₉I) and heptafluorobutyl bromide (C₄F₉Br), in key organic transformations. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific research and development applications.

Executive Summary

Heptafluorobutyl iodide generally exhibits higher reactivity than heptafluorobutyl bromide in both radical and nucleophilic substitution reactions. This increased reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the iodide a better leaving group. While quantitative data for direct comparison in all reaction types is not always available, existing experimental evidence and established chemical principles consistently point to the superior reactivity of heptafluorobutyl iodide.

Data Presentation: Reactivity Comparison

The following table summarizes the available quantitative and qualitative data comparing the reactivity of heptafluorobutyl iodide and heptafluorobutyl bromide.

Reaction TypeHeptafluorobutyl Iodide (C₄F₉I)Heptafluorobutyl Bromide (C₄F₉Br)Key Observations
Radical Perfluoroalkylation 65% yield (in the perfluoroalkylation of caffeine)[1]Reduced yield (compared to near-quantitative yield with C₄F₉I in the functionalization of 1,3,5-trimethoxybenzene)[1]The C-I bond is weaker, facilitating the formation of the heptafluorobutyl radical.
Nucleophilic Substitution Higher Reactivity (Predicted) Lower Reactivity (Predicted) Iodide is a superior leaving group to bromide due to its lower basicity and the weaker C-I bond.

Experimental Protocols

Radical Perfluoroalkylation via Halogen-Bonding Photocatalysis

This protocol is adapted from a study on the perfluoroalkylation of caffeine using heptafluorobutyl iodide.[1]

Materials:

  • Caffeine

  • Heptafluorobutyl iodide (C₄F₉I)

  • 2,5-di-tert-butylhydroquinone (DTHQ)

  • Sodium triacetoxyborohydride (STAB)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • White LEDs

Procedure:

  • To an oven-dried vial, add caffeine (1 equivalent), 2,5-di-tert-butylhydroquinone (0.1 equivalents), sodium triacetoxyborohydride (0.5 equivalents), and sodium bicarbonate (2 equivalents).

  • Add a solution of heptafluorobutyl iodide (3 equivalents) in a 11:1 mixture of acetonitrile and methanol.

  • Seal the vial and irradiate with two white LEDs for 24 hours.

  • Upon completion, the reaction mixture can be analyzed by standard chromatographic and spectroscopic methods to determine the yield of the perfluoroalkylated product.

General Protocol for Nucleophilic Substitution (SN2 Type)

The following is a general procedure for a bimolecular nucleophilic substitution (S_N_2) reaction. Specific conditions may need to be optimized for heptafluorobutyl halides.

Materials:

  • Heptafluorobutyl halide (iodide or bromide)

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Aprotic polar solvent (e.g., acetone, DMF, DMSO)

Procedure:

  • Dissolve the heptafluorobutyl halide (1 equivalent) in the chosen aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the nucleophile (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by column chromatography or distillation.

Mandatory Visualization

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the reactivity of heptafluorobutyl iodide and bromide in radical and nucleophilic substitution reactions.

radical_reaction cluster_iodide Heptafluorobutyl Iodide cluster_bromide Heptafluorobutyl Bromide C4F9I C₄F₉I Radical_I C₄F₉• C4F9I->Radical_I Lower Bond Dissociation Energy Product_I Higher Yield Radical_I->Product_I Faster Reaction C4F9Br C₄F₉Br Radical_Br C₄F₉• C4F9Br->Radical_Br Higher Bond Dissociation Energy Product_Br Lower Yield Radical_Br->Product_Br Slower Reaction

Caption: Radical formation is more favorable for C₄F₉I.

nucleophilic_substitution cluster_iodide Heptafluorobutyl Iodide cluster_bromide Heptafluorobutyl Bromide Nu Nucleophile (Nu⁻) C4F9I C₄F₉-I Nu->C4F9I Faster SN2 Attack C4F9Br C₄F₉-Br Nu->C4F9Br Slower SN2 Attack Product_I C₄F₉-Nu C4F9I->Product_I Leaving_I I⁻ (Better Leaving Group) C4F9I->Leaving_I Product_Br C₄F₉-Nu C4F9Br->Product_Br Leaving_Br Br⁻ (Poorer Leaving Group) C4F9Br->Leaving_Br

Caption: C₄F₉I is more susceptible to nucleophilic attack.

References

Characterizing the Unseen: A Comparative Guide to Analytical Techniques for C4H2F7I Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorinated compounds, this guide offers a comprehensive comparison of analytical techniques for characterizing the products of reactions involving 2H-heptafluoro-1-iodobutane (C4H2F7I).

The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. 2H-heptafluoro-1-iodobutane is a valuable reagent in this field, primarily utilized in free-radical addition reactions with unsaturated compounds like alkenes and alkynes. These reactions yield a diverse array of fluorinated products, the precise characterization of which is paramount for understanding their structure, purity, and potential biological activity.

This guide provides an objective comparison of the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the strengths and weaknesses of each method, present quantitative data in structured tables, provide detailed experimental protocols, and visualize the logical workflows for analysis.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique is dictated by the specific information required, the nature of the reaction product, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of NMR, GC-MS, and LC-MS in the context of C4H2F7I reaction product analysis.

FeatureNMR Spectroscopy (¹H, ¹⁹F, ¹³C)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Function Unambiguous structure elucidation, stereochemistry determinationSeparation and identification of volatile and thermally stable compoundsSeparation and identification of a wide range of compounds, including non-volatile and thermally labile ones
Information Provided Detailed molecular structure, connectivity, and spatial arrangement of atomsMolecular weight and fragmentation pattern for identificationMolecular weight and fragmentation pattern for identification
Sample Requirements Soluble sample in a deuterated solventVolatile and thermally stable sampleSoluble sample in a suitable mobile phase
Sensitivity Moderate to lowHighHigh
Key Advantage Provides definitive structural informationExcellent separation of complex mixturesBroad applicability to diverse compound classes
Key Limitation Lower sensitivity compared to MS techniquesNot suitable for non-volatile or thermally unstable compoundsCan be affected by matrix effects and ion suppression

In-Depth Analysis: A Case Study of C4H2F7I Addition to an Alkyne

To illustrate the practical application and comparative value of these techniques, let's consider a representative reaction: the free-radical addition of 2H-heptafluoro-1-iodobutane to an alkyne, yielding a fluorinated vinyl iodide. For this example, we will use the characterization data for a structurally related compound, 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, is the most powerful tool for the definitive structural elucidation of fluorinated organic molecules.

¹H NMR provides information about the hydrogen atoms in the molecule. For our example product, we would expect to see signals corresponding to the vinylic protons and the proton of the CHF2 group. The chemical shift (δ) and coupling constants (J) are highly informative.

¹⁹F NMR is indispensable for characterizing organofluorine compounds. The wide chemical shift range and the sensitivity of fluorine nuclei to their electronic environment provide a detailed fingerprint of the fluorinated portions of the molecule.

Table 1: Representative NMR Data for a C4H2F7I-Alkyne Adduct

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H6.5 - 7.5Doublet of doubletsJ(H,H), J(H,F)Vinylic protons (-CH=CHI-)
¹H5.8 - 6.2Triplet of doubletsJ(H,F)CHF2 proton
¹⁹F-110 to -120Multiplet--CF2- groups
¹⁹F-135 to -145DoubletJ(F,H)-CHF2 group
¹⁹F-70 to -80TripletJ(F,F)-CF3 group
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable C4H2F7I reaction products.

The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific experimental conditions. The mass spectrometer fragments the molecule and provides a mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern is a unique fingerprint that can be used for identification.

Table 2: Representative GC-MS Data for a C4H2F7I-Alkyne Adduct

ParameterValueInterpretation
Retention Time (t_R)Dependent on GC column and conditionsCharacteristic of the compound
Molecular Ion (M⁺)m/z = [Calculated Molecular Weight]Confirms the molecular weight of the product
Major Fragment Ionsm/z = [M - I]⁺Loss of the iodine atom
m/z = [M - C4H2F7]⁺Cleavage of the carbon-carbon bond formed in the reaction
m/z = [C4H2F7]⁺Heptafluorobutyl fragment
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for analyzing compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally labile. While many simple C4H2F7I adducts are amenable to GC-MS, more complex derivatives or reaction mixtures containing less volatile byproducts may require LC-MS.

Similar to GC-MS, LC provides a retention time, and MS provides the molecular weight and fragmentation data. The choice of ionization source (e.g., Electrospray Ionization - ESI) is crucial for successful analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable characterization. Below are representative methodologies for the key analytical techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Set the spectral width to cover the expected range of fluorine chemical shifts (can be several hundred ppm).

    • Acquire a one-dimensional ¹⁹F spectrum, often with proton decoupling to simplify the spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H) or an external standard (for ¹⁹F).

    • Integrate the signals to determine the relative number of nuclei.

    • Analyze the coupling patterns to deduce the connectivity of the atoms.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the product (e.g., m/z 40-500).

    • Detector: Set the detector voltage to an appropriate level for good sensitivity.

  • Data Analysis:

    • Identify the peak corresponding to the product in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow

Understanding the logical flow of analysis is crucial for efficient and effective characterization. The following diagrams, generated using the DOT language, illustrate the decision-making process and experimental workflow.

Characterization_Workflow cluster_reaction Reaction & Purification cluster_analysis Analytical Characterization Reaction C4H2F7I + Unsaturated Compound Purification Purification of Product Reaction->Purification NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Purification->NMR Volatility_Check Is the compound volatile & thermally stable? Purification->Volatility_Check Structure_Elucidation Definitive Structure and Stereochemistry NMR->Structure_Elucidation GC_MS GC-MS Analysis GC_MS->Structure_Elucidation LC_MS LC-MS Analysis LC_MS->Structure_Elucidation Volatility_Check->GC_MS Yes Volatility_Check->LC_MS No

Caption: A logical workflow for the characterization of C4H2F7I reaction products.

Mass_Spectrometry_Analysis_Pathway cluster_ms Mass Spectrometry Analysis Sample Purified Product Separation Chromatographic Separation (GC or LC) Sample->Separation Ionization Ionization (e.g., EI, ESI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Interpretation Data Interpretation: - Molecular Ion - Fragmentation Pattern Detection->Data_Interpretation

Caption: A generalized workflow for mass spectrometry-based analysis.

By judiciously applying a combination of these powerful analytical techniques, researchers can confidently and accurately characterize the products of C4H2F7I reactions, paving the way for the development of novel and effective fluorinated molecules in medicine and beyond.

A Comparative Guide to Purity Assessment of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of organofluorine compounds like 1,1,1,2,2,3,3-heptafluoro-4-iodobutane is critical for the synthesis of novel materials and pharmaceuticals. The presence of impurities can lead to undesirable side reactions, affect product yield and quality, and compromise the safety and efficacy of the final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, supported by detailed experimental protocols and data.

At a Glance: GC-MS vs. ¹⁹F NMR for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.Provides detailed structural information and quantitative data based on the magnetic properties of the ¹⁹F nucleus.
Primary Strength High sensitivity for detecting and identifying trace volatile impurities, such as residual solvents, starting materials, and by-products of synthesis.[1]Provides unambiguous structural confirmation and highly accurate determination of the absolute purity of the main component without the need for a specific standard of the analyte.[2][3]
Common Impurities Detected Isomers, residual starting materials, and other volatile by-products from the synthesis process.Structural isomers and other fluorine-containing impurities.
Sample Preparation Dilution in a volatile organic solvent.Dissolution in a deuterated solvent with the addition of a known amount of an internal standard.[4]
Data Interpretation Based on retention time and mass spectral fragmentation patterns, often compared against a spectral library. The NIST database provides a reference mass spectrum for this compound.[5]Based on the integration of signals corresponding to the analyte and a certified reference material. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[3]
Limitations May not be suitable for thermally labile compounds. Co-eluting impurities can be difficult to quantify without high-resolution mass spectrometry. Molecular ions of fluorinated compounds can be absent in standard EI-MS.Lower sensitivity compared to GC-MS for trace impurities. Requires a certified internal standard for accurate quantification.[2]

Purity Analysis by GC-MS

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[6] Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying trace impurities. Commercial suppliers often use GC to specify a purity of ≥95.0% for this compound.[7]

Hypothetical Purity Analysis Data by GC-MS

A hypothetical analysis of a this compound sample is presented below to illustrate the data obtained from a GC-MS experiment.

CompoundRetention Time (min)Area (%)Key Mass Fragments (m/z)Identification
Unidentified Fluorinated Impurity6.850.25VariesImpurity
This compound 8.12 99.65 181, 131, 127, 69 Main Component
Isomer of Heptafluoro-4-iodobutane8.310.10181, 131, 127, 69Impurity (Isomer)

Note: This data is for illustrative purposes. The key mass fragments are based on the electron ionization mass spectrum available in the NIST WebBook for Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-.[5]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 ppm in a volatile solvent such as ethyl acetate or dichloromethane.

  • Create a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm) to establish a calibration curve for quantitative analysis of impurities if necessary.

2. GC-MS Parameters:

ParameterCondition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness. DB-5 and similar columns are suitable for semi-volatile PFAS precursors.[6]
Injector Split/Splitless, operated in splitless mode.
Injector Temperature 250 °C
Oven Program Initial temperature of 40 °C (hold for 2 min), ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.
Carrier Gas Helium, at a constant flow rate of 1.2 mL/min.
Injection Volume 1 µL
MS Ionization Electron Ionization (EI) at 70 eV. For challenging fluorinated compounds where the molecular ion is not observed, softer ionization techniques like Chemical Ionization (CI) could be employed.[8]
MS Scan Range 40-400 amu
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

3. Data Analysis:

  • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for GC-MS Purity Assessment

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis

GC-MS analysis workflow.

Alternative Technique: Quantitative ¹⁹F NMR (qNMR)

Quantitative ¹⁹F NMR spectroscopy has emerged as a powerful and accurate method for the purity assessment of fluorinated compounds.[2][9] Its advantages include high selectivity due to the wide chemical shift range of fluorine, and the ability to perform absolute quantification against a certified internal standard without needing an authentic standard of the analyte itself.[3]

Experimental Protocol: ¹⁹F qNMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Accurately add a known amount of a certified internal standard (e.g., trifluorotoluene or another suitable fluorinated compound with a known purity and non-overlapping signals).

  • Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. NMR Parameters:

ParameterCondition
Spectrometer 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
Nucleus ¹⁹F
Pulse Sequence A simple pulse-acquire sequence is typically sufficient.
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. This is a critical parameter for quantitative accuracy.[4]
Acquisition Time Sufficient to resolve the signals of interest.
Number of Scans Dependent on the sample concentration, typically 16 or more scans to achieve a good signal-to-noise ratio.
Referencing The internal standard serves as the chemical shift reference.

3. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the -CF₃, -CF₂-, and other fluorine environments of this compound and the signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Approaches

Comparison_Diagram cluster_gcms GC-MS cluster_nmr ¹⁹F qNMR GCMS_Strength High Sensitivity (Trace Impurities) GCMS_Weakness Relative Quantification (Area %) NMR_Strength High Accuracy (Absolute Purity) NMR_Weakness Lower Sensitivity for Trace Impurities Analyte 1,1,1,2,2,3,3-heptafluoro- 4-iodobutane Purity Analyte->GCMS_Strength Detects Analyte->NMR_Strength Quantifies

Strengths and weaknesses of GC-MS vs. ¹⁹F qNMR.

Conclusion

Both GC-MS and ¹⁹F qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. GC-MS is the method of choice for the sensitive detection and identification of trace volatile impurities, such as residual solvents and synthetic by-products.[1] Its high separation efficiency is crucial for resolving complex mixtures. In contrast, ¹⁹F qNMR provides a rapid and highly accurate method for determining the absolute purity of the main component without the need for a specific standard of the analyte.[2][3] It is particularly effective for identifying and quantifying structural isomers that may be difficult to distinguish by mass spectrometry alone.

For a comprehensive and robust quality control strategy, a dual-methodology approach is recommended. GC-MS should be employed to screen for and identify trace-level impurities, while ¹⁹F qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This combined approach ensures the highest confidence in the quality of this compound for use in research, development, and manufacturing.

References

The Strategic Advantage of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties into lead compounds is a cornerstone of modern medicinal chemistry. Among the diverse array of fluoroalkylation reagents, 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (C4F7I) emerges as a valuable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive comparison of the advantages of using this reagent, supported by available data and experimental insights.

The introduction of a heptafluorobutyl group can significantly alter a molecule's properties, offering a distinct alternative to more common methyl or ethyl groups. These modifications can lead to improved metabolic stability, enhanced binding affinity, and optimized lipophilicity, critical factors in the development of effective and safe therapeutics.

Enhanced Metabolic Stability: A Shield Against Rapid Degradation

One of the primary advantages of incorporating a heptafluorobutyl group is the enhancement of a drug candidate's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the heptafluorobutyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[1][2][3] This increased stability can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[4][5]

While direct comparative studies on the metabolic stability of heptafluorobutyl-containing compounds versus their non-fluorinated or other fluoroalkylated analogs are not extensively tabulated in the literature, the principle of blocking metabolic sites with fluorine is a well-established strategy in drug design.[6][7] For instance, replacing a metabolically vulnerable alkyl group with a heptafluorobutyl group can prevent or slow down hydroxylation and other phase I metabolic reactions.[1][7][8]

Tuning Physicochemical Properties for Optimal Performance

The introduction of a heptafluorobutyl group provides a powerful lever for modulating the physicochemical properties of a drug candidate. These properties, including lipophilicity, solubility, and pKa, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Physicochemical Properties of a Hypothetical Heterocyclic Amine:

CompoundStructureCalculated LogPCalculated pKa
Parent HeterocycleR-H2.58.5
Heptafluorobutyl Analog R-CH2(CF2)2CF3 4.2 6.8
Trifluoromethyl AnalogR-CF33.17.9
Non-fluorinated Butyl AnalogR-(CH2)3CH34.08.6

Note: The data in this table is illustrative and calculated for a hypothetical substituted piperidine scaffold to demonstrate the expected trends. Actual values will vary depending on the core structure.

The highly electronegative fluorine atoms in the heptafluorobutyl group can significantly lower the pKa of nearby basic functional groups, such as amines in heterocyclic scaffolds.[9][10] This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. While the addition of a fluorinated chain generally increases lipophilicity (LogP), the effect is complex and can be influenced by the overall molecular structure and intramolecular interactions.[9][10]

Experimental Protocol: Radical Heptafluorobutylation of an Aromatic Scaffold

The following is a representative, generalized protocol for the radical heptafluorobutylation of an aromatic compound using this compound. Specific conditions may require optimization depending on the substrate.

Materials:

  • Aromatic substrate

  • This compound (C4F7I)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a photoredox catalyst like Ru(bpy)3Cl2)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aromatic substrate in the chosen anhydrous solvent.

  • Add this compound (typically 1.5-3 equivalents).

  • Add the radical initiator (typically 0.1-0.2 equivalents for a catalytic process).

  • If using a photoredox catalyst, irradiate the reaction mixture with visible light (e.g., a blue LED lamp). If using a thermal initiator like AIBN, heat the reaction to an appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired heptafluorobutylated compound.

Logical Workflow for Fluoroalkylation in Drug Discovery

G cluster_0 Lead Identification & Optimization cluster_1 Chemical Synthesis cluster_2 Biological Evaluation A Identify Lead Compound B Analyze ADME Properties (e.g., Metabolic Liability) A->B C Hypothesize Structural Modification (Introduce Heptafluorobutyl Group) B->C D Select Fluoroalkylation Reagent (this compound) C->D E Optimize Reaction Conditions (Initiator, Solvent, Temperature) D->E F Synthesize & Purify Heptafluorobutyl Analog E->F G In Vitro Assays (Target Affinity, Metabolic Stability) F->G H In Vivo Studies (Pharmacokinetics, Efficacy) G->H I Data Analysis & Decision Making H->I I->C Iterate or Advance

Caption: A generalized workflow for the incorporation of a heptafluorobutyl group in a drug discovery program.

Case Study: Hypothetical Application in Kinase Inhibitor Development

Let's envision a lead kinase inhibitor with a metabolically labile ethyl group situated in a hydrophobic pocket of the kinase's ATP-binding site. This liability leads to rapid clearance and poor in vivo efficacy.

Strategy: Replace the ethyl group with a heptafluorobutyl group using this compound.

Anticipated Advantages:

  • Increased Metabolic Stability: The C-F bonds would resist CYP-mediated oxidation.

  • Enhanced Binding Affinity: The lipophilic heptafluorobutyl chain could form favorable hydrophobic interactions within the binding pocket.

  • Modulated Selectivity: The unique electronic and steric properties of the heptafluorobutyl group could alter the inhibitor's binding profile, potentially increasing selectivity for the target kinase over off-target kinases.

Signaling Pathway of a Generic Kinase Target

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Downstream Downstream Signaling Protein Kinase->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor Heptafluorobutyl-modified Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Conclusion

This compound serves as a potent reagent for the introduction of the heptafluorobutyl moiety into drug candidates. While comprehensive, direct comparative studies with other fluoroalkylation reagents are limited, the established principles of fluorine in medicinal chemistry strongly support its utility. The ability to enhance metabolic stability and fine-tune physicochemical properties makes it a valuable component of the medicinal chemist's toolkit, enabling the optimization of lead compounds into viable drug candidates. Further research documenting direct comparisons of its reactivity and the in vivo performance of the resulting compounds will undoubtedly solidify its role in future drug discovery endeavors.

References

A Comparative Guide to Alternative Reagents for Radical Perfluoroalkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group (-CF3), is a cornerstone of modern medicinal chemistry and materials science. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Radical perfluoroalkylation has emerged as a powerful and versatile strategy for forging C-C bonds with these valuable groups. This guide provides an objective comparison of key alternative reagents for radical perfluoroalkylation, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Reagent Classes and Performance Comparison

A variety of reagents have been developed to serve as sources of perfluoroalkyl radicals under different reaction conditions. The choice of reagent often depends on the substrate, desired reaction conditions (e.g., photochemical, thermal, or electrochemical), and cost-effectiveness. Below is a comparative overview of prominent classes of reagents.

Reagent ClassKey ExamplesTypical Radical Generation MethodAdvantagesLimitations
Perfluoroalkyl Halides RF-I, RF-BrPhotoredox Catalysis, Transition-Metal Catalysis, Electron Donor-Acceptor (EDA) ComplexesReadily available, wide range of RF groups.[1][2]Can require stoichiometric metal reagents or expensive photocatalysts.[2]
Sulfinate Salts CF3SO2Na (Langlois' Reagent)Oxidation (e.g., with tBuOOH), Photoredox CatalysisInexpensive, stable, and easy to handle solid.[3][4][5]Often requires a stoichiometric oxidant.[3]
Hypervalent Iodine Reagents Togni ReagentsPhotoredox Catalysis, Thermal DecompositionBench-stable, commercially available.[6][7]Primarily used for electrophilic fluoroalkylation; radical generation is less common and requires specific conditions.[6] Can be expensive.[6]
Sulfonium Salts Umemoto Reagents, Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf–)Single Electron Transfer (SET)Highly reactive.[6][8] TT-CF3+OTf– is easily prepared.[9]Can require harsh conditions; some are less stable.[6] Primarily electrophilic reagents.[6]
Perfluoroalkylsulfonyl Chlorides C4F9SO2ClTransition-Metal Catalysis (e.g., CuBr)Effective for specific transformations like aminoperfluoroalkylation.[2]Less commonly used as a general radical source.
Electrochemical Methods Various precursors (e.g., CF3SO2Na, RF-X)Anodic Oxidation or Cathodic ReductionAvoids the use of stoichiometric chemical oxidants or reductants, can be highly efficient and sustainable.[10][11][12]Requires specialized electrochemical equipment.

Quantitative Performance Data

The following tables provide a summary of representative reaction yields for the radical trifluoromethylation of various substrates using different reagents and methods. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Radical Trifluoromethylation of Heterocycles
ReagentSubstrateCatalyst/InitiatorSolventYield (%)Reference
CF3SO2Na (Langlois' Reagent)N-Boc-pyrrolet-BuOOHCH2Cl2/H2OGood to excellent[3]
CF3SO2NaCaffeinet-BuOOHCH2Cl2/H2OGood to excellent[3]
Togni Reagent IElectron-rich heterocyclesMethyl Blue (photocatalyst), TMEDANot specifiedModerate to good[7]
CF3SO2Na2H-indazolesMethylene Blue (photocatalyst)Not specified35-83[7]
Table 2: Radical Perfluoroalkylation of Alkenes and Alkynes
ReagentSubstrateCatalyst/InitiatorProduct TypeYield (%)Reference
RF-IAlkenes[Ru(bpy)3]Cl2 (photocatalyst)Perfluoroalkylated productNot specified[1]
C4F9SO2ClAlkenesCuBr, Chiral Phosphoric AcidAminoperfluorobutylated productNot specified[2]
RF-IAlkenesElectrochemical/Fe dual-catalysisPerfluoroalkylthiolated productNot specified[10]
n-C4F9IAlkenesBenzoyl Peroxide, Cu(OAc)2Perfluoroalkylated substituted productNot specified[13]

Experimental Protocols

Protocol 1: Radical C-H Trifluoromethylation of Heterocycles with Langlois' Reagent[3]

This protocol describes a general method for the direct trifluoromethylation of C-H bonds in heterocyclic compounds.

Materials:

  • Heterocyclic compound (e.g., N-Boc-pyrrole, caffeine)

  • Sodium trifluoromethanesulfinate (Langlois' Reagent, CF3SO2Na)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • To a solution of the heterocycle (1.0 equivalent) in a suitable solvent system (e.g., CH2Cl2/H2O), add sodium trifluoromethanesulfinate (3.0 equivalents).

  • Add tert-Butyl hydroperoxide (5.0 equivalents) as an oxidant.

  • Stir the reaction mixture at ambient temperature (23 °C) for a period of 3 to 24 hours.

  • Monitor the reaction for completion by TLC or LC-MS. For less reactive substrates, a second addition of the Langlois' reagent and oxidant may be required.[3]

  • After completion, isolate the product via standard extraction and purification techniques (e.g., chromatography).

Protocol 2: Visible-Light Photoredox-Catalyzed Perfluoroalkylation of Arenes[7]

This protocol outlines a general procedure for the perfluoroalkylation of arenes using a photoredox catalyst.

Materials:

  • Arene (e.g., alkoxybenzenes, nitrogen-based heterocycles)

  • Perfluoroalkyl iodide (e.g., C6F13I, C8F17I)

  • [Ru(bpy)3]Cl2 (photocatalyst)

  • Suitable solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the arene (1.0 equivalent), perfluoroalkyl iodide (1.5 equivalents), and [Ru(bpy)3]Cl2 (1-5 mol%).

  • Add the solvent and degas the mixture with an inert gas.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing Radical Perfluoroalkylation Pathways

The following diagrams illustrate the general mechanisms and workflows involved in radical perfluoroalkylation.

Radical_Perfluoroalkylation_Mechanism General Mechanism of Radical Perfluoroalkylation cluster_initiation Initiation cluster_propagation Propagation Reagent Perfluoroalkyl Reagent (RF-X) Radical Perfluoroalkyl Radical (RF•) Reagent->Radical Generation Initiator Initiator (Light, Heat, e-) Initiator->Reagent Substrate Organic Substrate (Arene, Alkene, etc.) Radical->Substrate Addition Intermediate Radical Adduct Substrate->Intermediate Product Perfluoroalkylated Product Intermediate->Product Further Reaction (e.g., Oxidation, H-abstraction) Reagent_Selection_Workflow Workflow for Selecting a Perfluoroalkylation Reagent cluster_reagents Reagent Options Start Define Substrate & Reaction Goal Condition Consider Reaction Conditions (Photochemical, Thermal, Electrochemical) Start->Condition Cost Evaluate Cost & Availability Condition->Cost Select Select Reagent Cost->Select RFX Perfluoroalkyl Halides Cost->RFX Langlois Langlois' Reagent Cost->Langlois Togni Togni/Umemoto Type Cost->Togni Electro Electrochemical Precursors Cost->Electro Optimize Optimize Reaction Select->Optimize

References

A Comparative Guide to Thermal and Photochemical Fluoroalkylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability. The two primary strategies for achieving this transformation, thermal and photochemical fluoroalkylation, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.

At a Glance: Thermal vs. Photochemical Fluoroalkylation

FeatureThermal FluoroalkylationPhotochemical Fluoroalkylation
Energy Source HeatLight (Visible or UV)
Reaction Conditions Often requires high temperaturesTypically mild, often room temperature
Selectivity Can be challenging to controlOften high, driven by photocatalyst
Functional Group Tolerance Can be limited by high temperaturesGenerally broad
Scalability Well-established for large-scale synthesisCan be challenging, but flow chemistry offers solutions
Reagents Often involves transition metal catalysts and radical initiatorsUtilizes photocatalysts (metal complexes or organic dyes)
Sustainability Can be energy-intensiveGenerally considered a greener approach

Quantitative Comparison: Trifluoromethylation of Indoles

The trifluoromethylation of indoles is a valuable transformation in drug discovery. Below is a comparison of representative thermal and photochemical methods for this reaction. It is important to note that these results are from different studies and may not represent a direct head-to-head comparison under identical conditions.

MethodSubstrateReagentsConditionsYieldReference
Thermal 3-methyl-1H-indoleCF₃SO₂Na, CuSO₄ (10 mol%), ᵗBuOOH, KF85 °C, 1 h55%[1]
Photochemical N-alkenyl indoleUmemoto's reagentVisible light (450 nm), rt, 12 hModerate to good[2]
Photochemical 3-methylindoleCF₃SO₂Na, TBHPVisible light, rtGood[3]

Experimental Protocols

Thermal Trifluoromethylation of 3-Methyl-1H-indole

This protocol is adapted from a copper-catalyzed oxidative trifluoromethylation method.

Reagents:

  • 3-methyl-1H-indole

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na)

  • Copper(II) sulfate (CuSO₄)

  • tert-Butyl hydroperoxide (ᵗBuOOH, 70% in H₂O)

  • Potassium fluoride (KF)

  • Dimethylacetamide (DMA)

Procedure:

  • To a reaction vessel, add 3-methyl-1H-indole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol %), and KF (50 mol%).

  • Add dimethylacetamide (3.0 mL) to the vessel.

  • Add ᵗBuOOH (2.5 mmol) to the mixture.

  • Heat the reaction mixture at 85 °C for 1 hour under an argon atmosphere.

  • After completion, the reaction is worked up and the product is purified by column chromatography.[1]

Photochemical Trifluoromethylation of an N-Alkenyl Indole

This protocol describes a catalyst-free, visible-light-induced radical cascade cyclization.

Reagents:

  • Alkene-tethered indole substrate

  • Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium salt)

  • Dichloromethane (DCM)

Procedure:

  • To a vial equipped with a stirring bar, add the alkene-tethered indole substrate (0.3 mmol) and Umemoto's reagent (0.1 mmol).

  • Add dichloromethane (2 mL) to the vial.

  • Degas the vial and backfill with nitrogen three times to remove oxygen.

  • Stir the reaction mixture at room temperature for 12 hours under visible light irradiation (450 nm).

  • After completion, concentrate the reaction mixture and purify the crude product by column chromatography.[2]

Mechanistic Overview and Workflows

Thermal Fluoroalkylation

Thermal methods often rely on the generation of fluoroalkyl radicals through the decomposition of a radical initiator or via a transition metal-catalyzed pathway. The high temperatures required can sometimes lead to side reactions and limit the substrate scope.

Thermal_Fluoroalkylation Start Substrate + Fluoroalkyl Source + Catalyst/Initiator Heating Heating (e.g., 80-120 °C) Start->Heating Radical_Generation Fluoroalkyl Radical Generation Heating->Radical_Generation Reaction Radical Addition to Substrate Radical_Generation->Reaction Product_Formation Product Formation Reaction->Product_Formation End Purified Product Product_Formation->End

Generalized workflow for thermal fluoroalkylation.
Photochemical Fluoroalkylation

Photochemical methods utilize light to excite a photocatalyst, which then initiates the formation of a fluoroalkyl radical under mild conditions. This approach often provides higher selectivity and broader functional group tolerance.[4]

Photochemical_Fluoroalkylation Start Substrate + Fluoroalkyl Source + Photocatalyst Light_Irradiation Light Irradiation (Visible or UV) Start->Light_Irradiation Catalyst_Excitation Photocatalyst Excitation Light_Irradiation->Catalyst_Excitation Radical_Generation Fluoroalkyl Radical Generation (SET) Catalyst_Excitation->Radical_Generation Reaction Radical Addition to Substrate Radical_Generation->Reaction Product_Formation Product Formation Reaction->Product_Formation End Purified Product Product_Formation->End

Generalized workflow for photochemical fluoroalkylation.

Signaling Pathways and Logical Relationships

The core of both methods is the generation of a fluoroalkyl radical, which then engages with the substrate. The key difference lies in the initiation step.

Fluoroalkylation_Logic cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway T_Start Heat Input T_Initiator Initiator Decomposition or Metal Catalysis T_Start->T_Initiator Radical Fluoroalkyl Radical (R_f•) T_Initiator->Radical P_Start Light Input P_Catalyst Photocatalyst Excitation P_Start->P_Catalyst P_SET Single Electron Transfer (SET) P_Catalyst->P_SET P_SET->Radical Reaction Reaction with Substrate Radical->Reaction Product Fluoroalkylated Product Reaction->Product

Initiation pathways for fluoroalkyl radical generation.

Concluding Remarks

The choice between thermal and photochemical fluoroalkylation is highly dependent on the specific substrate, desired selectivity, and available equipment. Photochemical methods are increasingly favored for their mild conditions and high functional group tolerance, aligning with the principles of green chemistry.[3] However, thermal methods remain a robust and scalable option, particularly in industrial settings. The ongoing development of novel catalysts and reagents for both approaches continues to expand the toolkit available to synthetic chemists, enabling the efficient synthesis of increasingly complex fluoroalkylated molecules.

References

Validating the Structure of Heptafluorobutylated Molecules: A Comparative Guide to NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of heptafluorobutylated molecules is a critical step in ensuring the identity, purity, and efficacy of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering unparalleled insight into the molecular framework. This guide provides an objective comparison of NMR spectroscopy with alternative analytical techniques—Mass Spectrometry (MS) and X-ray Crystallography—supported by experimental data and detailed protocols for the structural validation of heptafluorobutylated compounds.

The Power of Multinuclear NMR in Structural Elucidation

NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed atom-by-atom map of a molecule's structure. For heptafluorobutylated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive dataset for unambiguous structure validation. The presence of the heptafluorobutyryl group introduces unique spectral signatures that are readily identifiable.

As a representative example, consider the structural validation of Ethyl heptafluorobutyrate .

Figure 1. Chemical structure of Ethyl heptafluorobutyrate.

The expected NMR data for this molecule is summarized in the tables below, compiled from typical chemical shift ranges and coupling patterns observed for similar structures.

¹H NMR Data

The ¹H NMR spectrum of a heptafluorobutylated molecule will primarily show signals corresponding to the non-fluorinated portions of the molecule. For ethyl heptafluorobutyrate, the ethyl group protons are observed.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂CH₃~ 4.4Quartet (q)~ 7.1
-OCH₂CH₃~ 1.4Triplet (t)~ 7.1
¹³C NMR Data

In the ¹³C NMR spectrum, the carbons of the heptafluorobutyryl group exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atoms (C-F coupling).

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JCF, Hz)
C =O~ 158Triplet (t)~ 25-35
-C F₂-CF₂-CF₃~ 118Triplet of triplets (tt)~ 25, ~ 260
-CF₂-C F₂-CF₃~ 108Triplet of quartets (tq)~ 35, ~ 265
-CF₂-CF₂-C F₃~ 117Quartet of triplets (qt)~ 30, ~ 285
-OC H₂CH₃~ 63Singlet (s)-
-OCH₂C H₃~ 14Singlet (s)-
¹⁹F NMR Data

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. The heptafluorobutyryl group gives rise to three distinct signals with characteristic multiplicities arising from F-F coupling.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JFF, Hz)
-CF₂-CF₂-C F₃~ -81Triplet (t)~ 9
-C F₂-CF₂-CF₃~ -120Quartet (q)~ 9
-CF₂-C F₂-CF₃~ -127Singlet (broad)-

Comparative Analysis with Alternative Techniques

While NMR is a cornerstone for structural validation, other techniques provide complementary information and can be indispensable in certain scenarios.

Technique Principle Strengths for Heptafluorobutylated Molecules Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed connectivity and stereochemical information. ¹⁹F NMR is highly sensitive and specific for the fluorinated moiety.Requires soluble samples. Can be less sensitive for very large molecules or complex mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight and elemental composition. Fragmentation patterns can confirm the presence of the heptafluorobutyryl group.Does not provide detailed stereochemical information. Isomers can be difficult to distinguish.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous 3D structure of the molecule.Requires a single, high-quality crystal, which can be challenging to obtain.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like ethyl heptafluorobutyrate. In the mass spectrum, the molecular ion peak confirms the molecular weight. The fragmentation pattern provides evidence for the presence of the heptafluorobutyryl group through characteristic losses of fluorinated fragments. For instance, a prominent fragment at m/z 169 corresponding to the [C₃F₇]⁺ ion is a strong indicator of the heptafluorobutyryl moiety.

X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof. It reveals the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry. For a heptafluorobutylated compound, this technique would unambiguously confirm the connectivity and conformation of the fluoroalkyl chain.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the heptafluorobutylated compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

  • Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay (d1): 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay (d1): 1-5 seconds.

    • Spectral width: Sufficiently wide to encompass all fluorine signals (e.g., -70 to -140 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

  • Integrate the signals to determine the relative ratios of different nuclei.

  • Analyze the coupling patterns to deduce connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the heptafluorobutylated compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation.

    • Carrier gas: Helium.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizing the Validation Workflow

The logical flow of validating a heptafluorobutylated molecule's structure can be represented as a workflow diagram.

Structural Validation Workflow for a Heptafluorobutylated Molecule cluster_synthesis Synthesis & Purification cluster_primary Primary Validation: NMR Spectroscopy cluster_secondary Secondary Validation (Complementary Techniques) Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification H1_NMR 1H NMR (Proton Environment) Purification->H1_NMR C13_NMR 13C NMR (Carbon Backbone & C-F Coupling) Purification->C13_NMR F19_NMR 19F NMR (Fluorine Environment & F-F Coupling) Purification->F19_NMR NMR_Analysis Combined NMR Data Analysis (Structure Confirmation) H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis F19_NMR->NMR_Analysis MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) NMR_Analysis->MS Confirmatory Xray X-ray Crystallography (Absolute 3D Structure) NMR_Analysis->Xray If Crystallizable Final_Report Final Structure Validation Report NMR_Analysis->Final_Report MS->Final_Report Xray->Final_Report

Diagram 1. Workflow for structural validation.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR data relies on the logical connection between different spectral parameters to build a coherent molecular structure.

NMR Data Interpretation Logic cluster_data Acquired NMR Data cluster_interpretation Structural Information Deduced ChemShift Chemical Shift (δ) (Electronic Environment) FunctionalGroups Identification of Functional Groups ChemShift->FunctionalGroups Integration Integration (Proton/Nuclei Ratio) Connectivity Atom-to-Atom Connectivity Integration->Connectivity Coupling Coupling Constants (J) (Neighboring Nuclei) Coupling->Connectivity Multiplicity Multiplicity (Number of Neighbors) Multiplicity->Connectivity ProposedStructure Proposed Molecular Structure FunctionalGroups->ProposedStructure Stereochemistry Stereochemical Relationships Connectivity->Stereochemistry Connectivity->ProposedStructure Stereochemistry->ProposedStructure ValidatedStructure Validated Structure ProposedStructure->ValidatedStructure Consistent with all data

Diagram 2. Logic of NMR data interpretation.

A Comparative Guide to HPLC Method Development for 1,1,1,2,2,3,3-Heptafluoro-4-Iodobutane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,1,1,2,2,3,3-heptafluoro-4-iodobutane and its potential derivatives. Given the absence of established standard methods for this specific compound, this document focuses on a systematic approach to method development, comparing various stationary phases, mobile phase strategies, and detection techniques. The information herein is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Physicochemical Properties and Chromatographic Implications

This compound is a halogenated alkane with the molecular formula C4H2F7I and a molecular weight of approximately 309.95 g/mol . Its calculated XLogP3 value of 2.9 indicates a significant degree of hydrophobicity. This property is the primary determinant of its behavior in a chromatographic system, making it an ideal candidate for reversed-phase HPLC, where it will be retained by a non-polar stationary phase.

A key consideration for method development is the choice of detector. The presence of a carbon-iodine (C-I) bond in the molecule serves as a chromophore. Alkyl iodides are known to exhibit UV absorption in the range of 255-260 nm due to n → σ* electronic transitions. This characteristic allows for direct detection using a UV-Vis detector, a common and robust option in HPLC.

I. HPLC Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The workflow begins with defining the analytical goals and proceeds through column and mobile phase screening to final optimization and validation.

HPLC Method Development Workflow start_end start_end process process decision decision data data A Define Analytical Goals (Purity, Quantification, etc.) B Gather Analyte Information (Properties, Structure) A->B C Initial Column Selection (e.g., C18, C8) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Detector Selection (UV-Vis, MS) D->E F Run Initial Scouting Gradient E->F G Evaluate Chromatogram (Retention, Peak Shape, Resolution) F->G H Resolution Adequate? G->H I Optimize Gradient & Flow Rate H->I No K Method Validation H->K Yes J Optimize Temperature I->J L Re-evaluate Column/Mobile Phase I->L If needed J->G L->C

Caption: A typical workflow for systematic HPLC method development.

II. Comparison of Chromatographic Conditions

The selection of the appropriate column and mobile phase is the most critical factor in achieving a successful separation.

Stationary Phase (Column) Comparison

The hydrophobic nature of this compound and its derivatives dictates the use of reversed-phase chromatography. However, the choice of the specific stationary phase can significantly impact selectivity and retention.

Stationary PhasePrinciple of SeparationAdvantages for Target AnalytesDisadvantages
C18 (Octadecylsilane) Hydrophobic interactions.Strong retention for hydrophobic compounds; widely available and well-characterized. The recommended starting point.May result in excessively long retention times, requiring a high percentage of organic solvent.
C8 (Octylsilane) Hydrophobic interactions.Less retentive than C18, leading to shorter analysis times and potentially sharper peaks. Good for highly retained derivatives.May offer insufficient retention for more polar derivatives.
Phenyl-Hexyl Hydrophobic and π-π interactions.Provides alternative selectivity, especially for derivatives containing aromatic rings, due to π-π interactions.Selectivity changes may not be beneficial for all derivatives.
Fluorinated (e.g., F5) Hydrophobic, dipole-dipole, and potential fluorophilic interactions.Can offer unique selectivity for highly fluorinated compounds that are difficult to separate on traditional alkyl phases.Less common than C18/C8; selectivity can be less predictable.
Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.

    • Acetonitrile is generally preferred as a starting solvent due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol can offer different selectivity and is a valuable alternative if ACN does not provide adequate separation.

  • Elution Mode:

    • Gradient Elution: This is the recommended approach for initial method development. A broad gradient (e.g., 5% to 95% organic solvent) allows for the elution of compounds with a wide range of polarities, including the parent compound and its potential derivatives, within a reasonable time.

    • Isocratic Elution: This mode, where the mobile phase composition remains constant, is suitable for simpler mixtures or for quality control applications once the optimal solvent strength has been determined.

III. Detector Selection and Comparison

The choice of detector depends on the analytical requirements, such as sensitivity, selectivity, and the need for structural information.

Detector Selection Logic start start decision decision result result A Start B Need to identify unknown derivatives? A->B C Is high sensitivity (trace analysis) required? B->C No D Use Mass Spectrometry (MS) B->D Yes C->D Yes E Is the analyte concentration within UV detection limits? C->E No F Use UV-Vis Detector (DAD/PDA) E->F Yes G Consider alternative universal detectors (e.g., ELSD) or derivatization E->G No

Caption: Decision tree for selecting an appropriate HPLC detector.

Detector TypePrincipleAdvantagesDisadvantagesSuitability for Target Analytes
UV-Vis (DAD/PDA) Measures the absorbance of light by the analyte.Robust, cost-effective, easy to use, and provides good linearity. DAD/PDA offers spectral data for peak purity analysis.Lower sensitivity and selectivity compared to MS. Requires the analyte to have a chromophore.Excellent. The C-I bond provides a suitable chromophore (~255 nm). Ideal for quantification and routine purity analysis.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio (m/z).Highly sensitive and selective. Provides molecular weight information, crucial for identifying unknown derivatives, metabolites, or impurities.Higher cost, greater complexity, and potential for matrix effects.Superior. The definitive choice for identifying unknown derivatives, performing trace analysis, and analyzing complex sample matrices.[1][2]

IV. Experimental Protocols

Protocol 1: Initial Method Development - Scouting Gradient

This protocol provides a starting point for evaluating the chromatography of this compound and its derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) monitoring at 255 nm, with a spectral acquisition range of 200-400 nm.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.095
25.095
25.110
30.010
Protocol 2: Method Optimization

Based on the results from the scouting gradient, the method can be optimized to improve resolution, peak shape, and analysis time.

  • Adjusting Retention: If the primary peaks elute too early, decrease the initial %B or use a shallower gradient. If they elute too late, increase the initial %B.

  • Improving Resolution: To improve the separation between two closely eluting peaks, flatten the gradient in the region where they elute. For example, if peaks of interest elute between 10 and 12 minutes in the scouting run, modify the gradient to be slower in that time window.

  • Reducing Run Time: Once the retention characteristics are understood, the gradient can be steepened after the last peak of interest has eluted to flush the column quickly, and the re-equilibration time can be minimized.

  • Alternative Selectivity: If co-elution persists, switch the organic modifier from acetonitrile to methanol or change to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the scouting gradient.[3][4]

References

Navigating the Solvent Maze: A Cost-Benefit Analysis of 2-Nitropropane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Nitropropane against its common alternatives for researchers, scientists, and drug development professionals.

In the demanding landscape of large-scale chemical synthesis, the choice of solvent is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and safety. While the initial query specified CAS 374-98-1 (Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-), the broader context of industrial applications strongly suggests a focus on a more common solvent, 2-Nitropropane (CAS 79-46-9) . This guide provides a comprehensive cost-benefit analysis of 2-Nitropropane in comparison to prevalent alternatives such as Acetone, Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), empowering researchers and production chemists to make informed decisions.

Performance and Cost: A Head-to-Head Comparison

The selection of an appropriate solvent hinges on a delicate balance of performance characteristics and economic viability. The following tables summarize key quantitative data to facilitate a clear comparison between 2-Nitropropane and its alternatives.

Table 1: Physical Properties and General Performance

SolventCAS NumberBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Primary Applications
2-Nitropropane 79-46-91200.99225.6Solvent for polymers, coatings, inks; chemical intermediate.[1]
Acetone 67-64-1560.78420.7General-purpose solvent, cleaning agent, precursor in chemical synthesis.
Dimethylformamide (DMF) 68-12-21530.94436.7Solvent for organic synthesis, particularly for polar reactions.
N-Methyl-2-pyrrolidone (NMP) 872-50-42021.02832.2Solvent in the petrochemical industry, for polymers, and in electronics manufacturing.

Table 2: Economic and Process Efficiency Analysis

SolventAverage Bulk Price (USD/ton)Typical Reaction Yield (%)Typical Reaction TimeRecycling/Recovery Feasibility
2-Nitropropane ~1,500 - 2,500Process DependentProcess DependentModerate
Acetone ~800 - 1,200Process DependentGenerally FastHigh
Dimethylformamide (DMF) ~2,000 - 3,000Often HighCan be SlowModerate to High
N-Methyl-2-pyrrolidone (NMP) ~2,500 - 3,500Generally HighVariableHigh

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions. Yield and reaction time are highly dependent on the specific chemical transformation.

Health, Safety, and Environmental Considerations

Beyond performance and cost, the health, safety, and environmental impact of a solvent are paramount in modern chemical manufacturing.

Table 3: Safety and Environmental Profile

SolventKey HazardsRegulatory Status (Example)Environmental Impact
2-Nitropropane Flammable, Irritant, Potential Carcinogen.[2][3]OSHA PEL, ACGIH TLVVolatile Organic Compound (VOC).[2]
Acetone Highly FlammableGenerally Considered Low ToxicityVOC, but with low photochemical reactivity.
Dimethylformamide (DMF) Reproductive Hazard, Liver ToxinREACH Substance of Very High ConcernBiodegradable, but concerns over toxicity.
N-Methyl-2-pyrrolidone (NMP) Reproductive Hazard, Skin/Eye IrritantREACH Substance of Very High ConcernReadily biodegradable.

Experimental Protocols: A Note on Methodology

Detailed experimental protocols are crucial for replicating and validating comparative studies. For a comprehensive analysis, the following methodologies would be employed for each solvent in a specific, representative reaction (e.g., a nucleophilic substitution or a polymer synthesis):

  • Reaction Setup: A standardized reaction vessel and stirring apparatus would be used. Temperature and pressure would be carefully controlled and monitored.

  • Reagent Stoichiometry: The molar ratios of reactants and the concentration of the substrate in the solvent would be kept constant across all experiments.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), at regular intervals.

  • Work-up and Isolation: The product isolation and purification procedure would be standardized to ensure a fair comparison of yields.

  • Purity Analysis: The purity of the final product would be determined using techniques like NMR spectroscopy and elemental analysis.

  • Solvent Recovery and Analysis: The efficiency of solvent recovery through distillation or other methods would be quantified, and the purity of the recovered solvent would be assessed.

Decision-Making Workflow

The selection of an optimal solvent is a multi-faceted process. The following diagram illustrates a logical workflow for this decision-making process.

G Solvent Selection Workflow for Large-Scale Synthesis A Define Synthesis Requirements (Reaction Type, Scale, Purity) B Initial Solvent Screening (Solubility, Boiling Point, Reactivity) A->B C Cost-Benefit Analysis B->C D Performance Evaluation (Yield, Reaction Time, Purity) C->D Performance E Economic Evaluation (Raw Material, Process, Waste Costs) C->E Economics F Safety & Environmental Assessment (Toxicity, Flammability, Regulations) C->F Safety/Enviro. G Select Optimal Solvent D->G E->G F->G H Process Optimization & Validation G->H

References

Safety Operating Guide

Proper Disposal of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane, a fluorinated compound that requires specialized handling due to its chemical properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). The specific PPE may vary depending on the physical form of the waste (e.g., liquid, solid) and the presence of other solvents or reagents.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are the minimum requirement.[1]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Flame-retardant antistatic protective clothing is recommended.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[3][4] Avoid breathing mist or vapors.[3][4]

All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1] For particularly hazardous or moisture-sensitive materials, the use of a glove box with an inert atmosphere is recommended.[1]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be conducted through an approved hazardous waste program. Do not attempt to neutralize or dispose of this chemical through conventional laboratory drains.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound in a designated, compatible, and clearly labeled container.

  • Do not mix this waste stream with incompatible materials, such as strong acids, bases, oxidizing agents, or reducing agents.[1]

  • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2]

Step 2: Container Management

  • For empty containers, thoroughly remove all contents. The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • Fill waste collection containers no further than the shoulder to prevent overfilling.[5]

Step 3: Contaminated Materials

  • Any materials contaminated with this compound, such as weighing paper, gloves, and absorbent pads, should be collected in a designated and sealed waste container.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide a detailed description of the waste, including its composition and volume.

  • Follow all institutional and regulatory procedures for waste manifesting and handover.

Disposal Methods for Fluorinated Compounds:

Due to the strong carbon-fluorine bond, "forever chemicals" like this compound are resistant to breakdown.[6][7] Therefore, specialized disposal methods are required:

  • High-Temperature Incineration: This is a promising method for the permanent elimination of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds.[7] It is crucial to work with an experienced hazardous waste disposal facility that can ensure proper incineration to prevent the release of the substance or harmful byproducts into the environment.[7]

  • Hazardous Waste Landfill: PFA-containing materials can be disposed of in hazardous waste landfills, which have extensive environmental controls to prevent leaching and gas escape.[7] However, this method only contains the chemical rather than destroying it.[7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C4H2F7I
Appearance Clear colorless to pink liquid
Assay (GC) ≥95.0%
Refractive Index 1.3600-1.3660 @20°C

Source: Thermo Fisher Scientific[8]

Experimental Protocols

Detailed standard operating procedures (SOPs) for the safe handling, storage, and disposal of each fluorinated compound must be written and readily available to all laboratory personnel.[1] These SOPs should be based on a thorough understanding of the specific hazards associated with the chemical.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Collection - Use designated, labeled containers. - Segregate from incompatible materials. B Step 2: Container Management - Collect rinse aid from empty containers. - Do not overfill waste containers. A->B C Step 3: Contaminated Materials - Collect all contaminated items (gloves, paper, etc.) in a sealed container. B->C D Step 4: Professional Disposal - Contact EHS or a licensed contractor. - Provide detailed waste information. C->D E High-Temperature Incineration (Preferred Method) D->E Destruction F Hazardous Waste Landfill (Alternative Method) D->F Containment

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals handling 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane must adhere to stringent safety protocols. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

When working with this compound (CAS No. 374-98-1), a clear to pink liquid, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE) Requirements

To mitigate exposure risks, the following PPE must be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear tightly sealing safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear protective gloves and long-sleeved clothing.[1][2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][2] In case of insufficient ventilation, wear a suitable respiratory device.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risks and ensuring laboratory safety.

Handling and Storage
  • Handling: Always handle the chemical in a well-ventilated area or outdoors.[1][2] Avoid breathing vapors or mist.[1][2] Prevent contact with skin, eyes, and clothing.[1] Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Keep the container tightly closed and store in a well-ventilated place.[1][2] The substance is light-sensitive and should be protected from light.[1]

First Aid Measures

In the event of exposure, immediate action is necessary:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Spill and Disposal Procedures
  • Spill Containment: In case of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not empty into drains.[1] This waste is classified as hazardous.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Before Handling ventilation Ensure Proper Ventilation prep->ventilation Before Handling handling Handling storage Storage handling->storage After Use spill Spill Response handling->spill If Spill Occurs first_aid First Aid handling->first_aid If Exposure Occurs waste Collect Hazardous Waste handling->waste Generate Waste storage->handling For Subsequent Use spill->waste disposal Disposal ppe->handling ventilation->handling waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.